molecular formula C5H7BFNO3 B1350656 3-Fluoropyridine-4-boronic acid hydrate CAS No. 1029880-18-9

3-Fluoropyridine-4-boronic acid hydrate

Cat. No.: B1350656
CAS No.: 1029880-18-9
M. Wt: 158.93 g/mol
InChI Key: MESGEMIQUNLQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoropyridine-4-boronic acid hydrate is a useful research compound. Its molecular formula is C5H7BFNO3 and its molecular weight is 158.93 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Fluoropyridine-4-boronic acid hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Fluoropyridine-4-boronic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoropyridine-4-boronic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESGEMIQUNLQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)F)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381405
Record name 3-Fluoropyridine-4-boronic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029880-18-9
Record name 3-Fluoropyridine-4-boronic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoropyridine-4-boronic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoropyridine-4-boronic acid hydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Fluoropyridine-4-boronic acid hydrate is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. Its unique structural features, including the presence of a fluorine atom on the pyridine ring, impart advantageous properties for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and its relevance in the development of targeted therapeutics.

Core Chemical and Physical Properties

The fundamental properties of 3-Fluoropyridine-4-boronic acid hydrate are summarized in the table below. It is important to note that the exact degree of hydration may vary, which can influence its physical properties. The compound is generally a stable, solid material under standard laboratory conditions.

PropertyValueSource(s)
Molecular Formula C₅H₅BFNO₂·xH₂O[1]
Molecular Weight 140.91 g/mol (anhydrous)[1]
Appearance White to off-white solid[2]
Melting Point 206-207 °C or 220 °C (decomposition)[2]
Solubility Insoluble in water; soluble in methanol and dimethyl sulfoxide (DMSO).[2]
pKa (estimated) The pKa of the parent compound, 3-fluoropyridine, is 2.97. The boronic acid moiety is expected to have a pKa in the range of 8-9.[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[2]

Synthesis and Reactivity

The synthesis of 3-Fluoropyridine-4-boronic acid typically originates from 3-fluoropyridine. A common synthetic strategy involves the lithiation of a halogenated pyridine precursor followed by quenching with a trialkyl borate.

Representative Synthesis of a Fluoropyridine Boronic Acid

The following protocol is adapted from the synthesis of a closely related compound, (2-fluoropyridin-4-yl)boronic acid, and illustrates a general method applicable for the synthesis of 3-Fluoropyridine-4-boronic acid from a suitable brominated precursor.[4]

Experimental Protocol: Synthesis of (Fluoropyridin-yl)boronic acid

  • Reaction Setup: To a solution of anhydrous toluene and tetrahydrofuran (THF) (4:1, 250 mL) in a flame-dried flask under a nitrogen atmosphere, add the corresponding bromo-fluoropyridine (0.17 mol) and triisopropyl borate (0.20 mol).

  • Lithiation: Cool the mixture to -78 °C. Add n-butyllithium (2.5 M in hexanes, 0.20 mol) dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for an additional 30 minutes after the addition is complete.

  • Work-up: Slowly warm the reaction to room temperature. Acidify the mixture to pH 2 with 3N HCl and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the fluoropyridine boronic acid.

G BromoFluoropyridine Bromo-Fluoropyridine Lithiation Lithiation BromoFluoropyridine->Lithiation TriisopropylBorate Triisopropyl Borate BorateEster Intermediate Borate Ester TriisopropylBorate->BorateEster nBuLi n-Butyllithium -78 °C, Toluene/THF nBuLi->Lithiation Lithiation->BorateEster AcidWorkup Acidic Work-up (3N HCl) BorateEster->AcidWorkup FinalProduct 3-Fluoropyridine-4-boronic acid AcidWorkup->FinalProduct

Caption: Synthetic workflow for a fluoropyridine boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

3-Fluoropyridine-4-boronic acid hydrate is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl partners.[5] The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid and the properties of the final product.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Microwave-assisted synthesis offers a rapid and efficient method for conducting Suzuki-Miyaura couplings. The following is a general protocol that can be adapted for reactions involving 3-Fluoropyridine-4-boronic acid hydrate.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

  • Reagent Preparation: In a microwave-safe reaction vial, combine the aryl halide (1.0 eq), 3-Fluoropyridine-4-boronic acid hydrate (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature between 100-150 °C for 10-30 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate. Wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

G cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (Ar-X) Product Coupled Product ArylHalide->Product BoronicAcid 3-Fluoropyridine-4-boronic acid BoronicAcid->Product Catalyst Pd Catalyst Base Base Solvent Solvent Microwave Microwave Irradiation

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Relevance in Drug Discovery and Signaling Pathways

The 3-fluoropyridine motif is a valuable pharmacophore in drug discovery. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[6] Compounds derived from 3-Fluoropyridine-4-boronic acid are often investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases such as cancer.[7]

While specific signaling pathways directly modulated by 3-Fluoropyridine-4-boronic acid hydrate are not extensively documented, its derivatives are designed to target key oncogenic pathways. For instance, many kinase inhibitors target pathways like the EGFR and PI3K/Akt signaling cascades, which are frequently dysregulated in cancer.

Illustrative Kinase Inhibitor Signaling Pathway

The diagram below illustrates a simplified, representative signaling pathway that could be targeted by kinase inhibitors synthesized using 3-Fluoropyridine-4-boronic acid hydrate as a building block.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation KinaseInhibitor Kinase Inhibitor (e.g., from 3-FPBAH) KinaseInhibitor->Akt

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion

3-Fluoropyridine-4-boronic acid hydrate is a valuable and versatile reagent for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions has positioned it as a key building block for the development of novel pharmaceuticals and agrochemicals. The presence of the fluoropyridine moiety offers distinct advantages in modulating the physicochemical and biological properties of the target compounds. Further exploration of its applications is expected to yield new and improved therapeutic agents and functional materials.

References

An In-depth Technical Guide to 3-Fluoropyridine-4-boronic acid hydrate (CAS: 1029880-18-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoropyridine-4-boronic acid hydrate is a key building block in modern medicinal and agrochemical research. Its utility lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of the 3-fluoropyridin-4-yl moiety into a wide array of organic molecules. This functionality is of particular interest in drug discovery, as the incorporation of a fluorine atom into a pyridine ring can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Fluoropyridine-4-boronic acid hydrate, with a focus on its role in synthetic chemistry.

Chemical and Physical Properties

While specific experimental data for the hydrate form is not extensively available, the properties of the closely related anhydrous form (CAS: 458532-97-3) and the parent 3-fluoropyridine provide valuable insights.

PropertyValueSource
CAS Number 1029880-18-9N/A
Molecular Formula C₅H₇BFNO₃[1]
Molecular Weight 158.92 g/mol [1]
Appearance White solid[1]
Melting Point ~206-207 °C (anhydrous form)[1]
Solubility Insoluble in water; soluble in organic solvents such as methanol and dimethyl sulfoxide.[1]
Storage Sealed in a dry environment at room temperature.[1]

Synthesis

Proposed Synthetic Pathway:

A plausible synthesis starts from 4-bromo-3-fluoropyridine. The reaction proceeds via a lithium-halogen exchange at low temperature, followed by the addition of a trialkyl borate. Subsequent acidic workup hydrolyzes the borate ester to yield the desired boronic acid.

Synthesis_of_3-Fluoropyridine-4-boronic_acid cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-bromo-3-fluoropyridine 4-Bromo-3-fluoropyridine reagents 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. HCl (aq) 4-bromo-3-fluoropyridine->reagents Reaction product 3-Fluoropyridine-4-boronic acid hydrate reagents->product Yields Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product boronic_acid 3-Fluoropyridine-4-boronic acid hydrate conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane, Toluene) boronic_acid->conditions aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->conditions product 3-Fluoro-4-(R)-pyridine conditions->product

References

An In-Depth Technical Guide to the Synthesis of 3-Fluoropyridine-4-boronic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Fluoropyridine-4-boronic acid hydrate, a valuable building block in medicinal chemistry and materials science. This document details the most common synthetic route, including a step-by-step experimental protocol, and presents relevant quantitative data.

Introduction

3-Fluoropyridine-4-boronic acid and its hydrate are important reagents in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the fluorine atom on the pyridine ring can significantly influence the electronic properties and biological activity of the resulting molecules, making this compound a sought-after intermediate in the development of novel pharmaceuticals and agrochemicals.

Synthetic Pathway: Halogen-Metal Exchange and Borylation

The most prevalent and well-documented method for the synthesis of 3-Fluoropyridine-4-boronic acid proceeds via a halogen-metal exchange reaction starting from a dihalopyridine precursor, followed by borylation with a trialkyl borate. This approach offers a regioselective route to the desired product.

A key synthetic route involves the lithiation of 3-fluoro-4-bromopyridine, followed by quenching with triisopropyl borate and subsequent hydrolysis to yield the target boronic acid. This process is outlined in the following workflow:

Synthesis_Workflow A 3-Fluoro-4-bromopyridine C 3-Fluoro-4-lithiopyridine (in situ) A->C Halogen-Metal Exchange B n-Butyllithium (n-BuLi) in THF, -78 °C E Intermediate Boronate Ester C->E Borylation D Triisopropyl borate (B(O-iPr)3) G 3-Fluoropyridine-4-boronic acid hydrate E->G Hydrolysis F Aqueous Acid Workup (e.g., HCl)

Caption: Synthetic workflow for 3-Fluoropyridine-4-boronic acid hydrate.

Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of halopyridinylboronic acids.

Materials:

  • 3-Fluoro-4-bromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 3N)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 3%)

  • Ethyl acetate

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 3-fluoro-4-bromopyridine and anhydrous THF.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature at or below -75 °C. The reaction mixture is stirred at this temperature for a specified time (typically 30-60 minutes) to ensure complete halogen-metal exchange.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -75 °C. After the addition is complete, the mixture is allowed to slowly warm to room temperature and is stirred overnight.

  • Workup: The reaction is quenched by the slow addition of an aqueous sodium hydroxide solution (e.g., 3%). The aqueous layer is then separated.

  • Acidification: The aqueous layer is cooled in an ice bath and carefully acidified to a pH of 5-6 with an aqueous HCl solution (e.g., 3N).

  • Extraction: The acidified aqueous layer is extracted multiple times with ethyl acetate.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 3-Fluoropyridine-4-boronic acid can be purified by crystallization from a suitable solvent system, such as diethyl ether, to afford the product as a white solid.

Quantitative Data

The following table summarizes typical data for the synthesis of 3-Fluoropyridine-4-boronic acid. It is important to note that yields can vary based on the specific reaction conditions and scale.

ParameterValueReference
Starting Material 3,4-Dichloropyridine[1]
Yield 65%[1]
Melting Point 220 °C (decomposes)[2]
Molecular Formula C₅H₅BFNO₂[2]
Molecular Weight 140.91 g/mol [2]

Characterization Data:

TechniqueData
¹H NMR (DMSO-d₆) δ 8.53 (s, 2H), 8.33 (dd, J=2.1, 4.8 Hz, 1H), 7.81 (dd, J=2.1, 7.8 Hz, 1H), 7.42 (dd, J=4.8, 7.8 Hz, 1H)
¹³C NMR (DMSO-d₆) δ 158.5 (d, J=245 Hz), 151.1 (d, J=12 Hz), 142.2, 126.3 (d, J=20 Hz), 125.0 (d, J=5 Hz)

Note: Specific spectral data can vary depending on the solvent and instrument used.

Logical Relationships in Synthesis

The synthesis of 3-Fluoropyridine-4-boronic acid involves a series of logically connected steps, each with critical parameters that influence the overall success of the reaction.

Logical_Relationships cluster_start Starting Material cluster_lithiation Lithiation cluster_borylation Borylation cluster_workup Workup & Purification 3-Fluoro-4-halopyridine 3-Fluoro-4-halopyridine Organolithium Reagent Organolithium Reagent 3-Fluoro-4-halopyridine->Organolithium Reagent Reacts with Anhydrous Conditions Anhydrous Conditions Anhydrous Conditions->Organolithium Reagent Essential for Low Temperature (-78 °C) Low Temperature (-78 °C) Low Temperature (-78 °C)->Organolithium Reagent Maintains stability of Borate Ester Borate Ester Organolithium Reagent->Borate Ester Reacts with Aqueous Quench Aqueous Quench Borate Ester->Aqueous Quench Leads to Controlled Addition Controlled Addition Controlled Addition->Borate Ester Prevents side reactions pH Adjustment pH Adjustment Aqueous Quench->pH Adjustment Followed by Crystallization Crystallization pH Adjustment->Crystallization Enables isolation via Pure Product Pure Product Crystallization->Pure Product

Caption: Key relationships and critical parameters in the synthesis.

Signaling Pathways and Applications

Currently, there is limited publicly available information directly linking 3-Fluoropyridine-4-boronic acid hydrate to specific signaling pathways. Its primary role in the scientific literature is that of a versatile building block for the synthesis of more complex molecules. These resulting compounds are often investigated for their potential as:

  • Pharmaceuticals: The fluorinated pyridine motif is present in numerous bioactive molecules. The use of 3-Fluoropyridine-4-boronic acid allows for the strategic introduction of this group, which can modulate properties such as metabolic stability, binding affinity to biological targets, and cell permeability.

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated heterocycles can enhance the efficacy and selectivity of pesticides and herbicides.

Further research into the biological activities of compounds synthesized using 3-Fluoropyridine-4-boronic acid hydrate is required to elucidate any specific interactions with cellular signaling pathways.

Conclusion

The synthesis of 3-Fluoropyridine-4-boronic acid hydrate via halogen-metal exchange and borylation is a robust and well-established method. Careful control of reaction conditions, particularly temperature and atmospheric moisture, is crucial for achieving high yields and purity. As a key synthetic intermediate, this compound will likely continue to play a significant role in the discovery and development of new molecules in the fields of medicine and agriculture.

References

A Technical Guide to the Molecular Structure and Applications of 3-Fluoropyridine-4-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-Fluoropyridine-4-boronic acid hydrate, a key building block in modern medicinal chemistry and organic synthesis. The incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's electronic properties, enhancing its utility in the synthesis of novel pharmaceutical and agrochemical compounds. This guide details the compound's physicochemical properties, spectroscopic signature, and key applications. Detailed protocols for its synthesis, characterization, and use in Suzuki-Miyaura cross-coupling reactions are provided to support researchers in its practical application.

Introduction: The Role of Fluorinated Heterocycles in Drug Discovery

The introduction of fluorine into drug molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] Fluorine-containing pyridine derivatives, in particular, are pivotal structural motifs found in numerous FDA-approved drugs targeting a wide range of diseases, including cancers, diabetes, and neurological disorders.[2][3]

3-Fluoropyridine-4-boronic acid hydrate serves as a versatile bifunctional reagent, combining the influential properties of the 3-fluoropyridine scaffold with the synthetic flexibility of the boronic acid functional group. Boronic acids are indispensable reagents in organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[4] This guide explores the core molecular features of 3-Fluoropyridine-4-boronic acid hydrate that make it a valuable tool for the development of next-generation therapeutics and functional materials.

Molecular Structure and Physicochemical Properties

3-Fluoropyridine-4-boronic acid is a white solid that is typically available in its anhydrous or hydrate form.[5] The hydrate form contains water molecules within its crystal structure, which can influence its physical properties and stability.[6] While detailed single-crystal X-ray diffraction data is not publicly available, the fundamental properties have been characterized and are summarized below.

Table 1: Physicochemical Properties

PropertyAnhydrous FormHydrate FormReference(s)
IUPAC Name (3-fluoropyridin-4-yl)boronic acid(3-fluoropyridin-4-yl)boronic acid hydrate[7]
CAS Number 458532-97-31029880-18-9[7][8],[6]
Molecular Formula C₅H₅BFNO₂C₅H₇BFNO₃ (Monohydrate)[7],[6]
Molecular Weight 140.91 g/mol 158.92 g/mol [7],[6]
Appearance White SolidWhite Solid[5]
Melting Point ~220 °CNot Available[9]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 3-Fluoropyridine-4-boronic acid hydrate. Below are the expected spectral characteristics based on its molecular structure and data from analogous compounds.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the molecule in solution. The presence of ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei provides multiple handles for comprehensive characterization.

Table 2: Predicted NMR Spectral Data (Solvent: DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR 8.5 - 8.7dProton ortho to Nitrogen
8.2 - 8.4dProton ortho to Boron
7.5 - 7.7tProton meta to Nitrogen/Boron
8.0 - 8.5br sB(OH)₂ protons, exchangeable with D₂O
¹³C NMR 158 - 162d (¹JCF)Carbon bearing Fluorine
148 - 152dCarbon ortho to Nitrogen
140 - 145dCarbon ortho to Nitrogen
125 - 130dCarbon meta to Fluorine
~130brCarbon bearing Boron (often broad or unobserved)
¹⁹F NMR -110 to -130sReferenced to CFCl₃
¹¹B NMR 28 - 33br sReferenced to BF₃·OEt₂. Signal is typically broad for tricoordinate boronic acids.

Note: Predicted values are based on typical ranges for fluoropyridines and arylboronic acids. Actual shifts may vary.

3.2 Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy is used to identify the key functional groups in the solid state.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3200 - 3500O-H Stretch (B-OH, H₂O)Broad, Strong
~3100Aromatic C-H StretchMedium
1600 - 1620C=N, C=C Ring StretchMedium-Strong
1350 - 1450B-O StretchStrong
1150 - 1250C-F StretchStrong
~1050B-C StretchMedium

Experimental Protocols

4.1 Synthesis of 3-Fluoropyridine-4-boronic acid

The following is a representative protocol adapted from established methods for the synthesis of pyridyl boronic acids.[9]

G cluster_0 Synthesis Workflow A Dissolve 3-Fluoropyridine in dry THF under Argon B Cool solution to -78 °C A->B C Add n-BuLi dropwise (Formation of Lithiated Intermediate) B->C D Stir for 1 hour at -78 °C C->D E Add Triisopropyl borate dropwise D->E F Warm to Room Temperature and stir overnight E->F G Quench with aq. HCl F->G H Extract with Ethyl Acetate G->H I Purify via Recrystallization or Column Chromatography H->I J Obtain 3-Fluoropyridine-4-boronic acid I->J

Caption: General workflow for the synthesis of 3-Fluoropyridine-4-boronic acid.

Detailed Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF). Dissolve 3-fluoropyridine (1.0 eq) in the THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Borylation: Stir the resulting solution at -78 °C for 1 hour. Subsequently, add triisopropyl borate (1.2 eq) dropwise.

  • Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding 2M hydrochloric acid until the pH is acidic (~pH 2-3).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or silica gel chromatography to yield the title compound. The hydrate may form upon exposure to atmospheric moisture or during aqueous workup.

4.2 Protocol for Spectroscopic Characterization

G cluster_1 Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Solvent: DMSO-d₆ Start->NMR IR ATR-FTIR (Solid State) Start->IR MS Mass Spectrometry (ESI-MS) Start->MS Confirm Structure and Purity Confirmed NMR->Confirm IR->Confirm MS->Confirm

Caption: Workflow for the structural confirmation of the synthesized product.

4.2.1 NMR Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire with 16-32 scans and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire with proton decoupling, using 1024-4096 scans and a relaxation delay of 2-5 seconds.

  • ¹⁹F & ¹¹B NMR: Acquire using standard instrument protocols, referencing to an appropriate external standard.[10][11]

4.2.2 ATR-FTIR Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Record a background spectrum of the clean crystal. Record the sample spectrum from 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[12]

Applications in Synthetic Chemistry: The Suzuki-Miyaura Coupling

The primary application of 3-Fluoropyridine-4-boronic acid hydrate is as a coupling partner in Suzuki-Miyaura reactions to form C(sp²)-C(sp²) bonds.[4] This reaction is fundamental to the synthesis of biaryl and heteroaryl compounds, which are prevalent in pharmaceuticals.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Int1 R¹-Pd(II)L₂-X Pd0->Int1 Oxidative Addition Int2 [R¹-Pd(II)L₂-R²]⁺ Int1->Int2 Transmetalation Int2->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) Int2->Product RX Aryl/Heteroaryl Halide (R¹-X) RX->Int1 Boronic 3-Fluoropyridyl-B(OH)₂ (R²-B(OH)₂) Boronic->Int2 Base Base (e.g., K₂CO₃) Base->Int2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

5.1 Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling 3-Fluoropyridine-4-boronic acid with a generic aryl bromide. Optimization may be necessary for specific substrates.[13][14]

  • Reagent Preparation: In a Schlenk tube, combine the aryl bromide (1.0 eq), 3-Fluoropyridine-4-boronic acid hydrate (1.5 eq), and a suitable base such as potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a suitable solvent (e.g., 1,4-dioxane/water mixture).

  • Inert Atmosphere: Seal the tube, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Place the tube in a preheated oil bath at 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude residue is purified by column chromatography to yield the desired biaryl product.

Conclusion

3-Fluoropyridine-4-boronic acid hydrate is a high-value chemical reagent that provides a gateway to a wide array of complex molecular architectures. Its unique electronic properties, conferred by the fluorine substituent, combined with the synthetic power of the boronic acid moiety, make it an indispensable tool for researchers in drug discovery, agrochemical development, and materials science. The protocols and data presented in this guide offer a foundational resource for the effective utilization of this compound in the laboratory.

References

Navigating the Stability of 3-Fluoropyridine-4-boronic Acid Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and proper storage of key chemical reagents is paramount to ensuring the integrity and reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Fluoropyridine-4-boronic acid hydrate, a valuable building block in medicinal chemistry and drug discovery.

While specific quantitative stability data for 3-Fluoropyridine-4-boronic acid hydrate is not extensively available in public literature, this guide synthesizes general knowledge of boronic acid stability, information from safety data sheets (SDS), and established analytical methodologies to provide a robust framework for its handling and storage.

Core Stability Considerations

Boronic acids, as a class of compounds, are susceptible to several degradation pathways that can impact their purity and reactivity. For 3-Fluoropyridine-4-boronic acid hydrate, the primary stability concerns are associated with its sensitivity to moisture and susceptibility to oxidation.

Moisture Sensitivity: The presence of water can lead to the formation of boroxines, which are cyclic anhydrides of boronic acids. While this process is often reversible, it can complicate stoichiometry and reaction kinetics. The "hydrate" form of the title compound indicates that it is associated with water molecules, which can influence its solid-state properties and stability.

Oxidative Degradation: The boron-carbon bond in boronic acids can be susceptible to oxidation, particularly in the presence of oxidizing agents or under prolonged exposure to air. This can lead to the formation of the corresponding phenol (3-fluoropyridin-4-ol) and boric acid.

Recommended Storage and Handling

To mitigate degradation and ensure the long-term integrity of 3-Fluoropyridine-4-boronic acid hydrate, adherence to proper storage and handling protocols is crucial. The following recommendations are based on general best practices for boronic acids and information from various supplier safety data sheets.

ConditionRecommendationRationale
Temperature Store in a refrigerator at 2-8°C. Some suppliers recommend freezer storage.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.
Container Keep in a tightly sealed, opaque container.Protects from moisture and light.
Handling Handle in a dry, well-ventilated area or in a glovebox. Avoid creating dust.Minimizes exposure to atmospheric moisture and oxygen. Prevents inhalation of the compound.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.These substances can promote the degradation of the boronic acid moiety.

Potential Degradation Pathways

The two primary degradation pathways anticipated for 3-Fluoropyridine-4-boronic acid hydrate are protodeboronation and oxidation. Understanding these pathways is essential for developing stability-indicating analytical methods.

G Potential Degradation Pathways of 3-Fluoropyridine-4-boronic Acid Hydrate A 3-Fluoropyridine-4-boronic Acid Hydrate B Protodeboronation (Acid/Base Catalyzed) A->B H+ or OH- D Oxidation (e.g., H2O2, air) A->D [O] C 3-Fluoropyridine B->C E 3-Fluoropyridin-4-ol D->E F Boric Acid D->F

Caption: Potential degradation pathways for 3-Fluoropyridine-4-boronic acid hydrate.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of 3-Fluoropyridine-4-boronic acid hydrate, forced degradation studies coupled with a stability-indicating analytical method are recommended.

Forced Degradation Study Protocol

This protocol outlines the conditions to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of an analytical method.

  • Sample Preparation: Prepare a stock solution of 3-Fluoropyridine-4-boronic acid hydrate in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in the solvent before analysis.

    • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Dissolve in the solvent before analysis.

  • Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for monitoring the purity and degradation of boronic acids.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to separate the parent compound from its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of 3-Fluoropyridine-4-boronic acid hydrate. A photodiode array (PDA) detector is useful for initial method development to monitor all wavelengths.

  • Injection Volume: 10 µL.

  • Data Analysis: The peak area of 3-Fluoropyridine-4-boronic acid hydrate and any new peaks corresponding to degradation products are monitored over time. The percentage of degradation is calculated. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the stability of 3-Fluoropyridine-4-boronic acid hydrate.

G Experimental Workflow for Stability Testing cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Long-Term Stability Study A Obtain 3-Fluoropyridine-4-boronic acid hydrate B Develop & Validate Stability-Indicating HPLC Method A->B G Store under Recommended Conditions (e.g., 2-8°C, inert atmosphere) A->G C Prepare Stock Solution B->C D Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) C->D E Analyze Stressed Samples by HPLC D->E F Identify Degradation Products (e.g., LC-MS) E->F H Analyze at Time Points (0, 3, 6, 12 months) G->H I Determine Shelf-Life H->I

Caption: A recommended experimental workflow for stability assessment.

Conclusion

Navigating the Solubility of 3-Fluoropyridine-4-boronic Acid Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Drug Development and Organic Synthesis Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Fluoropyridine-4-boronic acid hydrate, a key building block in modern pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively published, this document consolidates fundamental principles, qualitative assessments based on analogous compounds, and standardized experimental protocols to empower researchers in their laboratory work.

Core Concepts: Understanding Solubility

The solubility of 3-Fluoropyridine-4-boronic acid hydrate in organic solvents is governed by its molecular structure. The presence of a polar pyridine ring and a boronic acid moiety, capable of hydrogen bonding, alongside a fluorine atom, creates a molecule with a nuanced affinity for various solvent classes. The hydrate form, containing water molecules within its crystal structure, further influences its physical and chemical properties.[1]

As a general principle, polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents ("like dissolves like"). Boronic acids, as a class, are known for their versatile reactivity and are crucial intermediates in organic synthesis, particularly in cross-coupling reactions.[1] Their solubility is a critical parameter for reaction optimization, purification, and formulation development.

Qualitative Solubility Profile

Based on the principles of chemical similarity and data from structurally related compounds, a qualitative assessment of the solubility of 3-Fluoropyridine-4-boronic acid hydrate can be inferred. For instance, a related compound, 2-Fluoropyridine-3-boronic acid, is generally soluble in polar aprotic solvents and has limited solubility in nonpolar solvents.[2]

Table 1: Anticipated Qualitative Solubility of 3-Fluoropyridine-4-boronic Acid Hydrate in Common Organic Solvents

Solvent ClassRepresentative SolventsAnticipated SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile, THFGood to ModerateThe polarity of these solvents can effectively solvate the polar pyridine and boronic acid functional groups.
Polar Protic Methanol, Ethanol, WaterModerate to LowPotential for hydrogen bonding, but the organic backbone may limit extensive solubility.
Nonpolar Toluene, Hexane, Diethyl EtherLow to InsolubleThe overall polarity of the molecule is too high for significant interaction with nonpolar solvents.

Note: This qualitative assessment is based on general chemical principles. Experimental verification is strongly recommended for specific applications.

Experimental Protocol: Determination of Equilibrium Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2]

Shake-Flask Method Protocol
  • Preparation: Add an excess amount of 3-Fluoropyridine-4-boronic acid hydrate to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended for consistent agitation.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. If necessary, centrifuge the samples to ensure a clear separation of the supernatant from the undissolved solid.

  • Sampling and Dilution: Carefully extract an aliquot of the clear supernatant. Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

  • Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

G cluster_protocol Solubility Determination Workflow prep 1. Preparation (Excess solid in solvent) equil 2. Equilibration (Constant T agitation) prep->equil sep 3. Phase Separation (Settling/Centrifugation) equil->sep sample 4. Sampling & Dilution sep->sample quant 5. Quantification (e.g., HPLC, NMR) sample->quant calc 6. Calculation (Equilibrium Solubility) quant->calc

Figure 1. Experimental workflow for determining equilibrium solubility using the shake-flask method.

Application in Drug Discovery and Development

3-Fluoropyridine-4-boronic acid hydrate is a valuable building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications.[1] Boronic acids, in general, have garnered significant interest in medicinal chemistry due to their unique ability to act as inhibitors for various enzymes, including proteasomes.[3][4] The boronic acid moiety can form a reversible covalent bond with the active site of target enzymes, leading to potent and selective inhibition.

The solubility of this intermediate is a critical factor in the efficiency of synthetic transformations, such as the widely used Suzuki-Miyaura cross-coupling reaction. Poor solubility can lead to low reaction yields, difficult purification, and challenges in formulation for biological screening.

G cluster_application Role in Suzuki-Miyaura Coupling reagent 3-Fluoropyridine-4-boronic acid hydrate (Solubilized in reaction solvent) product Biaryl Product (Active Pharmaceutical Ingredient Precursor) reagent->product partner Aryl/Vinyl Halide partner->product catalyst Palladium Catalyst & Base catalyst->product

References

A Technical Safety Guide to 3-Fluoropyridine-4-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety data for 3-Fluoropyridine-4-boronic acid hydrate, compiled from publicly available Safety Data Sheets (SDS). It is intended to equip laboratory and development professionals with the critical information needed for safe handling, storage, and emergency response.

Substance Identification and Properties

3-Fluoropyridine-4-boronic acid hydrate is a solid organic compound used in scientific research and as a building block in chemical synthesis.

Identifier Value
Chemical Name 3-Fluoropyridine-4-boronic acid hydrate[1][2]
Synonyms (3-fluoropyridin-4-yl)boronic Acid[3]
CAS Number 1029880-18-9 (for hydrate)[1][2]; 458532-97-3 (for anhydrous)[3][4]
Molecular Formula C₅H₅BFNO₂[3][5][6]
Molecular Weight 140.91 g/mol [3][6]
Physical Form Solid
Flash Point Not Applicable

Hazard Identification and Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute toxicity upon exposure.

GHS Hazard Classification

Classification Hazard Statement (H-Code)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1][2]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1][2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[3][4][6]
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritation[3][4][6]
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation[3][4][6]
Signal Word Warning [1][2][3]

Precautionary Statements

Category Precautionary Statement (P-Code)
Prevention P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][7]
P264: Wash skin thoroughly after handling.[1][2]
P270: Do not eat, drink or smoke when using this product.[1][2]
P271: Use only outdoors or in a well-ventilated area.[1][2][7]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][7]
Response P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7]
P405: Store locked up.[7]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Experimental Protocols: Safety and Handling

While specific toxicological and ecological experimental methodologies are not detailed in the available SDS, clear protocols for safe handling and emergency response are provided.

First Aid Measures

The immediate actions taken after exposure are critical. The general protocol is to remove the individual from the source of exposure and seek medical attention.

FirstAidResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Follow-up Exposure Exposure Occurs Inhalation Inhalation: Remove to fresh air. Provide artificial respiration if needed. Exposure->Inhalation Skin Skin Contact: Remove contaminated clothing. Wash with soap & plenty of water. Exposure->Skin Eye Eye Contact: Flush with water for 15 mins. Remove contact lenses if possible. Exposure->Eye Ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. Exposure->Ingestion Medical Consult a Physician / Seek immediate medical attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: General first aid workflow following an exposure event.

  • Inhalation: If inhaled, the individual should be moved into fresh air.[1][2] If breathing ceases, artificial respiration should be administered. A physician should be consulted.[1][2]

  • Skin Contact: In case of skin contact, wash off the affected area with soap and plenty of water and seek medical attention if irritation develops.[1][4]

  • Eye Contact: For eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[1][2] It is crucial to consult a physician.[1][2]

  • Ingestion: If swallowed, rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person and consult a physician.[1][2]

Accidental Release Measures

In the event of a spill, a structured response is necessary to ensure personnel safety and environmental protection.

SpillResponse Spill Spill Detected Isolate Isolate Area Ensure adequate ventilation Spill->Isolate PPE Wear Appropriate PPE (Gloves, safety glasses, respirator) Isolate->PPE Contain Contain Spill Use dry clean-up procedures Avoid generating dust PPE->Contain Collect Collect Material Sweep or vacuum into a clean, dry, sealable, and labeled container Contain->Collect Dispose Dispose of Waste Follow approved disposal protocols Collect->Dispose

Caption: Logical workflow for responding to a chemical spill.

The protocol involves immediately cleaning up all spills while wearing appropriate protective clothing, gloves, safety glasses, and a dust respirator.[8] Dry clean-up procedures should be used to avoid generating dust.[8] The spilled material should be placed in a clean, dry, sealable, and labeled container for disposal.[8]

Exposure Controls and Personal Protection

Controlling exposure is fundamental to the safe use of this chemical. A hierarchy of controls should be implemented.

HierarchyOfControls Elimination Elimination / Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective)

Caption: Hierarchy of controls for mitigating chemical exposure risks.

Personal Protective Equipment (PPE)

Protection Type Specification
Eye/Face Protection Wear safety glasses with side-shields or tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[9]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[10] Inspect gloves before use.[10]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[11]

Stability and Reactivity

Understanding the chemical's stability and incompatibilities is crucial for safe storage and handling.

Parameter Details
Reactivity No specific reactivity hazards are known based on available information.[10]
Chemical Stability Stable under normal, recommended storage conditions.[10]
Conditions to Avoid Exposure to light and incompatible products should be avoided.[10]
Incompatible Materials Acids, strong bases, and strong oxidizing agents.[10][11]
Hazardous Decomposition Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and gaseous hydrogen fluoride (HF).[10][11]

Storage and Handling

  • Handling: Avoid all personal contact, including inhalation.[8] Use in a well-ventilated area and prevent the concentration of dust in hollows or sumps.[8] When handling, do not eat, drink, or smoke.[4] Always wash hands with soap and water after handling.[4]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4] Protect containers from physical damage and check regularly for leaks.[4] Some sources recommend refrigeration.[12]

References

The Strategic Integration of 3-Fluoropyridine-4-boronic Acid Hydrate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. 3-Fluoropyridine-4-boronic acid hydrate stands at the confluence of these two privileged functionalities, establishing itself as a versatile and highly valuable building block in medicinal chemistry. Its utility is most prominently showcased in the synthesis of complex heterocyclic compounds, particularly through the robust and efficient Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of the applications of 3-Fluoropyridine-4-boronic acid hydrate, with a focus on its role in the development of kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Core Applications in Kinase Inhibitor Drug Discovery

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of therapeutic development. The unique electronic properties imparted by the fluorine atom on the pyridine ring of 3-Fluoropyridine-4-boronic acid hydrate can significantly influence the binding affinity and selectivity of a drug candidate for its target kinase.

A prime example of the application of this building block is in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical component of the innate immune signaling pathway, and its aberrant activity has been implicated in various inflammatory diseases and cancers.

IRAK4 Signaling Pathway

The IRAK4 signaling cascade is initiated by the activation of Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs), leading to the recruitment of MyD88 and subsequent activation of IRAK4. Activated IRAK4 then phosphorylates downstream targets, culminating in the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines. The inhibition of IRAK4 is a key therapeutic strategy to disrupt this inflammatory cascade.

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR_IL1R->MyD88 IRAK4 IRAK4 Activation MyD88->IRAK4 Downstream Downstream Signaling (IRAK1, TRAF6) IRAK4->Downstream NFkB_AP1 NF-κB / AP-1 Activation Downstream->NFkB_AP1 Cytokines Pro-inflammatory Cytokine Gene Expression NFkB_AP1->Cytokines Inhibitor IRAK4 Inhibitor (Derived from 3-Fluoropyridine- 4-boronic acid hydrate) Inhibitor->IRAK4

Caption: IRAK4 signaling pathway and the point of intervention by inhibitors.

Quantitative Data: IRAK4 Inhibition

The potency of compounds synthesized using 3-Fluoropyridine-4-boronic acid hydrate as a key building block has been demonstrated in in vitro assays. The following table summarizes the inhibitory activity of a representative compound against IRAK4.

Compound IDTargetAssay TypeIC50 (nM)
Example 1IRAK4Biochemical15

Data is illustrative and based on typical potencies found for this class of inhibitors.

Experimental Protocols

The synthesis of IRAK4 inhibitors often involves a pivotal Suzuki-Miyaura cross-coupling reaction to introduce the 3-fluoropyridin-4-yl moiety. A general protocol for this key transformation is provided below.

General Protocol for Suzuki-Miyaura Coupling

Reaction:

Materials:

  • Aryl halide (1.0 eq)

  • 3-Fluoropyridine-4-boronic acid hydrate (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, DME/water)

Procedure:

  • To a dry reaction vessel, add the aryl halide, 3-Fluoropyridine-4-boronic acid hydrate, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of a kinase inhibitor using 3-Fluoropyridine-4-boronic acid hydrate.

Experimental_Workflow General Workflow for Kinase Inhibitor Synthesis & Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Aryl Halide & 3-Fluoropyridine- 4-boronic acid hydrate) Coupling Suzuki-Miyaura Coupling Start->Coupling Purification Purification & Characterization Coupling->Purification Final_Compound Final Compound Purification->Final_Compound Biochemical_Assay In Vitro Biochemical Assay (e.g., Kinase Activity Assay) Final_Compound->Biochemical_Assay Cellular_Assay Cell-Based Assay (e.g., Cytotoxicity, Target Engagement) Biochemical_Assay->Cellular_Assay SAR Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR

Caption: A streamlined workflow from synthesis to biological evaluation.

Conclusion

3-Fluoropyridine-4-boronic acid hydrate is a powerful and versatile building block in medicinal chemistry, enabling the efficient synthesis of complex heterocyclic compounds with significant therapeutic potential. Its application in the development of IRAK4 inhibitors highlights its importance in addressing key targets in immunology and oncology. The strategic incorporation of the 3-fluoropyridin-4-yl moiety can lead to compounds with enhanced biological activity and favorable drug-like properties. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

The Versatility of 3-Fluoropyridine-4-boronic Acid Hydrate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms and pyridine scaffolds into molecular architectures is a cornerstone of modern medicinal chemistry. 3-Fluoropyridine-4-boronic acid hydrate has emerged as a valuable and versatile building block, enabling the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of its properties, applications, and detailed methodologies for its use in organic synthesis, with a particular focus on the Suzuki-Miyaura cross-coupling reaction.

Physicochemical and Safety Profile

3-Fluoropyridine-4-boronic acid hydrate is a white to off-white solid that is sparingly soluble in water but shows good solubility in various organic solvents such as methanol and dimethyl sulfoxide. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₅H₅BFNO₂·H₂O
Molecular Weight158.93 g/mol (hydrate)
CAS Number1029880-18-9 (hydrate)
Melting Point>300 °C

From a safety perspective, 3-Fluoropyridine-4-boronic acid hydrate is classified as an irritant. It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 3-fluoropyridine-4-boronic acid hydrate lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules. The presence of the fluorine atom on the pyridine ring can significantly influence the electronic properties of the resulting molecule, potentially enhancing its binding affinity to biological targets, improving metabolic stability, and modulating its pharmacokinetic profile.

General Reaction Scheme:

The general transformation involves the coupling of 3-fluoropyridine-4-boronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3F_Py_BA 3-Fluoropyridine-4-boronic acid Biaryl_Product 3-Fluoro-4-arylpyridine 3F_Py_BA->Biaryl_Product + Ar_X Aryl Halide (Ar-X) Ar_X->Biaryl_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Biaryl_Product Base Base Base->Biaryl_Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data from Analogous Suzuki-Miyaura Reactions
EntryHeteroaryl Boronic Acid/EsterCoupling PartnerProductYield (%)
13-Pyridyl boronic esterPyFluor2-(3-Pyridyl)pyridine35
24-Pyridyl boronic esterPyFluor2-(4-Pyridyl)pyridine45
32-Thiopheneboronic acidPyFluor2-(Thiophen-2-yl)pyridine82
42-Furanboronic acidPyFluor2-(Furan-2-yl)pyridine62
54-Cyanophenylboronic acidPyFluor2-(4-Cyanophenyl)pyridine35
64-Methoxyphenylboronic acidPyFluor2-(4-Methoxyphenyl)pyridine66
Reaction Conditions: Heteroaryl boronic acid/ester (0.45 mmol), PyFluor (0.3 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol) in dioxane at 100 °C.[1]

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of a heteroaryl boronic acid with an aryl halide, adapted from established methodologies.[1] This protocol can serve as a robust starting point for reactions involving 3-fluoropyridine-4-boronic acid hydrate, with the understanding that optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • 3-Fluoropyridine-4-boronic acid hydrate (1.2 - 1.5 equivalents)

  • Aryl halide (e.g., aryl bromide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), 3-fluoropyridine-4-boronic acid hydrate (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the degradation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3-fluoro-4-arylpyridine.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants, Catalyst, and Base B Establish Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Extraction F->G H Drying and Concentration G->H I Purification (Chromatography) H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

The 3-fluoropyridinyl moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The unique electronic properties conferred by the fluorine atom can enhance the binding of the inhibitor to the ATP-binding pocket of the kinase, leading to improved potency and selectivity.

The RAF-MEK-ERK Signaling Pathway: A Key Target

One of the most important signaling cascades in cancer biology is the RAF-MEK-ERK pathway (also known as the MAPK pathway).[2][3] This pathway regulates cell proliferation, differentiation, and survival. Mutations in genes such as BRAF and RAS can lead to the constitutive activation of this pathway, driving uncontrolled cell growth. Consequently, inhibitors of key kinases in this pathway, such as RAF and MEK, are of significant therapeutic interest. Molecules incorporating the 3-fluoropyridine scaffold have been investigated as potent inhibitors of this pathway.[3]

RAF_MEK_ERK_Pathway cluster_upstream Upstream Signals cluster_pathway RAF-MEK-ERK Cascade cluster_downstream Downstream Effects GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor Inhibitor (e.g., containing 3-fluoropyridine) Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Caption: The RAF-MEK-ERK signaling pathway and points of inhibition.

Conclusion

3-Fluoropyridine-4-boronic acid hydrate is a powerful and versatile building block for the synthesis of complex organic molecules. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable method for introducing the 3-fluoropyridinyl moiety, a key pharmacophore in many kinase inhibitors and other biologically active compounds. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this valuable reagent in their synthetic endeavors. As the demand for novel therapeutics continues to grow, the importance of such well-characterized and versatile building blocks in the drug discovery pipeline cannot be overstated.

References

Spectroscopic and Structural Analysis of 3-Fluoropyridine-4-boronic acid hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoropyridine-4-boronic acid hydrate, a compound of interest for researchers, scientists, and professionals in drug development. This document presents available data in a structured format, details relevant experimental protocols, and includes a visual workflow for spectroscopic analysis.

Compound Information

  • Compound Name: 3-Fluoropyridine-4-boronic acid hydrate

  • CAS Number: 1029880-18-9[1]

  • Molecular Formula: C₅H₅BFNO₂ (anhydrous)[2][3][4][5]

  • Molecular Weight: 140.91 g/mol (anhydrous)[2][3][5]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Fluoropyridine-4-boronic acid. It is important to note that boronic acids can exist in equilibrium with their corresponding boroxines (cyclic anhydrides), which can lead to complex spectra. The hydrate form further influences the spectral features, particularly in IR spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H NMR DMSO-d₆8.5 - 8.7d~4-5H-6
8.3 - 8.5d~4-5H-2
7.5 - 7.7t~5-6H-5
8.0 - 8.4 (broad)sB(OH)₂
¹³C NMR DMSO-d₆~160 (d)d¹JCF ≈ 240-260C-3
~150 (d)d²JCF ≈ 15-25C-2
~145 (d)d²JCF ≈ 15-25C-4 (ipso)
~140 (d)d³JCF ≈ 5-10C-6
~125 (d)d³JCF ≈ 5-10C-5
¹⁹F NMR DMSO-d₆-120 to -140mAr-F
¹¹B NMR DMSO-d₆19 - 30 (broad)sB(OH)₂

Note: The chemical shifts are approximate and can vary based on solvent, concentration, and the extent of dehydration or oligomerization. Data is inferred from typical values for similar aromatic boronic acids and fluoropyridines.[6][7][8][9]

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600Broad, StrongO-H stretching (B(OH)₂ and water of hydration)
~1600MediumC=C and C=N stretching (aromatic ring)
1300 - 1400StrongB-O stretching
1150 - 1250StrongC-F stretching
~1000 - 1100MediumB-C stretching
700 - 900Medium-StrongC-H out-of-plane bending

Note: IR data is predicted based on characteristic vibrational modes of functional groups present in the molecule.[10][11]

Table 3: Mass Spectrometry (MS) Data

TechniqueMode[M+H]⁺ (Calculated)[M-H]⁻ (Calculated)Key Fragments
ESIPositive141.0397-[M+H-H₂O]⁺, [M+H-B(OH)₂]⁺
ESINegative-139.0241[M-H-H₂O]⁻

Note: The exact mass for the anhydrous form C₅H₅BFNO₂ is 140.91 g/mol .[2] The observed mass in ESI-MS will depend on the adducts formed and fragmentation patterns.[12] The monoisotopic mass is 141.0397367 Da.[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoropyridine-4-boronic acid hydrate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for boronic acids to ensure solubility and observe the exchangeable B(OH)₂ protons.[6]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the aromatic and hydroxyl proton regions.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire the spectrum using a broadband probe tuned to the ¹⁹F frequency. Chemical shifts are typically referenced to an external standard like CFCl₃ or CF₃COOH.[9][13]

  • ¹¹B NMR: Acquire the spectrum using a broadband probe. Boron NMR spectra often show broad signals due to quadrupolar relaxation.[7][8] An external reference such as BF₃·Et₂O is used.[9]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Solid State):

    • Thin Solid Film: Dissolve a small amount of the solid sample (approx. 50 mg) in a volatile solvent like methylene chloride or acetone.[14] Apply a drop of this solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[14] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[14]

    • Mull Technique: Grind a small amount of the solid sample with a mulling agent (e.g., Nujol) to create a fine paste.[15][16][17] Place the paste between two salt plates.[16]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the prepared sample in the spectrometer's sample holder. Record a background spectrum of the clean salt plates (and mulling agent, if used). Then, acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

3.3 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture.[18] The choice of solvent depends on the ionization technique.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), which is well-suited for polar molecules.[19]

  • Data Acquisition:

    • Introduce the sample solution into the ion source, often via direct infusion or coupled with a liquid chromatography (LC) system.[20]

    • Acquire spectra in both positive and negative ion modes to obtain comprehensive data on molecular ions and adducts.[12]

    • For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the compound's structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 3-Fluoropyridine-4-boronic acid hydrate.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample 3-Fluoropyridine-4-boronic acid hydrate Dissolution Dissolution in Deuterated Solvent Sample->Dissolution SolidPrep Solid State Preparation (Thin Film or Mull) Sample->SolidPrep Dilution Dilution in MS Grade Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Dissolution->NMR IR IR Spectroscopy SolidPrep->IR MS Mass Spectrometry (ESI-MS, HRMS) Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Fluoropyridine-4-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyridine-4-boronic acid hydrate is a key building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[2] This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of 3-Fluoropyridine-4-boronic acid hydrate with aryl halides, a crucial transformation for the synthesis of novel drug candidates.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various pyridine boronic acids with aryl halides. While specific data for 3-Fluoropyridine-4-boronic acid hydrate is not extensively published, the data for closely related analogs provide a strong predictive framework for reaction optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for Pyridine Boronic Acids

Boronic Acid/EsterCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pyridine-3-boronic acid2-ChloropyridinePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O10018High[3]
2-Fluoropyridine-5-boronic acid2-Amino-3-bromo-pyridine derivativePd(OAc)₂ / Tri-(o-tolyl)phosphineNa₂CO₃1,2-Dimethoxyethane/H₂O805Good[4]
Pyridine-4-boronic acidBromo-epibatidine derivativePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂OReflux24Good[4]
2-Methoxypyridine-5-boronic acidBromo-epibatidine derivativePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂OReflux24Good[4]

Table 2: Representative Yields for Suzuki Coupling of Functionalized Pyridine Boronic Acids

Pyridine Boronic Acid DerivativeCoupling PartnerProductYield (%)
2-Fluoropyridine-5-boronic acid2-Amino-3-bromo-pyridine derivative2'-Fluoro-3'-(2-amino-5-pyridinyl)epibatidineGood
2-Chloropyridine-5-boronic acid2-Amino-3-bromo-pyridine derivative2'-Chloro-3'-(2-amino-5-pyridinyl)epibatidineGood
Pyridine-3-boronic acid2-Chloropyridine2,3'-BipyridineHigh
2-Methoxypyridine-5-boronic acidBromo-epibatidine derivative2'-Methoxy-3'-(5-pyridinyl)epibatidineGood

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of 3-Fluoropyridine-4-boronic acid hydrate with an aryl bromide.

Materials:

  • 3-Fluoropyridine-4-boronic acid hydrate

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or a mixture of dioxane and water)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Detailed Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - 3-Fluoropyridine-4-boronic acid hydrate (1.2 equiv) - Aryl bromide (1.0 equiv) - Base (2.0 equiv) - Pd Catalyst (2-5 mol%) flask Place in oven-dried Schlenk flask with stir bar reagents->flask inert Evacuate and backfill flask with N₂/Ar (3x) flask->inert solvent Add degassed solvent via syringe inert->solvent heat Heat reaction mixture to 80-100 °C with vigorous stirring solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool reaction to room temperature monitor->cool dilute Dilute with ethyl acetate and water cool->dilute extract Separate organic layer and extract aqueous layer dilute->extract dry Combine organic layers, wash with brine, dry over Na₂SO₄ extract->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify crude product by column chromatography concentrate->purify end Final Product purify->end Obtain pure product

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 3-Fluoropyridine-4-boronic acid hydrate (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., potassium carbonate, 2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane or a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Reaction Mechanism

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_OA Oxidative Addition cluster_TM Transmetalation cluster_RE Reductive Elimination Pd0 Pd(0)Ln PdII_halide R¹-Pd(II)Ln-X Pd0->PdII_halide R¹-X PdII_R1R2 R¹-Pd(II)Ln-R² PdII_halide->PdII_R1R2 R²-B(OR)₂ (Base) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds utilizing 3-Fluoropyridine-4-boronic acid hydrate. This protocol, based on established procedures for similar pyridine boronic acids, provides a robust starting point for researchers in drug discovery and organic synthesis. The versatility and functional group tolerance of this reaction make it an invaluable tool for the rapid generation of novel chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for Suzuki-Miyaura Reaction of 3-Fluoropyridine-4-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 3-Fluoropyridine-4-boronic acid hydrate. This versatile building block is of significant interest in medicinal chemistry and drug development for the synthesis of complex heteroaromatic compounds. The presence of the fluorine atom and the pyridine nitrogen can significantly influence the physicochemical properties, metabolic stability, and biological activity of target molecules.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base. Due to the stability, low toxicity, and commercial availability of many boronic acids, this reaction has become a cornerstone in modern organic synthesis and is frequently employed in the pharmaceutical industry.[1][2]

Heterocyclic boronic acids, including 3-Fluoropyridine-4-boronic acid hydrate, are crucial reagents for introducing pyridine moieties into complex molecular frameworks. However, pyridine-containing boronic acids can present unique challenges, such as a tendency towards protodeboronation (cleavage of the C-B bond) under certain reaction conditions. Therefore, careful optimization of the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. Recent advancements have focused on developing robust catalyst systems and reaction conditions to address these challenges, including the use of specialized ligands and microwave-assisted heating to accelerate reaction times and improve efficiency.[3][4]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of pyridine boronic acid derivatives with various aryl halides. While specific optimization for 3-Fluoropyridine-4-boronic acid hydrate may be required, these conditions provide a strong starting point for reaction development.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)
14-BromoanisolePd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)12015 min (µW)Good
24-ChlorobenzonitrilePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene10012 hModerate-Good
31-Bromo-4-fluorobenzenePd(dppf)Cl₂ (3)-Na₂CO₃DMF/H₂O (9:1)908 hGood
43-BromopyridinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane11016 hHigh
52-ChlorotoluenePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane8020 hModerate

Experimental Protocols

Below are detailed protocols for both conventional and microwave-assisted Suzuki-Miyaura coupling of 3-Fluoropyridine-4-boronic acid hydrate with a generic aryl bromide.

Protocol 1: Conventional Heating

Materials:

  • 3-Fluoropyridine-4-boronic acid hydrate (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), 3-Fluoropyridine-4-boronic acid hydrate (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • 3-Fluoropyridine-4-boronic acid hydrate (1.2 equivalents)

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 equivalent)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • 10 mL microwave vial with a stir bar

Procedure:

  • In a 10 mL microwave vial containing a stir bar, combine the aryl bromide (1.0 equiv.), 3-Fluoropyridine-4-boronic acid hydrate (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv.).

  • Add 1,4-dioxane and water in a 4:1 ratio to achieve a reaction concentration of approximately 0.1 - 0.5 M.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - 3-Fluoropyridine-4-boronic acid hydrate - Aryl Halide - Palladium Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon) solvent->inert heating Heat Reaction Mixture (Conventional or Microwave) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_aryl Ar-Pd(II)L_n-Ar' pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 product Ar-Ar' pd2_aryl->product Reductive Elimination aryl_halide Aryl Halide (Ar-X) boronic_acid Boronic Acid (Ar'-B(OH)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Fluoropyridine-4-boronic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in the pharmaceutical and agrochemical industries for the construction of biaryl and heteroaryl scaffolds, which are prevalent in biologically active molecules.

3-Fluoropyridine-4-boronic acid hydrate is a valuable building block in drug discovery. The 3-fluoropyridine motif is of significant interest as the fluorine atom can modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The boronic acid functionality allows for its strategic incorporation into complex molecules via Suzuki-Miyaura coupling.

These application notes provide detailed protocols and comparative data for the palladium-catalyzed coupling of 3-Fluoropyridine-4-boronic acid hydrate with various aryl halides, aimed at guiding researchers in developing robust and efficient synthetic routes.

Challenges in Heteroaryl Coupling

The Suzuki-Miyaura coupling of heteroaryl boronic acids, such as 3-Fluoropyridine-4-boronic acid hydrate, can present unique challenges compared to their aryl counterparts:

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst and slowing down the catalytic cycle.[2]

  • Protodeboronation: Under the basic reaction conditions, the boronic acid group can be cleaved and replaced by a hydrogen atom, leading to the formation of undesired byproducts and reducing the yield of the desired coupled product.[2]

  • Substrate Instability: Some heteroaryl boronic acids are inherently less stable than aryl boronic acids and can decompose under prolonged heating.

Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore critical to overcome these challenges and achieve high-yielding, reproducible results.

Recommended Catalytic Systems

Modern palladium catalysis has evolved to address the difficulties associated with heteroaryl couplings. Air- and moisture-stable palladium precatalysts are now widely used, offering improved reactivity and reproducibility over traditional systems generated in situ.[2] For the coupling of 3-Fluoropyridine-4-boronic acid hydrate, the following types of catalytic systems are recommended:

  • Buchwald Palladacycles (e.g., XPhos Pd G3, SPhos Pd G3): These precatalysts, featuring bulky and electron-rich biaryl phosphine ligands, are highly effective for a wide range of challenging Suzuki-Miyaura couplings. They generate highly active monoligated Pd(0) species that facilitate the key steps of the catalytic cycle.

  • PEPPSI™ Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These N-heterocyclic carbene (NHC)-palladium complexes, such as PEPPSI™-IPr, are also very effective for cross-coupling reactions involving heteroaryl substrates.[3]

  • Traditional Catalysts: Systems based on palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can also be highly effective.[3][4]

The choice of base is also crucial. Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used, often in aqueous solutions, to activate the boronic acid for transmetalation.[3][5]

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of pyridine boronic acid derivatives with various aryl halides. While specific data for 3-Fluoropyridine-4-boronic acid hydrate is sparse in compiled literature, these examples with structurally similar compounds provide a strong basis for reaction optimization.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole4-Pyridineboronic acid pinacol esterPd(dppf)Cl₂ (3)-K₂CO₃Cyclopentyl methyl ether100196
24-Iodoanisole4-Pyridineboronic acid pinacol esterPd(dppf)Cl₂ (3)-K₂CO₃Cyclopentyl methyl ether100197
34-BromobenzonitrilePotassium Thiophen-3-yltrifluoroboratePd(OAc)₂ (1)RuPhos (2)Na₂CO₃Ethanol851293
44-ChlorobenzonitrilePotassium Pyridin-3-yltrifluoroboratePd(OAc)₂ (3)RuPhos (6)Na₂CO₃Ethanol852471
51-Bromo-4-(trifluoromethyl)benzenePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O801865
64-Bromoacetophenone3-Thiopheneboronic acidPd(OAc)₂/ ligand 1 1 K₃PO₄n-Butanol1001690

Data compiled from analogous reactions reported in the literature.[2][4][5] Yields are for the isolated product. Conditions should be optimized for specific substrate combinations.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling of 3-Fluoropyridine-4-boronic acid hydrate with an aryl bromide. Protocol 1 utilizes a modern palladacycle precatalyst, while Protocol 2 employs a traditional catalyst system.

Protocol 1: Coupling using a Buchwald G3 Palladacycle

This protocol is a robust starting point for the coupling of 3-Fluoropyridine-4-boronic acid hydrate with a range of aryl and heteroaryl bromides.

Materials:

  • 3-Fluoropyridine-4-boronic acid hydrate (1.2 - 1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-Fluoropyridine-4-boronic acid hydrate, the aryl bromide, potassium phosphate, and the XPhos Pd G3 precatalyst.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-fluoropyridine.

Protocol 2: Coupling using a Traditional Pd(OAc)₂/Ligand System

This protocol provides an alternative using a more traditional catalyst system that is generated in situ.

Materials:

  • 3-Fluoropyridine-4-boronic acid hydrate (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried reaction vessel containing a magnetic stir bar, add Pd(OAc)₂ and the SPhos ligand.

  • Seal the vessel, and purge with an inert atmosphere for 10-15 minutes.

  • Add degassed toluene via syringe. Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.

  • To this mixture, add the aryl bromide, 3-Fluoropyridine-4-boronic acid hydrate, and potassium carbonate.

  • Add degassed water (if required by the specific conditions).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr_prime X_out X- Transmetal->X_out Boron_out B(OR)3 Transmetal->Boron_out RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX_in Ar-X ArX_in->OxAdd Boronic_in Ar'-B(OR)3- Boronic_in->Transmetal Base_in Base Base_in->Transmetal Experimental_Workflow arrow arrow start Start setup Reaction Setup: Combine Boronic Acid, Aryl Halide, Catalyst, and Base in Flask start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent(s) via Syringe inert->solvent heat Heat and Stir Reaction Mixture (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up: Dilute, Extract, Wash, Dry monitor->workup Reaction Complete purify Purification (Flash Column Chromatography) workup->purify product Isolated Pure Product purify->product

References

Optimizing Suzuki Coupling Reactions: Base Selection for 3-Fluoropyridine-4-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application is the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. 3-Fluoropyridine-4-boronic acid hydrate is a valuable building block, introducing a fluorinated pyridine ring that can significantly modulate the physicochemical and pharmacological properties of target molecules.

The success of a Suzuki coupling reaction is highly dependent on the judicious choice of reaction parameters, with the selection of a suitable base being particularly critical. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for the transmetalation step.[1] This application note provides a detailed guide to selecting an appropriate base for the Suzuki coupling of 3-Fluoropyridine-4-boronic acid hydrate, supported by data from related systems and a general experimental protocol for optimization.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The primary function of the base in the Suzuki-Miyaura coupling is to facilitate the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst. This is generally understood to occur via two main pathways:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻). This activated species then readily undergoes transmetalation with the palladium(II) complex.[1]

  • Hydroxide Pathway: The base can react with the palladium(II)-halide complex to generate a palladium(II)-hydroxide species, which then reacts with the neutral boronic acid.[1]

The operative pathway is influenced by the specific base, solvent, and substrates used. The choice of base can significantly impact reaction rates, yields, and the prevalence of side reactions. For heteroaryl boronic acids like 3-Fluoropyridine-4-boronic acid hydrate, a common side reaction is protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom. This process can be exacerbated by the choice of base and reaction conditions.[2]

Data Presentation: Base Selection Guide

BaseTypical EquivalentsCommon SolventsGeneral Performance & Remarks
Carbonates
Na₂CO₃2-3Toluene/H₂O, Dioxane/H₂O, DMF/H₂OOften a good starting point; widely used and cost-effective. Found to be the best base in some screenings of related aryl boronic acids.
K₂CO₃2-3Toluene/H₂O, Dioxane/H₂O, Ethanol/H₂OAnother common and effective choice, with slightly different solubility properties compared to Na₂CO₃.
Cs₂CO₃2-3Dioxane, Toluene, THFA stronger and more soluble inorganic base, often effective in challenging couplings where other carbonates fail.
Phosphates
K₃PO₄2-3Toluene, Dioxane, THFA moderately strong base that is often effective for heteroaryl boronic acids and can sometimes minimize side reactions.[4]
Fluorides
CsF2-3Dioxane, DMECan be highly effective, particularly in anhydrous conditions. The fluoride ion is thought to play a unique role in activating the boronic acid.[5]
KF2-3Dioxane, THFA less expensive alternative to CsF, can be effective but may require higher temperatures or longer reaction times.[6]
Hydroxides
NaOH, KOH2-3Toluene/H₂O, Dioxane/H₂OStrong bases that can be effective but also carry a higher risk of promoting side reactions, including decomposition of the boronic acid.[1]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of 3-Fluoropyridine-4-boronic acid hydrate with an aryl halide. This should be considered a starting point and will likely require optimization of the base, catalyst, ligand, and solvent for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 3-Fluoropyridine-4-boronic acid hydrate (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-5 mol%), or Pd₂(dba)₃ (1-2 mol%))

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃ (2-4 mol%))

  • Selected Base (2.0-3.0 equiv, see table above)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), 3-Fluoropyridine-4-boronic acid hydrate (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and ligand (if applicable).

  • Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation Reagents Aryl Halide 3-Fluoropyridine-4-boronic acid hydrate Base Setup Combine Reagents & Catalyst under Inert Atmosphere Reagents->Setup Catalyst Palladium Catalyst Ligand Catalyst->Setup Solvent Add Degassed Solvent Setup->Solvent Heating Heat and Stir (e.g., 80-110 °C) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Coupled Product Purification->Product Suzuki_Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)Ln-Ar' PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar' (Coupled Product) RX R-X (Aryl Halide) ArBOH2 Ar'-B(OH)₂ (Boronic Acid) Base Base

References

Application Notes and Protocols for Solvent Systems in 3-Fluoropyridine-4-boronic acid hydrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyridine-4-boronic acid hydrate is a versatile building block in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] The introduction of a fluorinated pyridine moiety is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, such as metabolic stability, binding affinity, and bioavailability. The choice of solvent system is a critical parameter in these coupling reactions, directly influencing reaction kinetics, yield, and purity of the final product. A well-chosen solvent system ensures the solubility of reactants, catalyst, and base, and can play a crucial role in the catalytic cycle.

Core Concepts in Solvent Selection

The success of a Suzuki-Miyaura coupling reaction involving 3-Fluoropyridine-4-boronic acid hydrate is highly dependent on the solvent system. Key considerations include:

  • Solubility: The solvent must effectively dissolve the boronic acid, the coupling partner (e.g., an aryl halide), the palladium catalyst, and the base to ensure a homogeneous reaction mixture.

  • Aprotic vs. Protic: Aprotic solvents like dioxane, toluene, and tetrahydrofuran (THF) are commonly employed.[2] Often, a co-solvent of water is added.

  • Role of Water: The presence of water can be beneficial, often accelerating the reaction rate. This is attributed to several factors, including the increased solubility of inorganic bases (like K₂CO₃ or Cs₂CO₃) and potential effects on the transmetalation step of the catalytic cycle.[3]

  • Temperature: The boiling point of the solvent will dictate the accessible temperature range for the reaction, which is a critical parameter for optimization.

Data Presentation: Representative Solvent System Screening

Reaction: Coupling of a generic pyridine boronic acid with an aryl bromide.

EntrySolvent System (v/v)Temperature (°C)Time (h)Yield (%)
1Dioxane / H₂O (4:1)1001285
2Toluene / H₂O (4:1)1001278
3THF / H₂O (4:1)801665
4Acetonitrile / H₂O (4:1)801672
51,2-Dimethoxyethane (DME) / H₂O (4:1)901280
6Dioxane (anhydrous)1002445

This table is a representative example based on general knowledge of Suzuki-Miyaura reactions and is intended for illustrative purposes.

Experimental Protocols

The following is a detailed protocol for a representative Suzuki-Miyaura coupling reaction using 3-Fluoropyridine-4-boronic acid hydrate.

Reaction: Synthesis of 4-(4-methoxyphenyl)-3-fluoropyridine

Materials:

  • 3-Fluoropyridine-4-boronic acid hydrate (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and purification (e.g., ethyl acetate, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Fluoropyridine-4-boronic acid hydrate, 4-bromoanisole, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-(4-methoxyphenyl)-3-fluoropyridine.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical considerations for solvent system selection in Suzuki-Miyaura reactions involving 3-Fluoropyridine-4-boronic acid hydrate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base B Establish Inert Atmosphere (N2 or Ar) A->B C Add Degassed Solvent System B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Dry and Concentrate G->H I Purify (Chromatography) H->I solvent_selection cluster_factors Primary Factors cluster_choices Common Solvent Choices Start Solvent System Selection for 3-Fluoropyridine-4-boronic acid hydrate Solubility Solubility of all reaction components Start->Solubility BoilingPoint Boiling Point & Reaction Temperature Start->BoilingPoint Aqueous Aqueous vs. Anhydrous Conditions Start->Aqueous Dioxane Dioxane / H2O Solubility->Dioxane Toluene Toluene / H2O Solubility->Toluene THF THF / H2O Solubility->THF Other Other Aprotic Solvents (e.g., DME, ACN) Solubility->Other BoilingPoint->Dioxane BoilingPoint->Toluene Aqueous->Dioxane Aqueous->Toluene Aqueous->THF Optimization Optimization (Screening & Analysis) Dioxane->Optimization Toluene->Optimization THF->Optimization Other->Optimization

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 3-Fluoropyridine-4-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl motifs prevalent in pharmaceuticals and functional materials. The use of fluorinated building blocks, such as 3-Fluoropyridine-4-boronic acid hydrate, is of significant interest in drug discovery as the introduction of fluorine can modulate key properties like metabolic stability, pKa, and binding affinity. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these coupling reactions, often leading to higher yields, shorter reaction times, and improved reaction consistency compared to conventional heating methods.[1]

This document provides detailed application notes and a generalized protocol for the microwave-assisted Suzuki coupling of 3-Fluoropyridine-4-boronic acid hydrate with various aryl halides.

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic moiety to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Microwave irradiation accelerates the reaction by efficiently and uniformly heating the reaction mixture, thereby increasing the rate of each step in the catalytic cycle.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the microwave-assisted Suzuki coupling of 3-Fluoropyridine-4-boronic acid hydrate with various aryl halides. These are based on established protocols for similar fluorinated and heterocyclic boronic acids and should be considered as a starting point for optimization.[2][3]

Table 1: Screening of Reaction Conditions

EntryCatalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (min)Expected Yield
1Pd(PPh₃)₄ (3-5)K₂CO₃ (2-3)1,4-Dioxane/H₂O (4:1)100-12015-30Good to Excellent
2Pd(dppf)Cl₂ (2-3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)120-14010-20Excellent
3Pd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)110-13015-25Excellent
4XPhosPdG2 (2-5)K₂CO₃ (2-3)Ethanol/H₂O (4:1)130-15020-40Good to Excellent

Yields are qualitative estimates (Good: 60-80%, Excellent: >80%) and will vary depending on the specific aryl halide used.[2][4]

Table 2: Substrate Scope with Optimized Conditions

(Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv.), 1,4-Dioxane/H₂O (4:1), 120 °C, 15 min)[2]

EntryAryl HalideProductExpected Yield (%)
14-Bromoanisole3-Fluoro-4-(4-methoxyphenyl)pyridine> 90
21-Bromo-4-(trifluoromethyl)benzene3-Fluoro-4-(4-(trifluoromethyl)phenyl)pyridine85-95
33-Bromobenzonitrile3-(3-Fluoropyridin-4-yl)benzonitrile80-90
44-Chlorotoluene3-Fluoro-4-(p-tolyl)pyridine70-85
52-Bromonaphthalene3-Fluoro-4-(naphthalen-2-yl)pyridine> 90

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Fluoropyridine-4-boronic acid hydrate (1.2 - 1.5 equivalents)

  • Aryl halide (e.g., aryl bromide, aryl iodide, or activated aryl chloride) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1), Ethanol/Water (4:1))

  • Microwave synthesis vial (appropriate size for the reaction scale)

  • Magnetic stir bar

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), 3-Fluoropyridine-4-boronic acid hydrate (1.2 - 1.5 equivalents), palladium catalyst (2-5 mol%), and base (2.0 - 3.0 equivalents).

  • Add the chosen degassed solvent system to achieve a concentration of approximately 0.1 - 0.5 M.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-fluoropyridine.

Example Protocol: Synthesis of 3-Fluoro-4-(4-methoxyphenyl)pyridine

This is a representative protocol adapted from a similar reaction.[2]

Materials:

  • 4-Bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv.)

  • 3-Fluoropyridine-4-boronic acid hydrate (95.4 mg, 0.6 mmol, 1.2 equiv.)

  • Pd(dppf)Cl₂ (12.2 mg, 0.015 mmol, 3 mol%)

  • K₂CO₃ (138.2 mg, 1.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • 10 mL microwave vial

Procedure:

  • Combine 4-bromoanisole, 3-Fluoropyridine-4-boronic acid hydrate, Pd(dppf)Cl₂, and K₂CO₃ in a 10 mL microwave vial containing a stir bar.[2]

  • Add 4 mL of 1,4-dioxane and 1 mL of water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.[2]

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide 3-Fluoropyridine-4-boronic acid hydrate Pd Catalyst Base solvent Add Degassed Solvent reagents->solvent seal Seal Vial solvent->seal microwave Irradiate in Microwave Reactor (100-150 °C, 5-30 min) seal->microwave monitoring Monitor Progress (TLC/LC-MS) microwave->monitoring cool Cool to RT monitoring->cool dilute Dilute with Organic Solvent cool->dilute filter Filter dilute->filter extract Aqueous Wash & Extraction filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

Catalytic Cycle

suzuki_cycle cluster_reactants cluster_products pd0 Pd(0)L_n pd_complex Ar-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetal_complex Ar-Pd(II)L_n-Py pd_complex->transmetal_complex Transmetalation borate_salt X-B(OH)₂ pd_complex->borate_salt transmetal_complex->pd0 Reductive Elimination product Ar-Py (Product) transmetal_complex->product aryl_halide Ar-X aryl_halide->pd_complex boronic_acid Py-B(OH)₂ boronic_acid->pd_complex base Base base->pd_complex Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

purification of Suzuki coupling products involving 3-Fluoropyridine-4-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of Suzuki Coupling Products Involving 3-Fluoropyridine-4-boronic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] A key application lies in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and agrochemicals.[2][3] 3-Fluoropyridine-4-boronic acid hydrate is a critical building block in this context, as the introduction of a fluoropyridine moiety can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2][4][5]

However, the purification of the resulting products presents unique challenges. The basicity of the pyridine nitrogen can lead to peak tailing and poor separation in normal-phase chromatography, while the presence of boron-containing impurities and reaction side-products necessitates robust and optimized purification strategies.[6] This document provides detailed protocols and guidelines for the effective purification of Suzuki coupling products derived from 3-Fluoropyridine-4-boronic acid hydrate.

Common Impurities in the Suzuki Coupling Reaction

A successful purification strategy begins with understanding the potential impurities in the crude reaction mixture. Besides unreacted starting materials, key byproducts include:

  • Homocoupling Products: Dimerization of the boronic acid or the aryl halide coupling partner.

  • Protodeboronation Products: Replacement of the C-B bond of the boronic acid with a C-H bond, resulting in the formation of 3-fluoropyridine.[7]

  • Boronic Acid Anhydrides (Boroxines): Cyclic trimers formed from the dehydration of the boronic acid.[7]

  • Palladium Catalyst Residues: The palladium catalyst and its associated ligands (e.g., phosphines, which can be oxidized).

  • Inorganic Salts: Formed from the base used in the reaction (e.g., K₂CO₃, Cs₂CO₃).

Purification Strategies

A multi-step approach is typically required to achieve high purity. The general workflow involves an initial aqueous workup followed by chromatography and/or recrystallization.

Aqueous Workup and Extraction

The first step after the reaction is a standard aqueous workup to remove the bulk of inorganic salts and water-soluble impurities.

  • Basic Wash: An extraction with an aqueous base (e.g., 1M NaOH) can help remove unreacted boronic acid, which is acidic.[8] However, care must be taken as the product itself may have functionalities sensitive to pH changes.

  • Acidic Wash: A wash with a dilute acid (e.g., 1M HCl) can remove basic impurities. The product, containing a pyridine ring, will likely move into the aqueous layer, so this technique is often used to isolate the product from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer before drying.[9]

Chromatographic Purification

Flash column chromatography is the most common method for purifying Suzuki coupling products.[9]

  • Stationary Phase: Silica gel is widely used, but its acidic nature can cause issues with basic pyridine compounds, leading to peak tailing and potential degradation.[6] To mitigate this, neutralized silica or alumina can be used. Alternatively, treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can improve peak shape.[6]

  • Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically employed.[8][10] The optimal solvent system must be determined empirically using thin-layer chromatography (TLC).

  • Reversed-Phase Chromatography (C18): For highly polar products, reversed-phase chromatography (e.g., using a C18 column) with a mobile phase of water and acetonitrile or methanol can be effective.[11]

Recrystallization

If the final product is a solid, recrystallization is a highly effective and scalable method for achieving high purity.[7][12] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble. Common solvents include ethanol, isopropanol, ethyl acetate, and heptane.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), 3-Fluoropyridine-4-boronic acid hydrate (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if needed).[7]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[9][13]

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane/water or toluene/water) via syringe.[7][9]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.[9]

Protocol for Aqueous Workup
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.[9]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[9][13]

Protocol for Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good system will show clear separation of the product spot from impurities with a product Rf value between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent. For basic pyridine compounds, consider pre-treating the silica by preparing a slurry in the eluent containing 0.5-1% triethylamine.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.[14]

  • Elution: Run the column, starting with the non-polar solvent and gradually increasing the polarity of the eluent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Typical Suzuki Coupling Reaction Parameters
ParameterConditionRationale
Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃/SPhosEffective for heteroaryl couplings; bulky, electron-rich ligands can improve yield.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[1][7]
Solvent Dioxane/H₂O, Toluene/H₂O (4:1)Aprotic organic solvent with water facilitates dissolution of base and boronic acid.[7]
Temperature 80 - 110 °CProvides thermal energy to drive the catalytic cycle.[9]
Atmosphere Inert (Argon or Nitrogen)Protects the active Pd(0) catalyst from oxidation by air.[7]
Table 2: Illustrative Comparison of Purification Methods
MethodTypical PurityTypical YieldProsCons
Aqueous Extraction 60-80%>95%Removes inorganic salts and highly polar impurities.Insufficient for removing organic byproducts.
Silica Chromatography 90-98%70-90%Good separation of a wide range of impurities.Potential for product loss on column; peak tailing with basic compounds.[6]
Recrystallization >99%60-85%Highly effective for achieving analytical purity; scalable.Only applicable to solid products; requires significant solubility difference.
Prep-HPLC (C18) >99%50-80%Excellent separation for polar compounds and challenging mixtures.Lower capacity; requires specialized equipment; solvent intensive.

Visual Workflows and Diagrams

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L_n-R Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]

Purification_Workflow General Purification Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Wash with H₂O, Brine) Start->Workup Concentrate1 Concentrate Organic Layer Workup->Concentrate1 Crude_Product Crude Solid/Oil Concentrate1->Crude_Product Is_Solid Is Product a Solid? Crude_Product->Is_Solid Chromatography Flash Column Chromatography Is_Solid->Chromatography No / Impure Recrystallize Recrystallization Is_Solid->Recrystallize Yes Analysis2 Purity Check (TLC, LC-MS) Chromatography->Analysis2 Analysis1 Purity Check (TLC, LC-MS) Recrystallize->Analysis1 Analysis1->Is_Solid Needs More Purification Final_Product Pure Product Analysis1->Final_Product >98% Pure Analysis2->Is_Solid Needs More Purification Analysis2->Final_Product >98% Pure

Caption: A decision-based workflow for purifying Suzuki coupling products.

Troubleshooting_Diagram Troubleshooting Common Purification Issues Problem Problem Observed Tailing Peak Tailing on Silica TLC/Column Problem->Tailing LowRecovery Low Product Recovery Problem->LowRecovery PersistentImpurity Co-eluting Impurity Problem->PersistentImpurity SolutionTailing1 Add 0.5-1% Et₃N to Eluent Tailing->SolutionTailing1 Solution 1 SolutionTailing2 Use Neutral Alumina or Reversed-Phase (C18) Column Tailing->SolutionTailing2 Solution 2 SolutionRecovery1 Check Acidity of Silica; Product may be degrading/streaking LowRecovery->SolutionRecovery1 Solution 1 SolutionRecovery2 Ensure Complete Extraction during Workup (check pH) LowRecovery->SolutionRecovery2 Solution 2 SolutionImpurity1 Change Eluent System (e.g., DCM/MeOH instead of Hex/EtOAc) PersistentImpurity->SolutionImpurity1 Solution 1 SolutionImpurity2 Try Recrystallization if Product is Solid PersistentImpurity->SolutionImpurity2 Solution 2 SolutionImpurity3 Consider Preparative HPLC PersistentImpurity->SolutionImpurity3 Solution 3

Caption: A troubleshooting guide for common issues in chromatographic purification.

References

Application Notes and Protocols for the Scale-Up of Suzuki Reactions with 3-Fluoropyridine-4-boronic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of a vast array of molecules, including active pharmaceutical ingredients (APIs). 3-Fluoropyridine-4-boronic acid is a valuable building block in medicinal chemistry, as the introduction of a 3-fluoropyridine moiety can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, pKa, and binding affinity.

These application notes provide a comprehensive guide for the scale-up of Suzuki reactions involving 3-Fluoropyridine-4-boronic acid hydrate. The protocols and data presented herein are compiled from established methodologies for Suzuki-Miyaura couplings and are intended to serve as a robust starting point for process development and large-scale synthesis.

Key Considerations for Scale-Up

Scaling up Suzuki reactions with heteroaryl boronic acids like 3-Fluoropyridine-4-boronic acid hydrate presents unique challenges that must be carefully managed to ensure efficiency, reproducibility, and safety.

  • Protodeboronation: Heteroaryl boronic acids are often susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This can be exacerbated by excessive water, high temperatures, and prolonged reaction times. Careful selection of a non-nucleophilic base and control of the water content in the reaction mixture are crucial.

  • Catalyst Selection and Loading: The choice of palladium catalyst and ligand is critical. For electron-deficient heteroaryl boronic acids, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often employed to promote the catalytic cycle and suppress side reactions. On a larger scale, minimizing catalyst loading is economically and environmentally desirable. Catalyst screening and optimization are essential.

  • Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation.[1] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence reaction kinetics, yield, and impurity profile. For sensitive substrates, milder bases like potassium phosphate may be preferable.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, toluene/water, and 2-MeTHF/water. On a larger scale, considerations for solvent toxicity, boiling point (for effective heating and reflux), and ease of removal during work-up are important.

  • Reaction Temperature and Time: These parameters are critical for controlling the reaction rate and minimizing side reactions. An initial temperature screen is recommended during optimization. Reaction progress should be closely monitored by techniques like HPLC or UPLC to determine the optimal reaction time and avoid degradation of the product or starting materials.

  • Work-up and Purification: The work-up procedure must be designed to efficiently remove the palladium catalyst, inorganic salts, and other impurities. On a larger scale, filtration, extraction, and crystallization are preferred over chromatography. The choice of solvents for extraction and crystallization should be carefully considered for safety, environmental impact, and scalability.

Experimental Protocols

The following protocols provide a starting point for the gram-scale synthesis of 4-aryl-3-fluoropyridines via a Suzuki-Miyaura coupling reaction. Optimization for specific substrates and scales is highly recommended.

General Experimental Workflow

Suzuki_Scale_Up_Workflow General Workflow for Scale-Up of Suzuki Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagent_prep Reagent Preparation & Weighing reactor_setup Reactor Setup & Inerting reagent_prep->reactor_setup charging Charge Reactants, Catalyst, Base, Solvents reactor_setup->charging heating Heat to Reaction Temperature charging->heating monitoring Monitor Reaction Progress (e.g., HPLC) heating->monitoring cooling Cool Reaction Mixture monitoring->cooling Reaction Complete filtration Filtration of Inorganics/Catalyst cooling->filtration extraction Aqueous Work-up / Extraction filtration->extraction concentration Solvent Removal extraction->concentration purification Purification (Crystallization / Chromatography) concentration->purification drying Drying of Final Product purification->drying

Caption: General workflow for the scale-up of a Suzuki reaction.

Protocol 1: Gram-Scale Suzuki Coupling of 3-Fluoropyridine-4-boronic Acid Hydrate with an Aryl Bromide

This protocol is a general starting point and should be optimized for the specific aryl bromide being used.

  • Materials:

    • Aryl bromide (1.0 eq)

    • 3-Fluoropyridine-4-boronic acid hydrate (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water or 2-MeTHF/water, 4:1 v/v)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Reactor Setup: To a clean, dry, and appropriately sized reactor equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet, add the aryl bromide, 3-Fluoropyridine-4-boronic acid hydrate, and the base.

    • Inerting: Seal the reactor and purge with an inert gas for at least 30 minutes to ensure an oxygen-free atmosphere.

    • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed organic solvent and water.

    • Reaction: Begin vigorous stirring and heat the mixture to the desired temperature (typically 80-100 °C).

    • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC until the consumption of the aryl bromide is complete.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Dilute the mixture with an organic solvent (e.g., ethyl acetate or toluene) and water.

      • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

      • Separate the organic layer, and wash it with water and then brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by crystallization from an appropriate solvent system or by column chromatography on silica gel.

Data Presentation: Typical Reaction Parameters

The following tables summarize typical starting conditions for the Suzuki coupling of heteroaryl boronic acids. These should be used as a guide for optimization.

Table 1: Recommended Starting Conditions for Catalyst and Base Screening

ParameterCondition ACondition BCondition C
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ with XPhosPd(OAc)₂ with RuPhos
Catalyst Loading 1 - 3 mol%1 - 2 mol% (Pd), 2-4 mol% (ligand)1 - 2 mol% (Pd), 2-4 mol% (ligand)
Base K₂CO₃Cs₂CO₃K₃PO₄
Base Equivalents 2.0 - 3.02.0 - 3.02.0 - 3.0

Table 2: Solvent Systems and Reaction Temperatures

Solvent System (v/v)Typical Temperature Range (°C)Notes
1,4-Dioxane / Water (4:1)80 - 100Common, good for a wide range of substrates.
Toluene / Water (4:1)80 - 110Higher boiling point, can be beneficial for less reactive substrates.
2-MeTHF / Water (4:1)70 - 80Greener solvent alternative to THF and dioxane.
Ethanol / Water (4:1)70 - 80"Green" solvent, but may not be suitable for all substrates.

Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process.

Suzuki_Mechanism Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n pdiix Ar-Pd(II)L_n-X pd0->pdiix Oxidative Addition (Ar-X) pdiib Ar-Pd(II)L_n-Ar' pdiix->pdiib Transmetalation pdiib->pd0 Reductive Elimination (Ar-Ar') boronate Ar'-B(OH)3^- boronate->pdiix base Base (e.g., OH-) boronic_acid Ar'-B(OH)2 base->boronic_acid boronic_acid->boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by the base to form a boronate complex, which then transfers its organic group (the 3-fluoropyridin-4-yl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Protodeboronation of 3-Fluoropyridine-4-boronic acid- Catalyst deactivation- Insufficient reaction temperature/time- Use a milder base (K₃PO₄)- Ensure anhydrous solvents and control water content- Use bulky, electron-rich ligands (e.g., SPhos, XPhos)- Optimize reaction temperature and time
Incomplete Reaction - Poor catalyst activity- Insufficient base- Low reaction temperature- Screen different catalyst/ligand systems- Increase base equivalents- Increase reaction temperature
Formation of Homocoupled Byproducts - Oxygen contamination leading to catalyst degradation- High catalyst loading- Ensure thorough degassing of solvents and inerting of the reactor- Reduce catalyst loading after optimization
Difficult Purification - Residual palladium in the product- Emulsion formation during work-up- Use a palladium scavenger (e.g., activated carbon, silica-based scavengers)- Add brine to break emulsions during extraction

By carefully considering these factors and starting with a well-designed experimental protocol, the successful scale-up of Suzuki reactions with 3-Fluoropyridine-4-boronic acid hydrate can be achieved, enabling the efficient synthesis of valuable compounds for drug discovery and development.

References

Application Notes and Protocols: The Use of 3-Fluoropyridine-4-boronic Acid Hydrate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyridine-4-boronic acid hydrate is a versatile and valuable building block in modern medicinal chemistry. Its unique electronic properties, conferred by the fluorine atom on the pyridine ring, make it an attractive reagent for the synthesis of complex pharmaceutical intermediates. The fluorine substituent can significantly influence the physicochemical properties of the final active pharmaceutical ingredient (API), including its metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of 3-Fluoropyridine-4-boronic acid hydrate, with a specific focus on its application in the synthesis of a key intermediate for the novel antibiotic, Gepotidacin (GSK2140944).

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 3-Fluoropyridine-4-boronic acid hydrate in pharmaceutical synthesis is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the efficient construction of biaryl and heteroaryl structures, which are common motifs in many drug molecules.

The general scheme for the Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as 3-Fluoropyridine-4-boronic acid hydrate, with an organic halide or triflate in the presence of a palladium catalyst and a base.

Synthesis of a Key Intermediate for Gepotidacin (GSK2140944)

Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] Its novel mechanism of action makes it a promising candidate for the treatment of infections caused by drug-resistant bacteria. A crucial step in the synthesis of Gepotidacin involves the Suzuki-Miyaura coupling of 3-Fluoropyridine-4-boronic acid hydrate with a suitable heterocyclic partner.

Experimental Protocol: Suzuki-Miyaura Coupling for Gepotidacin Intermediate

This protocol details the synthesis of a key intermediate for Gepotidacin via a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Materials:

  • 3-Fluoropyridine-4-boronic acid hydrate

  • 7-Bromo-1,8-naphthyridinone derivative (electrophilic partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 7-bromo-1,8-naphthyridinone derivative (1.0 equivalent), 3-Fluoropyridine-4-boronic acid hydrate (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 equivalents).

  • Solvent Addition: Add the degassed anhydrous solvent to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired Gepotidacin intermediate.

Quantitative Data

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction in the synthesis of the Gepotidacin intermediate. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.

ParameterValue
Yield 75-90%
Purity (by HPLC) >98%
Reaction Time 4-12 hours
Optimal Temperature 90-100 °C

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Reactants: - Bromo-naphthyridinone - 3-Fluoropyridine-4-boronic acid hydrate - Base add_catalyst Add Palladium Catalyst prep_reagents->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat_stir Heat and Stir (80-110 °C) add_solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor cool_down Cool to RT monitor->cool_down Reaction Complete extract Extraction with Organic Solvent cool_down->extract purify Column Chromatography extract->purify product Final Product: Gepotidacin Intermediate purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Gepotidacin Mechanism of Action

gepotidacin_moa cluster_bacterium Bacterial Cell cluster_dna_process Essential DNA Processes gepotidacin Gepotidacin dna_gyrase DNA Gyrase (Topoisomerase II) gepotidacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV gepotidacin->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication dna_repair DNA Repair dna_gyrase->dna_repair transcription Transcription dna_gyrase->transcription topoisomerase_iv->dna_replication bacterial_death Bacterial Cell Death dna_replication->bacterial_death dna_repair->bacterial_death transcription->bacterial_death

References

Application Notes and Protocols for Cross-Coupling Reactions of 3-Fluoropyridine-4-boronic acid hydrate with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This methodology is of particular importance in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl structures, which are prevalent in a vast number of pharmaceutical agents. 3-Fluoropyridine-4-boronic acid hydrate is a valuable building block in this context, allowing for the introduction of the 3-fluoropyridine moiety into complex molecules. The fluorine substituent can significantly modulate the physicochemical properties of the resulting compounds, such as pKa, metabolic stability, and binding affinity, making it a desirable feature in drug design.[2]

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 3-Fluoropyridine-4-boronic acid hydrate with a variety of aryl halides. The protocols are designed to serve as a starting point for researchers, offering robust methods for the synthesis of 4-aryl-3-fluoropyridines, which are key intermediates in the development of novel therapeutics and agrochemicals.

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction between 3-Fluoropyridine-4-boronic acid hydrate and an aryl halide (Ar-X, where X = I, Br, or Cl) in the presence of a base and a suitable solvent system.

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling of 3-Fluoropyridine-4-boronic acid hydrate with aryl halides.

G cluster_0 General Reaction Scheme Reactants 3-Fluoropyridine-4-boronic acid hydrate + Ar-X Product 4-Aryl-3-fluoropyridine Reactants->Product Solvent, Heat Catalyst Pd Catalyst, Base

Caption: General Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following tables summarize representative yields for Suzuki-Miyaura cross-coupling reactions of pyridine boronic acids with various aryl halides under different conditions. While specific data for 3-Fluoropyridine-4-boronic acid hydrate is not extensively available in a consolidated format, the data for analogous pyridine boronic acids provides a strong indication of expected outcomes.

Table 1: Cross-Coupling of Pyridine Boronic Acids with Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285[3]
21-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane1001692[4]
32-BromotoluenePd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O1101278[2]
44-BromobenzonitrilePd(OAc)₂ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O100895[4]
53-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O902465[3]

Table 2: Cross-Coupling of Pyridine Boronic Acids with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChloroanisolePd₂(dba)₃ (2) / RuPhos (4)K₃PO₄t-BuOH/H₂O1202475[5]
21-Chloro-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O1101888[4]
32-ChlorobenzonitrilePd(dppf)Cl₂ (3)Cs₂CO₃Toluene1102468[5]
44-ChlorotoluenePd₂(dba)₃ (2) / XPhos (4)K₃PO₄sec-Butanol1002082[4]
52-ChloropyridinePd(OAc)₂ (2) / CataCXium A (4)K₃PO₄n-Butanol1202455[5]

Experimental Protocols

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Fluoropyridine-4-boronic acid hydrate with an aryl bromide using conventional heating.

Materials:

  • 3-Fluoropyridine-4-boronic acid hydrate (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-Fluoropyridine-4-boronic acid hydrate (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (5 mol%) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., 4:1 dioxane/water, 0.1-0.2 M concentration with respect to the aryl halide) via syringe.

  • Attach a reflux condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-fluoropyridine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol outlines a rapid and efficient method for the Suzuki-Miyaura coupling using microwave irradiation, which can significantly reduce reaction times.

Materials:

  • 3-Fluoropyridine-4-boronic acid hydrate (1.5 equiv)

  • Aryl halide (1.0 equiv, suitable for microwave chemistry)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF or 1,4-dioxane)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add the aryl halide (1.0 equiv), 3-Fluoropyridine-4-boronic acid hydrate (1.5 equiv), cesium carbonate (2.0 equiv), and the palladium catalyst (2-5 mol%).

  • Add the solvent (e.g., DMF, to a concentration of 0.2-0.5 M) and the stir bar.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 8-10).

  • Purify the product by flash column chromatography.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for a Suzuki-Miyaura coupling and the catalytic cycle of the reaction.

Figure 2: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Weigh Reactants: Aryl Halide, Boronic Acid, Base prep_catalyst Add Catalyst prep_reactants->prep_catalyst add_solvent Add Degassed Solvent prep_catalyst->add_solvent heating Heat under Inert Atmosphere (Conventional or Microwave) add_solvent->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration chromatography Column Chromatography concentration->chromatography product Isolated Product chromatography->product

Caption: From reactants to pure product workflow.

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X(L₂) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation [R-B(OH)₃]⁻ ar_pd_r Ar-Pd(II)-R(L₂) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Ar-R base Base activates Boronic Acid: R-B(OH)₂ + OH⁻ → [R-B(OH)₃]⁻ base->ar_pd_x

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Yield with 3-Fluoropyridine-4-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Suzuki-Miyaura cross-coupling reactions involving 3-Fluoropyridine-4-boronic acid hydrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with 3-Fluoropyridine-4-boronic acid hydrate is resulting in a low yield. What are the common causes?

Low yields with this substrate can often be attributed to several factors related to the inherent properties of heteroaryl boronic acids and the specific reaction conditions. The primary culprits include:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a hydrogen atom, effectively destroying the starting material.[1] Heteroaryl boronic acids, especially those with electron-withdrawing groups like a fluorinated pyridine ring, are particularly susceptible to this decomposition pathway.[1]

  • Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species.[1][2] This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[1]

  • Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can occur, often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) state.[2]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are highly interdependent. An inappropriate combination can lead to poor catalytic turnover and low product formation.[1]

Q2: How can I minimize protodeboronation of 3-Fluoropyridine-4-boronic acid hydrate?

Minimizing protodeboronation is critical for achieving a high yield. Consider the following strategies:

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[1] Opt for milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][2]

  • Anhydrous Conditions: While a small amount of water can be beneficial for dissolving the base and facilitating transmetalation, excess water can promote protodeboronation.[1] Using anhydrous solvents is often recommended.

  • Use Boronic Esters: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[2]

Q3: What is the best catalyst and ligand combination for this type of Suzuki coupling?

The reactivity of the aryl halide coupling partner will influence the choice of catalyst and ligand. For less reactive aryl chlorides, more active catalyst systems are generally required.[2]

  • Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often beneficial.[2] These ligands can stabilize the palladium catalyst, promote the oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[2]

  • Pre-formed Catalysts: Using pre-formed palladium catalysts like Pd(dppf)Cl₂ can be a good starting point.[1]

Q4: How do I select the appropriate base and solvent?

The choice of base and solvent is crucial and often requires screening to find the optimal conditions for your specific substrates.

  • Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2] A strong, non-nucleophilic base is often preferred. Potassium phosphate (K₃PO₄) is frequently effective in challenging couplings.[2] Other common choices include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[2]

  • Solvent Selection: The solvent must dissolve the reactants and facilitate the catalytic cycle.[3] Common solvents include ethereal options like dioxane and tetrahydrofuran (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents such as dimethylformamide (DMF).[4] A mixture of an organic solvent with water (e.g., 4:1 to 10:1 dioxane/water) is often used to aid in dissolving the inorganic base.[1]

Q5: Is an inert atmosphere necessary for this reaction?

Yes, it is highly recommended to perform Suzuki-Miyaura coupling reactions under an inert atmosphere (e.g., argon or nitrogen).[1] The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation and lower yields.[1][3] Ensure all solvents are thoroughly degassed before use.[3]

Data Presentation

Table 1: Effect of Base and Solvent on Suzuki Coupling Yield (Representative Data)

The following table summarizes the impact of different bases and solvents on the yield of a Suzuki-Miyaura coupling of a related substrate, providing a valuable starting point for optimizing reactions with 3-Fluoropyridine-4-boronic acid hydrate.

EntryBase (equiv.)Solvent (v/v)Temperature (°C)Yield (%)
1K₃PO₄ (3.0)Dioxane/H₂O (4:1)10074
2Na₂CO₃ (3.0)Dioxane/H₂O (4:1)10055
3Cs₂CO₃ (3.0)Dioxane10068
4K₂CO₃ (3.0)Toluene/H₂O (4:1)11045
5K₃PO₄ (3.0)THF/H₂O (4:1)8062

Data adapted from studies on similar heteroaryl boronic acids for illustrative purposes.[4][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with 3-Fluoropyridine-4-boronic acid hydrate

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 3-Fluoropyridine-4-boronic acid hydrate (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)[1]

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)[1]

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL)[1]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, 3-Fluoropyridine-4-boronic acid hydrate, and the base.[1]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[1][6]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1][6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.[2][6] Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[1][2]

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][2]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[6]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Boronic Acid, Solvent, Base) start->check_reagents protodeboronation Is Protodeboronation Occurring? check_reagents->protodeboronation homocoupling Is Homocoupling Observed? protodeboronation->homocoupling No sol_protodeboronation Use Milder Base (K₃PO₄, Cs₂CO₃) Use Anhydrous Solvents Consider Boronate Ester protodeboronation->sol_protodeboronation Yes catalyst_deactivation Is Catalyst Deactivation Suspected? homocoupling->catalyst_deactivation No sol_homocoupling Thoroughly Degas Solvents Ensure Inert Atmosphere Use Pd(0) Source homocoupling->sol_homocoupling Yes sol_catalyst_deactivation Use Bulky, Electron-Rich Ligands (SPhos, XPhos) Screen Different Catalysts catalyst_deactivation->sol_catalyst_deactivation Yes optimize_conditions Optimize Temperature and Reaction Time catalyst_deactivation->optimize_conditions No

Caption: A troubleshooting workflow for low-yield Suzuki reactions.

References

Technical Support Center: Suzuki Coupling with 3-Fluoropyridine-4-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Fluoropyridine-4-boronic acid hydrate in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Low yields and the formation of side products are common challenges in Suzuki couplings with electron-deficient heteroaryl boronic acids like 3-Fluoropyridine-4-boronic acid. The following guide provides a systematic approach to diagnosing and resolving these issues.

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

  • Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 3-fluoropyridine.[1] The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen increases the susceptibility of the boronic acid to this decomposition pathway.[2][3]

    • Solution:

      • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder inorganic bases like K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH.[1][4]

      • Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If the catalyst system is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C).[4]

      • Anhydrous Conditions: While some water is often necessary to dissolve the base and facilitate transmetalation, excess water can act as a proton source. Ensure solvents are anhydrous.[1]

      • Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can be a highly effective strategy.[5][6] These derivatives provide a slow release of the boronic acid during the reaction, minimizing its concentration and thus the rate of protodeboronation.[5]

  • Catalyst Deactivation/Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species.[1]

    • Solution:

      • Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1]

      • Use an appropriate Palladium Precatalyst: A Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂ can be a good starting point.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all interconnected and critical for success.

    • Solution: A good starting point for optimization is:

      • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(dppf)Cl₂ (2-5 mol%)[1]

      • Ligand: SPhos or XPhos (2-4 mol%)[1]

      • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)[1]

      • Solvent: A 4:1 to 10:1 mixture of an aprotic solvent like dioxane or toluene with water.[1]

      • Temperature: 80-100 °C[1]

Problem 2: Significant Formation of Homocoupled Byproduct

Possible Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[7]

    • Solution: Ensure that all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[7][8]

  • Inefficient Reduction of Pd(II) Precatalyst: If a Pd(II) precatalyst is used, its incomplete reduction to the active Pd(0) species can lead to side reactions, including homocoupling.

    • Solution: Consider using a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in situ reduction of the Pd(II) precatalyst.[1] Pre-heating the catalyst, base, and solvent before adding the boronic acid can sometimes mitigate this issue.[8]

Frequently Asked Questions (FAQs)

Q1: Why is 3-Fluoropyridine-4-boronic acid a challenging substrate in Suzuki coupling?

A1: The primary challenges arise from its electronic properties. The electron-withdrawing effects of both the fluorine atom and the pyridine nitrogen make the boronic acid susceptible to protodeboronation, a side reaction that consumes the starting material.[1][2] Additionally, the pyridine nitrogen can coordinate to and deactivate the palladium catalyst.[1]

Q2: What is the byproduct I am observing that corresponds to the loss of the boronic acid group?

A2: This is most likely 3-fluoropyridine, the result of protodeboronation.[1] You can confirm its presence by comparing the retention time in LC-MS or the chemical shifts in ¹H NMR with an authentic sample.

Q3: Is it necessary to use an inert atmosphere for these reactions?

A3: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote the undesirable homocoupling of the boronic acid.[1][7]

Q4: How can I monitor the progress of the reaction and the stability of the boronic acid?

A4: You can monitor the reaction by taking small aliquots at different time points and analyzing them by LC-MS or ¹H NMR. Look for the disappearance of the starting materials, the appearance of the desired product, and the formation of 3-fluoropyridine (from protodeboronation).[1]

Data Presentation

Table 1: Effect of Catalyst and Ligand on Yield for Challenging Heteroaryl Suzuki Couplings

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)General YieldReference
Pd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane/H₂O (4:1)1005-89%[1]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)100High[1]
Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)n-Butanol100High[1]

Table 2: Effect of Base on Yield for Challenging Heteroaryl Suzuki Couplings

Catalyst/LigandBase (equiv.)SolventTemp (°C)General YieldReference
Pd(dppf)Cl₂Na₃PO₄ (3)Dioxane/H₂O (4:1)100High[1]
Pd(dppf)Cl₂CsF (3)Dioxane/H₂O (4:1)100High[1]
Pd(OAc)₂/SPhosK₃PO₄ (2)Toluene/H₂O (10:1)100High[1]

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction of an aryl halide with 3-Fluoropyridine-4-boronic acid hydrate. This protocol should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 3-Fluoropyridine-4-boronic acid hydrate (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, 3-Fluoropyridine-4-boronic acid hydrate, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Side_Reactions cluster_start Starting Materials cluster_catalytic_cycle Suzuki Catalytic Cycle cluster_side_reactions Side Reactions 3-FP-4-BA 3-Fluoropyridine-4-boronic acid Desired_Product Desired Cross-Coupled Product 3-FP-4-BA->Desired_Product Desired Pathway Protodeboronation Protodeboronation 3-FP-4-BA->Protodeboronation Undesired Pathway Homocoupling Homocoupling 3-FP-4-BA->Homocoupling Undesired Pathway ArX Aryl Halide ArX->Desired_Product 3-FP 3-Fluoropyridine Protodeboronation->3-FP Biaryl Homocoupled Dimer Homocoupling->Biaryl

Caption: Competing pathways in the Suzuki coupling of 3-Fluoropyridine-4-boronic acid.

Troubleshooting_Workflow start Low Yield Observed check_protodeboronation Is protodeboronation product (3-fluoropyridine) observed? start->check_protodeboronation mitigate_protodeboronation Use milder base (K3PO4, Cs2CO3) Lower reaction temperature Use anhydrous solvents Consider boronic ester derivative check_protodeboronation->mitigate_protodeboronation Yes check_homocoupling Is homocoupling product observed? check_protodeboronation->check_homocoupling No rerun Re-run optimized reaction mitigate_protodeboronation->rerun mitigate_homocoupling Ensure thorough degassing Use inert atmosphere Consider Pd(0) source check_homocoupling->mitigate_homocoupling Yes optimize_catalyst Is catalyst deactivation suspected? check_homocoupling->optimize_catalyst No mitigate_homocoupling->rerun catalyst_solution Use bulky, electron-rich ligands (SPhos, XPhos) Screen different Pd precatalysts optimize_catalyst->catalyst_solution Yes optimize_catalyst->rerun No catalyst_solution->rerun

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

References

preventing protodeboronation of 3-Fluoropyridine-4-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 3-Fluoropyridine-4-boronic acid hydrate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with 3-Fluoropyridine-4-boronic acid hydrate?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 3-fluoropyridine.[1] This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification. Heteroaromatic boronic acids, especially those containing a basic nitrogen atom like pyridine, are particularly susceptible to this decomposition pathway.[1]

Q2: What factors contribute to the protodeboronation of 3-Fluoropyridine-4-boronic acid hydrate?

A2: Several factors can influence the rate of protodeboronation:

  • pH: The stability of pyridylboronic acids is highly pH-dependent.[2] For some pyridylboronic acids, zwitterionic species can form under neutral pH conditions, leading to rapid protodeboronation.[1] Both acidic and strongly basic conditions can also promote degradation.[2]

  • Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.[3]

  • Base Selection: The type and strength of the base used in reactions like the Suzuki-Miyaura coupling are critical. Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), can significantly promote protodeboronation.[3]

  • Presence of Water: Excess water can act as a proton source for the protodeboronation reaction.[3] While some Suzuki couplings require water, anhydrous conditions are often preferred for sensitive substrates.[4]

  • Catalyst System: An inefficient palladium catalyst or ligand system can lead to a slow desired reaction, allowing more time for the competing protodeboronation to occur.[3]

  • Oxygen: Boronic acids can be prone to oxidation, which can cleave the carbon-boron bond.[2]

Q3: How can I minimize protodeboronation during my experiments?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[3][5] MIDA boronates are particularly stable and allow for the slow release of the boronic acid under reaction conditions, keeping its concentration low and minimizing side reactions.[6]

  • Optimization of Reaction Conditions: This includes using milder bases (e.g., K₃PO₄, Cs₂CO₃, KF), lowering the reaction temperature, and using anhydrous solvents.[3][7]

  • Employing a Highly Active Catalyst System: A more efficient catalyst can accelerate the desired cross-coupling reaction, outcompeting the protodeboronation side reaction.[3]

Q4: How should 3-Fluoropyridine-4-boronic acid hydrate be stored to ensure its stability?

A4: To maintain the integrity of 3-Fluoropyridine-4-boronic acid hydrate, it should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (0-8°C).[2] Storage under an inert atmosphere, such as argon or nitrogen, is also recommended to protect it from moisture and oxygen.[2]

Troubleshooting Guide

This guide addresses common issues encountered when using 3-Fluoropyridine-4-boronic acid hydrate, with a focus on preventing protodeboronation.

Issue 1: Low Yield of Desired Product and Significant Formation of 3-Fluoropyridine

This is a classic sign of protodeboronation. The following workflow can help troubleshoot this issue.

G start Low Yield & High Protodeboronation condition1 Are you using a strong base (e.g., NaOH, KOH)? start->condition1 action1 Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, KF) condition1->action1 Yes condition2 Is the reaction temperature high (e.g., > 80 °C)? condition1->condition2 No action1->condition2 action2 Lower the reaction temperature (e.g., room temperature to 60 °C) condition2->action2 Yes condition3 Are you using aqueous/protic solvents? condition2->condition3 No action2->condition3 action3 Use anhydrous solvents (e.g., Dioxane, Toluene, 2-MeTHF) condition3->action3 Yes condition4 Is the reaction slow? condition3->condition4 No action3->condition4 action4 Optimize catalyst system (e.g., increase loading, screen ligands) condition4->action4 Yes final_action Consider converting to a more stable boronic ester (Pinacol or MIDA) condition4->final_action No action4->final_action end Problem Resolved final_action->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Data Presentation: Impact of Reaction Parameters

The following tables summarize the influence of different reaction parameters on the yield of Suzuki-Miyaura couplings involving heteroaryl boronic acids, which can serve as a guide for optimizing reactions with 3-Fluoropyridine-4-boronic acid hydrate.

Table 1: Effect of Base on Product Yield and Protodeboronation

EntryBaseTemperature (°C)Yield of Product (%)Protodeboronation (%)
1NaOH803560
2K₂CO₃806530
3K₃PO₄808510
4Cs₂CO₃8090<5

Data is illustrative and based on trends observed for analogous electron-deficient heteroaryl boronic acids.

Table 2: Effect of Temperature and Boron Reagent Type on Yield

EntryBoron ReagentTemperature (°C)Yield of Product (%)
13-Fluoropyridine-4-boronic acid hydrate5075
23-Fluoropyridine-4-boronic acid hydrate10040
33-Fluoropyridine-4-boronic acid pinacol ester5070
43-Fluoropyridine-4-boronic acid pinacol ester10088

Note: This illustrative data highlights that while the free boronic acid can be reactive at lower temperatures, the enhanced stability of the pinacol ester can lead to higher yields at elevated temperatures where protodeboronation of the free acid is more significant.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point and should be optimized for specific substrates.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add aryl halide (1.0 eq), boronic acid/ester (1.2-1.5 eq), and mild base (e.g., K₃PO₄, 2-3 eq) to an oven-dried reaction vessel. prep2 2. Add palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and anhydrous solvent (e.g., dioxane). prep1->prep2 react1 3. Degas the mixture by bubbling argon or nitrogen through it for 15-20 min. prep2->react1 react2 4. Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir under an inert atmosphere. react1->react2 react3 5. Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 6. Cool to room temperature, dilute with an organic solvent, and wash with water or brine. react3->workup1 workup2 7. Dry the organic layer, filter, and concentrate under reduced pressure. workup1->workup2 workup3 8. Purify the crude product by column chromatography. workup2->workup3

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Reagents and Equipment:

  • 3-Fluoropyridine-4-boronic acid hydrate or its pinacol ester derivative

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Mild inorganic base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Standard laboratory glassware, inert atmosphere setup (argon or nitrogen)

Procedure:

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), 3-Fluoropyridine-4-boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., 2-5 mol %) to the vessel. Then, add the anhydrous solvent via a syringe.

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Preparation of 3-Fluoropyridine-4-boronic acid MIDA ester

For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.

G start Start dissolve 1. Dissolve 3-Fluoropyridine-4-boronic acid (1.0 eq) and N-methyliminodiacetic acid (1.05 eq) in a 1:1 mixture of toluene and DMSO. start->dissolve heat 2. Heat the mixture (e.g., 80-100 °C) with a Dean-Stark trap to remove water. dissolve->heat monitor 3. Monitor the reaction for the disappearance of starting material (TLC or LC-MS). heat->monitor cool_filter 4. Cool the reaction mixture to room temperature and collect the crystalline MIDA ester by filtration. monitor->cool_filter wash_dry 5. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) and dry under vacuum. cool_filter->wash_dry end End wash_dry->end

Caption: Workflow for the synthesis of a MIDA boronate ester.

Reagents and Equipment:

  • 3-Fluoropyridine-4-boronic acid hydrate

  • N-methyliminodiacetic acid

  • Toluene

  • DMSO

  • Dean-Stark apparatus

Procedure:

  • Dissolution: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-Fluoropyridine-4-boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Continue heating until no more water is collected and the reaction is complete, as monitored by TLC or LC-MS.

  • Isolation: Cool the reaction mixture to room temperature. The MIDA boronate ester will often crystallize out of the solution. Collect the solid by filtration.

  • Washing and Drying: Wash the collected solid with a cold, non-polar solvent like diethyl ether to remove any residual DMSO and dry under vacuum. The resulting MIDA ester is typically a stable, crystalline solid that can be used in subsequent Suzuki-Miyaura coupling reactions under anhydrous conditions.[6]

References

Technical Support Center: Suzuki-Miyaura Coupling with 3-Fluoropyridine-4-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 3-Fluoropyridine-4-boronic acid hydrate, with a specific focus on minimizing homo-coupling byproducts.

Troubleshooting Guide: Minimizing Homo-coupling and Other Side Reactions

The formation of homo-coupling byproducts is a common issue in Suzuki-Miyaura reactions, particularly with electron-deficient boronic acids like 3-Fluoropyridine-4-boronic acid.[1][2] The following table outlines potential problems, their probable causes, and recommended solutions to improve reaction outcomes.

Issue Observed Potential Cause(s) Recommended Solutions & Optimization Strategies
High levels of homo-coupling byproduct (bipyridine) 1. Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homo-coupling of the boronic acid.[3] 2. Use of Pd(II) Precatalysts: Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) require in-situ reduction to the active Pd(0) species. This reduction can be mediated by the boronic acid, leading to homo-coupling.[4] 3. Inappropriate Ligand Choice: Ligands that are not bulky or electron-rich enough may not sufficiently stabilize the palladium catalyst, leading to side reactions.1a. Rigorous Deoxygenation: Degas all solvents and the reaction mixture thoroughly. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30 minutes or by performing three to five freeze-pump-thaw cycles.[4] 2a. Use a Pd(0) Source: Employ a Pd(0) precatalyst such as Pd(PPh₃)₄ to bypass the initial reduction step. 2b. Use Efficient Precatalyst Systems: Buchwald's G3 and G4 precatalysts are designed for clean and efficient generation of the active Pd(0) species, which can minimize homo-coupling. 3a. Employ Bulky, Electron-Rich Ligands: Use ligands like SPhos or XPhos. Their steric bulk can hinder the formation of intermediates that lead to homo-coupling.[1][2][5]
Low Yield of Desired Product 1. Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, a common side reaction with electron-deficient heteroaryl boronic acids. 2. Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation. 3. Suboptimal Base: The choice of base is critical for activating the boronic acid; an inappropriate base can lead to poor reaction efficiency.1a. Use Milder Bases: Switch to milder inorganic bases like K₃PO₄ or Cs₂CO₃. 1b. Anhydrous Conditions: While some water can be beneficial, excess water can be a proton source. Using anhydrous solvents can mitigate protodeboronation. 1c. Convert to a Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA ester.[6] 2a. Use Bulky Ligands: Ligands like SPhos and XPhos can sterically shield the palladium center from coordination by the pyridine nitrogen.[1][2] 3a. Screen Bases: The optimal base is substrate-dependent. Screen bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ to find the most effective one for your specific coupling partners.[4]
Difficult Purification 1. Co-elution of Byproducts: The homo-coupled product and protodeboronated starting material may have similar polarities to the desired product.1a. Optimize Reaction Conditions: Focus on minimizing byproduct formation using the strategies above. 1b. Alternative Chromatography: Explore different solvent systems for column chromatography to improve separation. 1c. Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[4]

Quantitative Data on Reaction Parameters

While specific quantitative data for the homo-coupling of 3-Fluoropyridine-4-boronic acid hydrate is not extensively available in the literature, the following tables provide illustrative data based on studies of similar electron-deficient and fluorinated arylboronic acids to guide optimization.

Table 1: Effect of Palladium Catalyst on Homo-coupling (Illustrative)

Catalyst SystemLigandBaseSolventTemperature (°C)Desired Product Yield (%)Homo-coupling Byproduct (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O1004530
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O1007510
SPhos Pd G3SPhosK₃PO₄Toluene/H₂O100>90<5

Note: This data is representative and intended to illustrate trends. Actual results will vary based on the specific aryl halide and reaction conditions.

Table 2: Influence of Base on Reaction Yield (Illustrative)

CatalystLigandBaseSolventTemperature (°C)Desired Product Yield (%)
Pd₂(dba)₃SPhosNa₂CO₃Dioxane/H₂O9065
Pd₂(dba)₃SPhosK₂CO₃Dioxane/H₂O9078
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O9088
Pd₂(dba)₃SPhosCs₂CO₃Dioxane/H₂O9092

Note: This data is representative. The choice of base can significantly impact yield, and screening is recommended.

Experimental Protocols

Detailed Protocol for Minimizing Homo-coupling in Suzuki-Miyaura Coupling of 3-Fluoropyridine-4-boronic acid hydrate

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-Fluoropyridine-4-boronic acid hydrate (1.2-1.5 equiv)

  • Palladium catalyst (e.g., SPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 10:1)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 3-Fluoropyridine-4-boronic acid hydrate, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the SPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed toluene and water mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)L₂-Ar' OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) ReductiveElimination Ar-Ar' Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 Catalyst Regeneration Troubleshooting_Workflow start High Homo-coupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 deoxygenate Action: Degas solvents and reaction mixture (sparge or freeze-pump-thaw) check_o2->deoxygenate No check_pd Is a Pd(0) source or efficient precatalyst used? check_o2->check_pd Yes deoxygenate->check_pd change_pd Action: Switch to Pd(PPh₃)₄ or a Buchwald G3/G4 precatalyst check_pd->change_pd No check_ligand Is a bulky, electron-rich ligand being used? check_pd->check_ligand Yes change_pd->check_ligand change_ligand Action: Use SPhos or XPhos check_ligand->change_ligand No end Homo-coupling Minimized check_ligand->end Yes change_ligand->end

References

Technical Support Center: Catalyst Deactivation in 3-Fluoropyridine-4-boronic acid hydrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during Suzuki-Miyaura cross-coupling reactions involving 3-Fluoropyridine-4-boronic acid hydrate. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Question 1: Why is the yield of my Suzuki-Miyaura coupling reaction with 3-Fluoropyridine-4-boronic acid hydrate consistently low?

Answer: Low yields in Suzuki-Miyaura reactions with 3-Fluoropyridine-4-boronic acid hydrate can often be attributed to several factors related to catalyst deactivation and the inherent properties of the boronic acid. The primary culprits are protodeboronation and catalyst inhibition.

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the starting material. Heteroaryl boronic acids, particularly those with electron-withdrawing groups like a fluorinated pyridine ring, are highly susceptible to this decomposition pathway.

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of an inactive complex. This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions, which effectively deactivates the catalytic species.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical and highly interdependent. An inappropriate combination can lead to poor catalytic turnover and low product formation. The strong electron-withdrawing nature of the fluorine atom decreases the electron density of the pyridine ring, which can hinder the transmetalation step of the catalytic cycle.[2]

Solutions to Improve Yield:

  • Careful Selection of Base: Employ milder bases such as K₃PO₄ or Cs₂CO₃. Strong bases like NaOH or NaOtBu can accelerate the rate of protodeboronation.

  • Use of Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle. Their steric bulk can hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation.

  • Anhydrous Conditions: While a small amount of water is often beneficial in Suzuki reactions to aid in the dissolution of the base and facilitate transmetalation, excessive water can promote protodeboronation. Ensuring that solvents are appropriately dried is crucial.

  • Reaction Temperature and Time Optimization: It is important to optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate decomposition pathways. Monitoring the reaction progress by TLC or LC-MS can help to avoid prolonged reaction times at elevated temperatures.

Question 2: I am observing a significant amount of homo-coupling of my aryl halide and/or boronic acid. How can I minimize these side reactions?

Answer: Homo-coupling is a common side reaction that consumes starting materials and complicates purification. It can occur with both the aryl halide and the boronic acid.

Causes and Solutions for Aryl Halide Homo-coupling:

  • Inadequate Degassing: The presence of oxygen can promote the oxidative homo-coupling of the aryl halide. It is essential to ensure that all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.

  • Catalyst System: The choice of palladium source can influence the extent of homo-coupling. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in-situ generation of the Pd(0) species can help minimize this side reaction.

Causes and Solutions for Boronic Acid Homo-coupling:

  • Presence of Oxygen: Similar to aryl halide homo-coupling, oxygen can lead to the oxidative coupling of two boronic acid molecules. Rigorous degassing is critical.

  • Catalyst Deactivation: When the primary catalytic cycle is slow or stalled, side reactions like homo-coupling become more prevalent. Optimizing the catalyst and ligand to ensure a stable and active catalytic complex is key.

  • Reagent Purity: Using high-purity, fresh 3-Fluoropyridine-4-boronic acid hydrate is important, as degradation over time can contribute to side reactions.

Question 3: My purification is difficult due to the presence of closely eluting impurities. What are the likely side products and how can I improve purification?

Answer: Besides unreacted starting materials and homo-coupled products, several other impurities can arise from side reactions involving the boronic acid.

  • Protodeboronated Byproduct: The formation of 3-fluoropyridine from the protodeboronation of 3-Fluoropyridine-4-boronic acid hydrate is a very common impurity.

  • Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines. While often in equilibrium with the boronic acid, their presence can complicate analysis and reactivity.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup can help remove inorganic salts and other water-soluble impurities.

  • Column Chromatography Optimization: If the protodeboronated byproduct is the main issue, careful selection of the mobile phase for column chromatography is necessary. A gradient elution might be required to achieve good separation.

  • Acid/Base Extraction: Depending on the pKa of your product and impurities, an acid/base extraction during the workup could help to separate the basic pyridine-containing compounds.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings involving analogous heteroaryl boronic acids. This data is intended to guide your experimental design to minimize catalyst deactivation and side reactions.

Table 1: Effect of Boronic Acid Electronics on Yield with a Standard Coupling Partner

Boronic Acid/EsterCoupling PartnerProductYield (%)
4-Methoxyphenyl boronic acidPyridine-2-sulfonyl fluoride2-(4-Methoxyphenyl)pyridine48
3-Pyridyl boronic esterPyridine-2-sulfonyl fluoride2-(3-Pyridyl)pyridineModest
4-Pyridyl boronic esterPyridine-2-sulfonyl fluoride2-(4-Pyridyl)pyridineModest
4-Cyanophenyl boronic acidPyridine-2-sulfonyl fluoride2-(4-Cyanophenyl)pyridine10

Data sourced from Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[1] This data illustrates that electron-withdrawing groups (like the cyano group, and by extension, the fluoro group on the pyridine ring) can decrease the efficiency of the Suzuki-Miyaura coupling.

Table 2: Illustrative Conditions for Suzuki Coupling of Functionalized Pyridylboronic Acids

Pyridylboronic AcidCoupling PartnerCatalystBaseSolventTemperature (°C)Yield
2-Bromo-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃DMF80Low
2-Chloro-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃DMF80Moderate-Good
2-Methoxy-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃DMF80Moderate-Good

These are generalized conditions and yields based on literature for similar compounds.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with 3-Fluoropyridine-4-boronic acid hydrate

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 3-Fluoropyridine-4-boronic acid hydrate (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, 3-Fluoropyridine-4-boronic acid hydrate, and the base.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

CatalystDeactivationPathway Active_Catalyst Active Pd(0)L_n Substrate_Complex Oxidative Addition (Ar-X) Active_Catalyst->Substrate_Complex Ar-X Deactivated_Complex Inactive Pd-Pyridine Complex Active_Catalyst->Deactivated_Complex Pyridine Coordination Transmetalation_Complex Transmetalation Complex Substrate_Complex->Transmetalation_Complex Boronic Acid Substrate_Complex->Deactivated_Complex Pyridine Coordination Product_Complex Reductive Elimination (Ar-Ar') Transmetalation_Complex->Product_Complex Product_Complex->Active_Catalyst Regeneration Desired_Product Desired Product Product_Complex->Desired_Product Boronic_Acid 3-Fluoropyridine- 4-boronic acid Protodeboronation Protodeboronation (Side Reaction) Boronic_Acid->Protodeboronation H₂O, Base Side_Product 3-Fluoropyridine Protodeboronation->Side_Product

Caption: Catalyst deactivation pathways in Suzuki-Miyaura coupling.

Caption: Troubleshooting workflow for 3-Fluoropyridine-4-boronic acid reactions.

References

Technical Support Center: 3-Fluoropyridine-4-boronic acid hydrate in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 3-Fluoropyridine-4-boronic acid hydrate in Suzuki-Miyaura cross-coupling reactions. Particular focus is given to the critical role of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for a Suzuki-Miyaura coupling reaction using 3-Fluoropyridine-4-boronic acid hydrate?

A1: The optimal temperature for Suzuki-Miyaura coupling is highly dependent on the specific substrates, catalyst system, and solvent employed. However, a general starting point for reactions involving 3-Fluoropyridine-4-boronic acid hydrate is typically in the range of 80-110 °C.[1][2] It is crucial to empirically determine the optimal temperature for your specific system, as elevated temperatures can sometimes lead to catalyst decomposition and byproduct formation.[3]

Q2: My reaction is giving a low yield. Could the temperature be the cause?

A2: Yes, incorrect temperature is a common reason for low yields in Suzuki-Miyaura coupling reactions.[1] If the temperature is too low, the reaction may proceed very slowly or not at all. Conversely, if the temperature is too high, it can lead to catalyst deactivation (observed as the formation of palladium black), degradation of the boronic acid, or other side reactions.[3] It is recommended to screen a range of temperatures to find the optimal condition for your specific substrates.

Q3: I am observing significant protodeboronation of my 3-Fluoropyridine-4-boronic acid hydrate. How does temperature affect this?

A3: Protodeboronation, the undesired cleavage of the C-B bond, can be influenced by temperature. While often favored at higher temperatures, the relationship can be complex.[4] In some cases, at lower temperatures, the desired transmetalation step of the Suzuki-Miyaura cycle may be slow, allowing for competing hydrolysis and protodeboronation pathways to become more significant, especially in aqueous base conditions.[4] If protodeboronation is a major issue, optimization of the base and solvent system, in addition to temperature, is recommended. Using the pinacol ester or trifluoroborate salt of the boronic acid can also mitigate this side reaction.[1]

Q4: Can running the reaction at room temperature be effective?

A4: While many Suzuki-Miyaura reactions require heating, modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have been developed to facilitate coupling at room temperature.[5][6] Room-temperature reactions can sometimes reduce side reactions like homocoupling.[7] However, the reactivity of your specific aryl halide partner will be a key factor in determining if a room-temperature reaction is feasible. Less reactive aryl chlorides, for instance, typically require higher temperatures than more reactive aryl bromides or iodides.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of 3-Fluoropyridine-4-boronic acid hydrate, with a focus on temperature-related solutions.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Reaction temperature is too low. Incrementally increase the reaction temperature in 10-15 °C intervals. Monitor the reaction progress by TLC or LC-MS.
Catalyst deactivation. The nitrogen on the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1] Consider using specialized ligands like SPhos or XPhos that can stabilize the catalyst.[1]
Inefficient oxidative addition. If using a less reactive aryl halide (e.g., an aryl chloride), higher temperatures are generally required to promote the initial oxidative addition step.[1]
Poor choice of base. The base is crucial for activating the boronic acid. If the reaction is sluggish, consider screening stronger bases like K₃PO₄ or Cs₂CO₃.[1]
Issue 2: Significant Byproduct Formation (Homocoupling or Protodeboronation)
Possible Cause Troubleshooting Step
Reaction temperature is too high. Excessive heat can promote side reactions. Try lowering the temperature. Even a small decrease can sometimes significantly reduce byproduct formation.[1]
Presence of oxygen. Homocoupling of the boronic acid can be promoted by oxygen.[1] Ensure the reaction mixture is thoroughly degassed before heating.
Inefficient catalyst reduction. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species to minimize homocoupling.[1]
Hydrolysis of boronic acid. Pyridine boronic acids can be prone to hydrolysis. Minimize the time the boronic acid is in the basic aqueous solution before the reaction reaches optimal temperature. Alternatively, consider using the corresponding pinacol ester.[9]

Quantitative Data on Temperature Effects

The following table summarizes hypothetical, yet representative, data on the effect of temperature on a model Suzuki-Miyaura coupling reaction between 3-Fluoropyridine-4-boronic acid hydrate and 4-bromoanisole.

Table 1: Effect of Temperature on Reaction Yield and Purity

Temperature (°C)Reaction Time (h)Product Yield (%)Purity by HPLC (%)Key Observations
60241595Incomplete conversion of starting materials.
80127598Good conversion with minimal byproducts.
10049297Optimal yield and reaction time.
12047085Increased byproduct formation, some Pd black observed.

Reaction Conditions: 3-Fluoropyridine-4-boronic acid hydrate (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), Dioxane/H₂O (4:1), under Argon.

Experimental Protocols

General Procedure for Temperature Screening in Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube, combine 3-Fluoropyridine-4-boronic acid hydrate (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.[2]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, toluene) via syringe.[2]

  • Heating: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature. Stir vigorously.[1]

  • Monitoring: Monitor the reaction's progress at set time intervals using an appropriate analytical technique like TLC or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography.[2]

Visualizations

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Oxidative Adduct) B->C D Transmetalation C->D  Base E Ar-Pd(II)-Ar'(L2) (Di-organopalladium Intermediate) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Coupled Product) F->G H Ar-X H->B I Ar'-B(OH)2 K [Ar'-B(OH)3]- I->K J Base K->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction temp_check Is Temperature > 80°C? start->temp_check increase_temp Increase Temperature (e.g., to 100°C) temp_check->increase_temp No byproduct_check Significant Byproducts? temp_check->byproduct_check Yes increase_temp->byproduct_check decrease_temp Decrease Temperature (e.g., to 80°C) byproduct_check->decrease_temp Yes optimize_catalyst Optimize Catalyst System (Ligand, Base) byproduct_check->optimize_catalyst No success Improved Yield decrease_temp->success optimize_catalyst->success

Caption: A workflow for troubleshooting low yields based on temperature.

References

Technical Support Center: Troubleshooting 3-Fluoropyridine-4-boronic acid hydrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoropyridine-4-boronic acid hydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Find troubleshooting guides and frequently asked questions (FAQs) below to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a consistently low yield in my Suzuki-Miyaura coupling reaction with 3-Fluoropyridine-4-boronic acid hydrate?

A1: Low yields in Suzuki-Miyaura reactions involving 3-Fluoropyridine-4-boronic acid hydrate can arise from several factors, primarily related to the electronic properties of the pyridine ring and the stability of the boronic acid.

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 3-fluoropyridine and consumption of your starting material.[1][2][3] Electron-deficient heteroaromatic boronic acids, like 3-fluoropyridine-4-boronic acid, are particularly susceptible to this process, which can be accelerated by high temperatures and the presence of water and strong bases.[1][2][3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and a slowdown or complete halt of the catalytic cycle.[1] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.

  • Slow Transmetalation: The transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center, can be slow for electron-deficient boronic acids.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly interdependent. An unsuitable combination can lead to poor catalytic turnover and low product formation.

Q2: I am seeing a significant amount of 3-fluoropyridine in my reaction mixture. How can I minimize this protodeboronation side reaction?

A2: Minimizing protodeboronation is crucial for improving the yield of your desired product. Here are several strategies:

  • Use a Milder Base: Strong bases can promote protodeboronation.[3] Consider switching from strong bases like sodium hydroxide (NaOH) to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1][2]

  • Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki couplings, excess water can facilitate protodeboronation.[2][3] Using anhydrous solvents can help mitigate this side reaction. However, complete exclusion of water may slow down the desired reaction, so careful optimization of water content is key.

  • Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[3] If your catalyst system is sufficiently active, running the reaction at a lower temperature may improve the outcome.

  • Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, is a highly effective strategy to prevent premature decomposition.[1]

Q3: My reaction starts but then seems to stop before completion. What could be the cause?

A3: This is often a sign of catalyst deactivation. As mentioned, the pyridine nitrogen can poison the palladium catalyst.[1] To address this:

  • Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type ligands can sterically shield the palladium center, preventing coordination of the pyridine nitrogen.[1][4] These ligands also promote the desired catalytic cycle.

  • Choose an Appropriate Catalyst Precursor: Some palladium precatalysts are more robust and resistant to deactivation. Experimenting with different precatalysts, such as those from the G3 or G4 Buchwald series, may be beneficial.[4]

Q4: How do I choose the optimal solvent and base for my reaction?

A4: The ideal solvent and base are highly dependent on the specific substrates you are using. A screening of conditions is often necessary.

  • Solvents: Aprotic polar solvents are commonly used. Mixtures of solvents like dioxane/water or toluene/water are often effective. The water can help to dissolve the inorganic base.

  • Bases: As a starting point, K₃PO₄ or Cs₂CO₃ are often good choices for challenging Suzuki couplings. The optimal base should be determined empirically.

Troubleshooting Guide

If you are experiencing low conversion in your reactions, this guide provides a systematic approach to troubleshooting.

Problem: Low or No Product Formation

Potential CauseSuggested Solution(s)
Protodeboronation of 3-Fluoropyridine-4-boronic acid hydrate - Use a milder base (e.g., K₃PO₄, Cs₂CO₃).- Lower the reaction temperature.- Use anhydrous solvents or optimize the water content.- Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.
Palladium Catalyst Deactivation/Inhibition - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).- Use a more robust palladium precatalyst.- Ensure thorough degassing of solvents to prevent oxidation of the active Pd(0) species.
Slow Oxidative Addition (especially with aryl chlorides) - Switch to a more active catalyst system (e.g., a palladacycle with a Buchwald ligand).- Increase the reaction temperature (while monitoring for increased side reactions).- Use the corresponding aryl bromide or iodide if possible, as they are more reactive.
Inefficient Transmetalation - Screen different bases; a stronger base may be required to form the active boronate species.- Ensure the base is sufficiently soluble in the reaction medium.
Poor Solubility of Reagents - Screen different solvents or solvent mixtures to ensure all components are adequately dissolved.

Data Presentation: Reaction Condition Optimization (Analogous Systems)

While specific comprehensive data for 3-Fluoropyridine-4-boronic acid hydrate is limited in the public domain, the following tables summarize findings for analogous heteroaryl boronic acids in Suzuki-Miyaura couplings. This data should serve as a valuable starting point for your own reaction optimization.

Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield

Reaction conditions: Pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), solvent (1 mL) in a closed vial.[5]

EntrySolventTemperature (°C)Yield (%)
1Toluene10025
2Toluene/H₂O (4:1)10045
3Dioxane10052
4Dioxane/H₂O (4:1)10072
5DMF10022
6MeCN6542

Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield

Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Base (0.9 mmol), Dioxane/H₂O (4:1), 100°C.

EntryBaseYield (%)
1Na₃PO₄72
2K₃PO₄54
3K₂CO₃25
4Cs₂CO₃10
5NaOH5

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction of an aryl halide with 3-Fluoropyridine-4-boronic acid hydrate. This should be considered a starting point and may require optimization for your specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-Fluoropyridine-4-boronic acid hydrate (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, 3-Fluoropyridine-4-boronic acid hydrate, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Conversion Observed check_protodeboronation Check for Protodeboronation (e.g., formation of 3-fluoropyridine) start->check_protodeboronation mitigate_protodeboronation Use Milder Base (K₃PO₄, Cs₂CO₃) Lower Temperature Use Anhydrous Solvent check_protodeboronation->mitigate_protodeboronation Yes check_catalyst Suspect Catalyst Deactivation? check_protodeboronation->check_catalyst No end Improved Conversion mitigate_protodeboronation->end change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand Yes optimize_conditions Screen Solvents and Bases Increase Temperature Cautiously check_catalyst->optimize_conditions No change_ligand->end optimize_conditions->end

Caption: A logical workflow for troubleshooting low conversion in your reaction.

References

Technical Support Center: Stability and Use of 3-Fluoropyridine-4-boronic Acid Hydrate in Aqueous Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of water on the stability of 3-Fluoropyridine-4-boronic acid hydrate in chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving 3-Fluoropyridine-4-boronic acid hydrate, particularly in aqueous media, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my Suzuki-Miyaura coupling reaction using 3-Fluoropyridine-4-boronic acid hydrate consistently low in the presence of water?

Answer:

Low yields in Suzuki-Miyaura reactions with 3-Fluoropyridine-4-boronic acid hydrate in aqueous environments can stem from several factors related to the compound's stability.

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 3-fluoropyridine. Heteroaryl boronic acids, especially those with electron-withdrawing groups like a fluorinated pyridine ring, are particularly susceptible to this degradation pathway. The presence of water, especially under basic conditions and at elevated temperatures, can accelerate protodeboronation.

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the deactivation of the active catalytic species. This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.

  • Formation of Boroxines: In the presence of water, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. While this is a reversible dehydration process, the formation of boroxines can affect the concentration and reactivity of the active boronic acid species.

  • Suboptimal Reaction Conditions: The choice of base, solvent system (including the water ratio), and temperature is critical. An inappropriate combination can favor degradation pathways over the desired coupling reaction.

Solutions to Improve Yield:

  • Use of Boronic Esters: Consider using a more stable derivative, such as the pinacol or MIDA ester of 3-fluoropyridine-4-boronic acid. These esters provide a "slow-release" of the boronic acid in situ, maintaining a low concentration of the active but unstable species and thus minimizing protodeboronation.[1]

  • Careful Selection of Base: Employ milder bases like K₃PO₄ or Cs₂CO₃ instead of strong bases such as NaOH or NaOtBu, which can aggressively promote protodeboronation.

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can accelerate the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center, thereby preventing catalyst deactivation.

  • Control of Water Content: While some water is often necessary to dissolve the base and facilitate transmetalation, excessive water can enhance protodeboronation. Ensure that organic solvents are appropriately dried and use a controlled amount of water in the reaction mixture.

  • Temperature and Time Optimization: Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times at high temperatures, which can promote degradation.

Question 2: I am observing a significant amount of 3-fluoropyridine as a byproduct in my reaction mixture. How can I minimize this?

Answer:

The formation of 3-fluoropyridine is a direct result of protodeboronation. To minimize this side reaction:

  • pH Control: The stability of boronic acids is pH-dependent. Both strongly acidic and basic conditions can promote protodeboronation.[2] Aim for mildly basic conditions where possible.

  • Inert Atmosphere: While protodeboronation is primarily a hydrolytic process, performing reactions under an inert atmosphere (e.g., argon or nitrogen) is always good practice to prevent oxidative degradation pathways that can also lead to the loss of the boronic acid moiety.

  • Gradual Addition: In some cases, the gradual addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, favoring the cross-coupling reaction over degradation.

Question 3: How can I monitor the stability of 3-Fluoropyridine-4-boronic acid hydrate during my reaction?

Answer:

You can monitor the consumption of the boronic acid and the formation of byproducts by taking small aliquots from the reaction mixture at different time points and analyzing them by:

  • LC-MS: This is a powerful technique to track the disappearance of the starting boronic acid, the appearance of the desired product, and the formation of the 3-fluoropyridine byproduct.

  • ¹H NMR or ¹⁹F NMR: NMR spectroscopy can also be used to monitor the reaction progress by observing the signals corresponding to the starting material, product, and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the role of the "hydrate" in 3-Fluoropyridine-4-boronic acid hydrate?

A1: The term "hydrate" indicates that the solid form of the boronic acid incorporates one or more water molecules into its crystal structure. This is common for boronic acids. While the water of hydration will be released upon dissolution, it is important to account for its presence when calculating molar equivalents for a reaction.

Q2: How should I store 3-Fluoropyridine-4-boronic acid hydrate to ensure its stability?

A2: To ensure the long-term stability of 3-Fluoropyridine-4-boronic acid hydrate, it should be stored in a tightly sealed container at low temperatures (typically 2-8 °C), protected from light and moisture. Storage under an inert atmosphere (argon or nitrogen) is also recommended to prevent slow degradation.[2]

Q3: Are 3- and 4-pyridinylboronic acids generally more stable than 2-pyridinylboronic acids?

A3: Yes, 3- and 4-pyridinylboronic acids and their esters generally exhibit greater stability compared to their 2-pyridinyl counterparts. The proximity of the nitrogen atom to the boronic acid group in the 2-position can lead to intramolecular interactions that facilitate protodeboronation.[3]

Q4: Can I use anhydrous conditions for Suzuki-Miyaura coupling with this boronic acid?

A4: While Suzuki-Miyaura reactions are often performed in the presence of water, anhydrous conditions can be employed, particularly when using boronic esters with an organic-soluble base like potassium trimethylsilanolate (TMSOK). This can be an effective strategy to prevent hydrolysis-related side reactions.

Data Presentation

The following tables provide an illustrative summary of the expected impact of various conditions on the stability and reactivity of 3-Fluoropyridine-4-boronic acid hydrate, based on general principles for heteroaryl boronic acids.

Table 1: Illustrative Impact of Water Content on Suzuki-Miyaura Coupling Yield

Water Content in Dioxane (v/v)Expected Relative YieldPotential Issues
0% (Anhydrous)Moderate to HighBase solubility may be limited.
5-10%HighOptimal for many reactions; aids base dissolution.
20%ModerateIncreased risk of protodeboronation.
>30%LowSignificant protodeboronation and potential for catalyst deactivation.

Table 2: Illustrative pH Effect on the Stability of 3-Fluoropyridine-4-boronic Acid Hydrate in Aqueous Solution

pH RangeExpected StabilityPredominant Degradation Pathway
< 2 (Strongly Acidic)LowAcid-catalyzed protodeboronation.
3 - 6 (Acidic to Neutral)Moderate to HighGenerally more stable.
7 - 9 (Neutral to Mildly Basic)HighOptimal for many coupling reactions.
> 10 (Strongly Basic)LowBase-mediated protodeboronation.

Table 3: Comparison of Boron Species for Suzuki-Miyaura Coupling

Boron ReagentRelative StabilityTypical Application
Boronic Acid HydrateModerateGeneral use, but susceptible to degradation.
Pinacol Boronate EsterHigh"Slow-release" of boronic acid, reduces protodeboronation.[1]
MIDA Boronate EsterVery HighVery stable, for challenging substrates with very slow "slow-release".[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3-Fluoropyridine-4-boronic Acid Hydrate with an Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-Fluoropyridine-4-boronic acid hydrate (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, 3-Fluoropyridine-4-boronic acid hydrate, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide Boronic Acid Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert 1. catalyst Add Pd Catalyst solvent Add Degassed Solvent catalyst->solvent 3. inert->catalyst 2. heat Heat and Stir (e.g., 90-100°C) solvent->heat 4. monitor Monitor Progress (TLC/LC-MS) heat->monitor 5. quench Cool and Quench (add Water) monitor->quench 6. extract Extract with Organic Solvent quench->extract 7. dry Dry and Concentrate extract->dry 8. purify Column Chromatography dry->purify 9. product Purified Product purify->product 10.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

degradation_pathways cluster_reaction_conditions Reaction Conditions boronic_acid 3-Fluoropyridine-4-boronic Acid (R-B(OH)2) protodeboronation Protodeboronation boronic_acid->protodeboronation Major Side Reaction boroxine_formation Dehydration boronic_acid->boroxine_formation Reversible Equilibrium water H2O water->protodeboronation water->boroxine_formation removal base Base (e.g., OH-) base->protodeboronation heat Heat heat->protodeboronation byproduct 3-Fluoropyridine (R-H) protodeboronation->byproduct boroxine Boroxine ((RBO)3) boroxine_formation->boroxine boroxine->boroxine_formation Hydrolysis

Caption: Key degradation pathways for 3-Fluoropyridine-4-boronic Acid Hydrate.

References

Technical Support Center: Purification of Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of fluorinated pyridine compounds.

General Frequently Asked Questions (FAQs)

Q1: How does fluorine substitution impact the physicochemical properties of pyridine compounds relevant to purification?

A1: The introduction of fluorine atoms significantly alters the electronic and physical properties of the pyridine ring, which in turn affects purification strategies.

  • Basicity (pKa): Fluorine is a highly electronegative atom, and its strong electron-withdrawing effect significantly lowers the pKa of the pyridine nitrogen.[1] This reduction in basicity can make standard acid-base extraction techniques less effective, as a much lower pH is required to protonate the pyridine nitrogen. The effect is most pronounced when fluorine is at the 2-position due to its proximity to the nitrogen atom.[1]

  • Lipophilicity (logD): Fluorination generally increases the lipophilicity of a molecule by increasing its hydrophobic surface area.[2][3] However, the relationship is not always linear and can be influenced by the position and number of fluorine atoms, as well as the presence of other functional groups.[2][3] This change in lipophilicity will affect the compound's solubility in various organic solvents and its retention characteristics in chromatography.

  • Polarity and Intermolecular Interactions: The strong C-F bond can alter the molecule's dipole moment and its potential for intermolecular interactions, such as hydrogen bonding and π-stacking.[2][3] This can influence solvent selection for recrystallization and the choice of stationary and mobile phases in chromatography.

Q2: What are the most common impurities in crude fluorinated pyridine samples?

A2: Common impurities can include:

  • Unreacted starting materials and reagents: Such as the corresponding non-fluorinated pyridine or the fluorinating agent (e.g., Selectfluor®).

  • Regioisomers: Fluorination reactions can sometimes yield a mixture of positional isomers (e.g., 2-fluoro- and 3-fluoro- derivatives), which can be challenging to separate due to their similar physical properties.[4]

  • Byproducts of the fluorination reaction: Depending on the reaction conditions, side reactions can lead to the formation of various byproducts.

  • Residual solvents: Solvents used in the reaction or initial work-up.

  • Water: Pyridine and its derivatives can be hygroscopic, and water can form azeotropes with pyridine, making its removal by simple distillation difficult.[5]

Q3: What are the primary safety considerations when handling and purifying fluorinated pyridine compounds?

A3: Fluorinated pyridine compounds, like their non-fluorinated parent compounds, can be toxic, flammable, and have a pungent odor. Always handle these compounds in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Some fluorination reagents and byproducts (like HF) can be highly corrosive and toxic, requiring special handling precautions.

Data Presentation: Physicochemical Properties

The following tables summarize key quantitative data that influence the choice of purification strategy.

Table 1: Comparison of pKa Values for Pyridine and its Monofluorinated Derivatives

CompoundpKa
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.95
Note: Data compiled from various sources. The pKa of 2-Fluoropyridine is notably lower due to the proximity of the fluorine atom to the nitrogen.[1]

Table 2: Experimentally Determined logD7.4 Values for a Series of 2-(Thiofluoroalkyl)pyridines

CompoundR GrouplogD7.4
Methyl Series
2-(methylthio)pyridine-SCH31.69
2-((difluoromethyl)thio)pyridine-SCF2H1.95
2-((trifluoromethyl)thio)pyridine-SCF32.13
Ethyl Series
2-(ethylthio)pyridine-SCH2CH32.26
2-((1,1-difluoroethyl)thio)pyridine-SCF2CH31.82
Note: This table illustrates how the degree and position of fluorination on a side chain can impact the lipophilicity of a pyridine derivative.[2][3]

Troubleshooting Guides

Column Chromatography

Q: My fluorinated pyridine compound shows significant peak tailing during HPLC analysis on a C18 column. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like pyridines is often due to strong interactions between the basic nitrogen and acidic residual silanol groups on the silica-based stationary phase. The reduced basicity of fluorinated pyridines can sometimes mitigate this, but it often remains a challenge.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.0 with a phosphate or formate buffer) protonates the silanol groups, minimizing their interaction with the pyridine nitrogen.

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can shield the active silanol sites from your analyte.

  • Change Stationary Phase: If peak shape does not improve, consider a different stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer alternative selectivities for aromatic and halogenated compounds.[6][7] For highly polar fluorinated pyridines, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a better option.[7]

  • Check for Column Overload: Injecting a smaller sample volume or a more dilute sample can prevent saturation of the stationary phase.

Q: I am struggling to separate regioisomers of a monofluorinated pyridine using flash chromatography. What can I do?

A: Regioisomers of fluorinated pyridines often have very similar polarities, making their separation by standard flash chromatography challenging.

Troubleshooting Steps:

  • Optimize the Solvent System: Systematically screen different solvent systems with varying polarities and selectivities. A shallow elution gradient can improve resolution.

  • Use a High-Performance Stationary Phase: Employing high-performance flash chromatography (HPFC) with smaller particle size silica can significantly enhance resolution.

  • Consider an Alternative Stationary Phase: If silica gel is ineffective, consider using alumina or a bonded phase (e.g., diol, cyano) which may offer different selectivities.

  • Switch to a Different Technique: If flash chromatography fails, preparative HPLC is a more powerful technique for separating closely related isomers.[8]

Recrystallization

Q: I am having difficulty finding a suitable single solvent for the recrystallization of my polar fluorinated pyridine.

A: Finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging for polar, functionalized molecules.

Troubleshooting Steps:

  • Use a Two-Solvent System: This is often the most effective approach. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble, also known as an anti-solvent) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. For polar fluorinated pyridines, consider solvents like methanol, ethanol, acetone, ethyl acetate, or even water.[5] Use small-scale test tubes to quickly assess solubility at room temperature and upon heating.

  • Control the Cooling Rate: Slow cooling is crucial for the formation of pure, well-defined crystals. Avoid placing the hot solution directly into an ice bath. Allow it to cool to room temperature first, and then cool it further if necessary.

Liquid-Liquid Extraction

Q: I am performing an acid-base extraction to separate my fluorinated pyridine from non-basic impurities, but the recovery is very low. Why is this happening?

A: The significantly reduced basicity (lower pKa) of many fluorinated pyridines means that a much stronger acid (lower pH) is required to protonate the pyridine nitrogen and bring it into the aqueous phase.

Troubleshooting Steps:

  • Verify the pH of the Aqueous Layer: After adding the acid, use a pH meter or pH paper to ensure the pH is sufficiently low (e.g., pH 1-2) to protonate your specific fluorinated pyridine.

  • Increase the Number of Extractions: Perform multiple extractions with the acidic aqueous solution to improve the recovery of the protonated compound.

  • Consider the Lipophilicity: Highly fluorinated pyridines can be very lipophilic, which may favor their partitioning into the organic layer even when protonated. Ensure vigorous mixing to facilitate the transfer into the aqueous phase.

  • Alternative Work-up: If acid-base extraction is not effective, consider alternative purification methods like column chromatography or recrystallization.

Q: An emulsion has formed during the liquid-liquid extraction of my crude fluorinated pyridine. How can I break it?

A: Emulsions are common when surfactant-like impurities are present. They can be persistent but are often resolved with the following techniques.

Troubleshooting Steps:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers. This reduces the energy input that can lead to emulsion formation.

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can often break up the emulsified layer.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can force the separation of the layers.

Experimental Protocols

Protocol 1: Purification of a Fluorinated Pyridine by Flash Column Chromatography

This protocol provides a general guideline for purifying a moderately polar fluorinated pyridine derivative from less polar and more polar impurities.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Loading the Sample:

    • Dissolve the crude fluorinated pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel to the dissolved sample.

    • Evaporate the solvent to adsorb the crude product onto the silica gel. This "dry loading" method often results in better separation.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified fluorinated pyridine.

Protocol 2: Recrystallization of a Polar Fluorinated Pyridine using a Two-Solvent System

This protocol is suitable for a solid fluorinated pyridine that is soluble in a polar solvent like ethanol but insoluble in a non-polar solvent like hexane.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Ensure the solution is near its boiling point.

  • Addition of Anti-Solvent:

    • While the ethanol solution is still hot, slowly add hexane dropwise with swirling until the solution becomes slightly and persistently cloudy.

  • Clarification and Cooling:

    • Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Purity Assessment reaction Fluorination Reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction dry Dry Organic Layer extraction->dry concentrate Concentrate dry->concentrate crude Crude Fluorinated Pyridine concentrate->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization distillation Distillation / Kugelrohr crude->distillation pure Pure Fluorinated Pyridine chromatography->pure recrystallization->pure distillation->pure nmr NMR pure->nmr lcms LC-MS / GC-MS pure->lcms

Caption: General workflow for the purification of a crude fluorinated pyridine.

G start Peak Tailing Observed for Fluorinated Pyridine check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_ph Is mobile phase buffered? check_overload->check_ph No end Peak Shape Improved reduce_load->end adjust_ph Lower pH to 2.5-3.0 (e.g., with formic acid) check_ph->adjust_ph No add_tea Add competing base (e.g., Triethylamine) check_ph->add_tea Yes adjust_ph->end change_column Change Stationary Phase (e.g., PFP, Phenyl-Hexyl, HILIC) add_tea->change_column change_column->end

Caption: Troubleshooting decision tree for HPLC peak tailing.

G cluster_properties Effect of Fluorine Position on pKa cluster_strategy Resulting Purification Strategy pyridine Pyridine (pKa ≈ 5.25) extraction_normal Standard Acid-Base Extraction (e.g., 1M HCl) pyridine->extraction_normal fp2 2-Fluoropyridine (pKa ≈ -0.44) extraction_strong Strong Acid Extraction (pH < 1 required) fp2->extraction_strong very difficult chromatography_alt Chromatography is often a better alternative fp2->chromatography_alt fp3 3-Fluoropyridine (pKa ≈ 2.97) fp3->extraction_normal fp4 4-Fluoropyridine (pKa ≈ 1.95) fp4->extraction_strong

Caption: Impact of fluorine's position on pKa and purification strategy.

References

identifying byproducts in 3-Fluoropyridine-4-boronic acid hydrate reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoropyridine-4-boronic acid hydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during reactions and analysis involving this reagent, with a focus on byproduct identification by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with 3-Fluoropyridine-4-boronic acid hydrate?

A1: In typical cross-coupling reactions, such as the Suzuki-Miyaura coupling, several classes of byproducts can be formed. These include:

  • Protodeboronation Product (3-Fluoropyridine): This is often a major byproduct, resulting from the cleavage of the C-B bond and its replacement with a C-H bond.[1] The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can make the boronic acid more susceptible to this side reaction, especially under basic conditions.[2]

  • Homocoupling Product (3,3'-Difluoro-4,4'-bipyridine): This byproduct arises from the coupling of two molecules of the boronic acid.[3][4] The presence of oxygen can promote this reaction.[3][5]

  • Boroxine (Anhydride): 3-Fluoropyridine-4-boronic acid hydrate can dehydrate to form a cyclic trimeric anhydride, known as a boroxine. This is often present in the solid reagent and can form under anhydrous reaction conditions. In the presence of water, an equilibrium exists between the boronic acid and the boroxine.

Q2: My Suzuki-Miyaura reaction is giving a low yield of the desired product and a high amount of 3-fluoropyridine. What is causing this?

A2: The formation of 3-fluoropyridine is due to protodeboronation, a common side reaction for heteroaromatic boronic acids.[1][2] Factors that can exacerbate this issue include:

  • Reaction Conditions: High temperatures and strong bases can promote protodeboronation.

  • Catalyst Activity: If the rate of the desired cross-coupling is slow, the competing protodeboronation reaction can become more significant.[2]

  • Water Content: While Suzuki reactions often tolerate water, the specific mechanism of protodeboronation can be influenced by the reaction medium.

To mitigate this, consider using milder bases (e.g., K₃PO₄, Cs₂CO₃), lower reaction temperatures, and a highly active palladium catalyst/ligand system to accelerate the cross-coupling over the protodeboronation.[2] Using the more stable pinacol ester of the boronic acid can also be an effective strategy.[2]

Q3: I am observing a peak in my LC-MS with a mass corresponding to the homocoupling of my boronic acid. How can I minimize this?

A3: Homocoupling is often promoted by the presence of oxygen.[3][5] To minimize the formation of the homocoupled byproduct, ensure your reaction is thoroughly deoxygenated. This can be achieved by sparging your solvent with an inert gas (e.g., argon or nitrogen) and running the reaction under an inert atmosphere. Pre-heating the reaction mixture containing the catalyst, base, and solvent before adding the boronic acid can sometimes reduce homocoupling.[5]

Q4: How does the boroxine form of 3-Fluoropyridine-4-boronic acid affect my reaction?

A4: The presence of the boroxine is common for many boronic acids. In Suzuki-Miyaura reactions that are run in the presence of an aqueous base, the boroxine can be converted in situ to the active boronic acid species. However, a high boroxine content can affect the stoichiometry of your reaction if not accounted for. For reactions run under strictly anhydrous conditions, the boroxine may be the primary reacting species.

Troubleshooting Guide for LC-MS Analysis

This guide addresses common issues encountered during the LC-MS analysis of reaction mixtures containing 3-Fluoropyridine-4-boronic acid hydrate.

Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) for 3-Fluoropyridine-4-boronic acid Interaction with metal surfaces in the LC system. The analyte is highly polar and may not be well-retained on a C18 column. Sample solvent is too strong.Use a column with technology to minimize metal interactions. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention of polar compounds.[6] Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.
Low sensitivity or no signal for the boronic acid Inefficient ionization in the MS source. The compound may be degrading in the source.Boronic acids often ionize more efficiently in negative ion mode (ESI-).[6] Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Check for the formation of common adducts (e.g., [M+HCOO]⁻, [M+CH₃COO]⁻).
Inconsistent retention times Changes in mobile phase composition or pH. Column degradation. Fluctuating flow rates.Prepare fresh mobile phase daily. Ensure the column is properly equilibrated before each run. Check the LC pump for leaks or pressure fluctuations.
High background noise Contamination from solvents, glassware, or the sample matrix.Use LC-MS grade solvents and additives. Ensure all glassware is thoroughly cleaned. Perform a blank injection to identify the source of contamination.
Identification of unknown peaks Formation of unexpected byproducts or adducts.Check for masses corresponding to protodeboronation, homocoupling, and boroxine formation. Consult a table of common adducts in ESI-MS. Consider fragmentation studies (MS/MS) to elucidate the structure.

Experimental Protocols

Method 1: Reversed-Phase C18 LC-MS/MS

This method is a good starting point for the general analysis of a Suzuki-Miyaura reaction mixture containing 3-Fluoropyridine-4-boronic acid.

  • Sample Preparation:

    • Dilute the reaction mixture in a 1:1 solution of acetonitrile and water to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

    • Vortex to ensure the sample is homogenous.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS System and Conditions:

    • LC System: UPLC or HPLC system with a binary pump, autosampler, and column oven.

    • Column: C18 column, preferably with technology to minimize metal interactions (e.g., Waters Acquity Premier BEH C18).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Profile:

      Time (min) %B
      0.0 5
      1.0 5
      5.0 95
      7.0 95
      7.1 5

      | 9.0 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

    • MS Detector: Triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative and positive modes (run separately to screen for all components).

    • MS Parameters (Negative Mode Example):

      • Capillary Voltage: 2.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Cone Gas Flow: 50 L/Hr

      • Desolvation Gas Flow: 800 L/Hr

Method 2: HILIC LC-MS

This method is optimized for improved retention and separation of the highly polar 3-Fluoropyridine-4-boronic acid.[6]

  • Sample Preparation:

    • Dilute the reaction mixture in acetonitrile to a suitable final concentration. The sample diluent should have a high organic content to ensure good peak shape.

    • Vortex to ensure homogeneity.

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS System and Conditions:

    • LC System: UPLC or HPLC system.

    • Column: HILIC column (e.g., Amide, silica, or other polar stationary phases).

    • Mobile Phase A: Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile.

    • Gradient Profile:

      Time (min) %B
      0.0 95
      1.0 95
      5.0 50
      7.0 50
      7.1 95

      | 9.0 | 95 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 1-5 µL.

    • MS Detector and Ionization: As described in Method 1.

Visualizations

Suzuki_Miyaura_Byproducts Reactants 3-Fluoropyridine-4-boronic acid hydrate + Aryl Halide Desired_Product Desired Cross-Coupled Product Reactants->Desired_Product Pd Catalyst, Base Protodeboronation Protodeboronation Reactants->Protodeboronation Homocoupling Homocoupling Reactants->Homocoupling Boroxine_Formation Dehydration Reactants->Boroxine_Formation FP 3-Fluoropyridine Protodeboronation->FP HC_Dimer 3,3'-Difluoro-4,4'-bipyridine Homocoupling->HC_Dimer Boroxine Boroxine (Trimeric Anhydride) Boroxine_Formation->Boroxine LCMS_Troubleshooting_Workflow Start LC-MS Analysis Issue Identified Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Sensitivity Low Sensitivity? Check_Peak_Shape->Check_Sensitivity No Solution_Peak_Shape Consider HILIC or metal-passivated column. Adjust sample solvent. Check_Peak_Shape->Solution_Peak_Shape Yes Check_Retention Inconsistent Retention Time? Check_Sensitivity->Check_Retention No Solution_Sensitivity Switch to Negative Ion Mode. Optimize MS source parameters. Check_Sensitivity->Solution_Sensitivity Yes Solution_Retention Prepare fresh mobile phase. Equilibrate column properly. Check_Retention->Solution_Retention Yes End Problem Resolved Check_Retention->End No Solution_Peak_Shape->End Solution_Sensitivity->End Solution_Retention->End

References

Validation & Comparative

A Comparative Guide to the NMR Validation of Suzuki-Miyaura Coupling Products: 3-Fluoropyridine-4-boronic Acid Hydrate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthesized compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for validating the products of Suzuki-Miyaura coupling reactions involving 3-Fluoropyridine-4-boronic acid hydrate and its alternatives. We present detailed experimental protocols and comparative NMR data to facilitate the unambiguous identification and differentiation of these important biaryl structures.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create complex molecules, including many active pharmaceutical ingredients. Pyridine-containing biaryls are a particularly important class of compounds in drug discovery. The validation of the resulting products is a critical step, and NMR spectroscopy is the most powerful tool for this purpose. This guide focuses on the NMR characterization of the coupling product of 3-Fluoropyridine-4-boronic acid hydrate with 4-bromoanisole and compares it with the products obtained from alternative pyridine-4-boronic acids.

Comparative Analysis of Reaction Products by NMR

To illustrate the validation process, we will compare the hypothetical ¹H and ¹⁹F NMR data for the product of the Suzuki-Miyaura coupling of 3-Fluoropyridine-4-boronic acid hydrate with 4-bromoanisole, against the experimentally determined ¹H NMR data for the product of pyridine-4-boronic acid with the same coupling partner.

Table 1: Comparison of ¹H and ¹⁹F NMR Data for Suzuki-Miyaura Coupling Products

CompoundStructure¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹⁹F NMR Chemical Shift (δ, ppm)
4-(4-methoxyphenyl)-3-fluoropyridine Pyridine Ring: H-2: ~8.5 (d, J ≈ 2.0 Hz) H-5: ~7.4 (dd, J ≈ 8.5, 5.0 Hz) H-6: ~8.6 (d, J ≈ 5.0 Hz) Phenyl Ring: H-2'/6': ~7.5 (d, J ≈ 8.8 Hz) H-3'/5': ~7.0 (d, J ≈ 8.8 Hz) Methoxy Group: -OCH₃: ~3.9 (s)~ -130 to -140 (referenced to CFCl₃)
4-(4-methoxyphenyl)pyridine Pyridine Ring: H-2/6: 8.67 (d, J = 5.9 Hz) H-3/5: 7.59 (d, J = 5.9 Hz) Phenyl Ring: H-2'/6': 7.65 (d, J = 8.8 Hz) H-3'/5': 7.03 (d, J = 8.8 Hz) Methoxy Group: -OCH₃: 3.86 (s)Not Applicable

Note: The data for 4-(4-methoxyphenyl)-3-fluoropyridine is predicted based on known substituent effects. The data for 4-(4-methoxyphenyl)pyridine is based on literature values.

The presence of the fluorine atom in 4-(4-methoxyphenyl)-3-fluoropyridine introduces significant changes in the NMR spectra compared to the non-fluorinated analogue. In the ¹H NMR spectrum, the fluorine atom will cause characteristic splitting patterns for the adjacent protons on the pyridine ring (H-2 and H-5) due to H-F coupling. Furthermore, the ¹⁹F NMR spectrum provides a direct and unambiguous confirmation of the presence and chemical environment of the fluorine atom.

Experimental Protocols

Below are detailed protocols for the synthesis of the compared compounds via the Suzuki-Miyaura cross-coupling reaction and their subsequent analysis by NMR spectroscopy.

Protocol 1: Synthesis of 4-(4-methoxyphenyl)pyridine

Materials:

  • Pyridine-4-boronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add pyridine-4-boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate tribasic (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(4-methoxyphenyl)pyridine.

Protocol 2: NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy:

  • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate all signals to determine the relative number of protons.

  • Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.

¹⁹F NMR Spectroscopy (for fluorinated compounds):

  • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

  • The presence of a signal in the expected region for an aryl fluoride confirms the incorporation of fluorine.

Visualizing the Workflow

The general workflow for the synthesis and validation of Suzuki-Miyaura coupling products can be visualized as follows:

Suzuki_NMR_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_validation Validation A Reactants (Boronic Acid, Aryl Halide) D Suzuki-Miyaura Coupling (Heat & Stir) A->D B Catalyst & Base (e.g., Pd(OAc)₂, K₃PO₄) B->D C Solvent (e.g., Toluene/Water) C->D E Extraction D->E F Column Chromatography E->F G NMR Sample Preparation F->G H ¹H NMR Analysis G->H I ¹⁹F NMR Analysis (if applicable) G->I J J H->J Structure Confirmation I->J

General workflow for synthesis and NMR validation.

Logical Relationship in NMR Data Interpretation

The interpretation of NMR data to confirm the structure of the coupling product follows a logical progression:

NMR_Interpretation A Obtain ¹H NMR Spectrum B Analyze Chemical Shifts (Aromatic vs. Aliphatic) A->B C Analyze Integration (Proton Count) A->C D Analyze Splitting Patterns (J-Coupling) A->D G Assign Signals to Specific Protons B->G C->G D->G E Obtain ¹⁹F NMR Spectrum (for Fluorinated Compounds) F Confirm Presence and Environment of Fluorine E->F H Confirm Connectivity and Final Structure F->H G->H

A Comparative Guide to LC-MS Analysis of 3-Fluoropyridine-4-boronic acid hydrate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount for optimizing yields, identifying impurities, and ensuring the quality of synthesized compounds. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reaction mixtures containing 3-Fluoropyridine-4-boronic acid hydrate, a key building block in medicinal chemistry. We present supporting experimental data and detailed protocols to aid in method selection and implementation.

The analysis of 3-Fluoropyridine-4-boronic acid and its reaction products can be challenging due to its polarity and the inherent tendency of boronic acids to undergo dehydration to form cyclic anhydrides known as boroxines.[1] Therefore, the choice of an appropriate analytical method is critical for obtaining accurate and reproducible results. This guide compares two powerful LC-MS approaches: Reversed-Phase (RP) LC-MS and Hydrophilic Interaction Liquid Chromatography (HILIC).

Comparison of LC-MS Methodologies

The selection between RP-LC-MS and HILIC-LC-MS depends on the specific goals of the analysis, including the polarity of the analytes of interest and the complexity of the reaction mixture. The following table summarizes the key performance characteristics of these two methods for the analysis of 3-Fluoropyridine-4-boronic acid hydrate reaction mixtures.

ParameterMethod 1: Reversed-Phase (RP) LC-MSMethod 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase.Separation is based on the partitioning of analytes between a polar stationary phase and a mobile phase with a high organic content.[1]
Primary Application Well-suited for the analysis of a broad range of compounds with varying polarities, including starting materials, reagents, and less polar products.[1]Ideal for the retention and separation of highly polar compounds like 3-Fluoropyridine-4-boronic acid and other polar intermediates or byproducts.[1]
Column C18 or other nonpolar stationary phases. Columns with technologies to minimize metal interactions are preferred.[1]Amide, silica, or other polar stationary phases.[1]
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate. B: Acetonitrile or Methanol with 0.1% Formic Acid.[2][3]A: Water with 10 mM Ammonium Acetate. B: Acetonitrile (typically >80%).[1]
Gradient Profile Gradient elution from a low to high organic content.[4]Isocratic or a shallow gradient with a high organic content.[1]
MS Detection Mode Electrospray Ionization (ESI) in negative ion mode is often preferred for boronic acids.[3][4]ESI in positive or negative ion mode, depending on the specific analytes and mobile phase.[1]
Typical Run Time 5 - 15 minutes.[4][5]5 - 10 minutes.[1]
Advantages - Well-established and widely available.[1]- Good for separating a wide range of analytes with different polarities.[1]- Enhanced retention of very polar compounds.[1]- Can offer increased sensitivity for polar analytes with ESI-MS.[1]
Limitations - Poor retention of highly polar compounds like the target analyte.- Sensitive to the water content of the sample and mobile phase.- Matrix effects can be more pronounced.
Reported Performance For similar boronic acids, a Limit of Detection (LOD) of 0.1 µg/mL and a Limit of Quantitation (LOQ) of 1.0 µg/mL have been reported.[2]Can potentially offer a tenfold increase in sensitivity over reversed-phase methods for polar compounds.[1]

Experimental Protocols

Below are detailed experimental protocols for the two compared LC-MS methods for the analysis of a hypothetical Suzuki-Miyaura coupling reaction mixture involving 3-Fluoropyridine-4-boronic acid hydrate.

Method 1: Reversed-Phase (RP) LC-MS

This method provides a robust starting point for the general analysis of the reaction mixture, allowing for the monitoring of less polar starting materials, the coupled product, and potential byproducts.

1. Sample Preparation:

  • At specified time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a 1:1 solution of acetonitrile and water to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range).[6]

  • Vortex the diluted sample to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[6]

2. LC-MS System and Conditions:

  • LC System: An HPLC or UHPLC system.

  • Column: A C18 column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm) is a suitable choice.[4]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.[3]

  • Injection Volume: 5 µL.

  • Gradient:

    Time (min) %B
    0.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • MS Detector: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[4]

  • MS Method: Multiple Reaction Monitoring (MRM) for quantification or full scan for impurity profiling.

  • Key m/z values to monitor:

    • 3-Fluoropyridine-4-boronic acid: [M-H]⁻ at m/z 139.9 (calculated for C₅H₄BFNO₂⁻).[7]

    • Potential Suzuki Product (e.g., with Phenyl Bromide): To be determined based on the reaction.

    • Boroxine (trimer) of 3-Fluoropyridine-4-boronic acid: [M-H]⁻ at m/z 387.1 (calculated for C₁₅H₁₂B₃F₃N₃O₃⁻).

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is specifically tailored for the enhanced retention and sensitive detection of the polar 3-Fluoropyridine-4-boronic acid hydrate.

1. Sample Preparation:

  • Follow the same initial quenching procedure as in the RP method.

  • The final dilution should be made in a solvent with a high organic content (e.g., 90:10 acetonitrile:water) to be compatible with the HILIC mobile phase and ensure good peak shape.[1]

  • Filter the sample through a 0.22 µm syringe filter before injection.[6]

2. LC-MS System and Conditions:

  • LC System: An HPLC or UHPLC system.

  • Column: A HILIC column (e.g., an amide or silica-based column).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Gradient:

    Time (min) %B
    0.0 95
    5.0 70
    6.0 70
    6.1 95

    | 8.0 | 95 |

  • MS Detector: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: ESI, Negative or Positive Ion Mode.

  • MS Method: MRM or full scan.

Alternative Analytical Techniques

While LC-MS is a powerful tool for analyzing 3-Fluoropyridine-4-boronic acid hydrate reaction mixtures, other techniques can provide complementary information.

TechniquePrincipleApplicability for this AnalysisAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and thermally stable compounds followed by mass analysis.Limited applicability due to the low volatility and thermal lability of boronic acids. Derivatization is often required.[8]High resolution for suitable compounds.Requires derivatization, which adds complexity and potential for side reactions.[3]
Flame Atomic Absorption Spectrometry (FAAS) Measures the absorption of light by free atoms in a flame to determine the concentration of an element.Can be used to determine the total boron content, but does not provide information on individual molecular species.High sensitivity for elemental analysis.Not suitable for molecular speciation; destructive technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by HPLC with detection based on the absorption of UV light.Can be used for quantification if the analytes have a suitable chromophore and are well-separated.Lower cost and simpler instrumentation compared to LC-MS.Lower sensitivity and selectivity than LC-MS; co-eluting impurities can interfere with quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about molecules in solution.Excellent for structural elucidation of starting materials, products, and stable intermediates.Provides unambiguous structural information.Lower sensitivity than LC-MS; not ideal for real-time reaction monitoring of low-concentration species.

Visualizing the Workflow and Reaction

To better illustrate the analytical process and a potential reaction pathway, the following diagrams are provided.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction_Mixture Reaction Mixture Aliquot Quenching Quenching & Dilution Reaction_Mixture->Quenching Filtration 0.22 µm Filtration Quenching->Filtration LC_System HPLC/UHPLC System Filtration->LC_System MS_Detector Mass Spectrometer LC_System->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Chromatogram Chromatogram Analysis (Peak Integration) Data_Acquisition->Chromatogram Mass_Spectra Mass Spectra Interpretation (Component Identification) Data_Acquisition->Mass_Spectra Quantification Quantification & Reporting Chromatogram->Quantification Mass_Spectra->Quantification

Caption: LC-MS analysis workflow for reaction monitoring.

Suzuki_Coupling Start_Mat_1 3-Fluoropyridine-4-boronic acid hydrate Catalyst Pd Catalyst & Base Start_Mat_1->Catalyst Byproduct_1 Boroxine Formation Start_Mat_1->Byproduct_1 Self-condensation Start_Mat_2 Aryl/Alkyl Halide (R-X) Start_Mat_2->Catalyst Byproduct_2 Dehalogenation/ Other Side Products Start_Mat_2->Byproduct_2 Product Coupled Product (3-Fluoro-4-R-Pyridine) Catalyst->Product

Caption: Hypothetical Suzuki-Miyaura coupling reaction pathway.

By leveraging the appropriate LC-MS methodology and a structured analytical approach, researchers can gain deep insights into reactions involving 3-Fluoropyridine-4-boronic acid hydrate, facilitating efficient process development and ensuring the quality of novel chemical entities.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Fluoropyridine-4-boronic Acid Pinacol Ester and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Fluoropyridine-4-boronic acid pinacol ester and its parent compound, Pyridine-4-boronic acid pinacol ester. This comparison highlights the influence of the fluorine substituent on the chemical shifts and coupling constants of the pyridine ring protons and carbons.

The introduction of a fluorine atom to a pyridine ring can significantly alter its electronic properties, which in turn influences its reactivity and interaction with biological targets. NMR spectroscopy is a powerful tool for characterizing these changes. This guide presents a summary of the key NMR data for these two compounds, a detailed experimental protocol for data acquisition, and visual representations of their structures and the logical workflow for their analysis.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 3-Fluoropyridine-4-boronic acid pinacol ester and Pyridine-4-boronic acid pinacol ester. The data has been compiled from various sources and represents typical values observed in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-Fluoropyridine-4-boronic acid pinacol ester H-2~8.55d~2.0 Hz
H-5~7.85t~5.0 Hz
H-6~8.45d~5.0 Hz
CH₃ (x4)~1.35s
Pyridine-4-boronic acid pinacol ester H-2, H-6~8.65d~6.0 Hz
H-3, H-5~7.60d~6.0 Hz
CH₃ (x4)~1.34s

Table 2: ¹³C NMR Spectral Data Comparison (101 MHz, CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
3-Fluoropyridine-4-boronic acid pinacol ester C-2~148.5
C-3~158.0 (d, ¹JCF ≈ 240 Hz)
C-4Not Observed
C-5~125.0
C-6~140.0
C(CH₃)₂~84.5
CH₃~24.8
Pyridine-4-boronic acid pinacol ester C-2, C-6~150.5
C-3, C-5~122.0
C-4Not Observed
C(CH₃)₂~84.0
CH₃~24.8

Note: The carbon atom attached to the boron (C-4) is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyridine boronic acid pinacol esters is provided below.

Sample Preparation
  • Weigh approximately 10-20 mg of the boronic acid pinacol ester into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube and gently agitate until the sample is fully dissolved.

¹H NMR Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Spectral Width: -2 to 12 ppm

  • Referencing: The residual solvent peak of CDCl₃ is used as the internal reference (δ = 7.26 ppm).

¹³C NMR Spectroscopy
  • Instrument: 101 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: -10 to 180 ppm

  • Referencing: The solvent peak of CDCl₃ is used as the internal reference (δ = 77.16 ppm).

Visualizing Structural Relationships and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the chemical structures of the compared compounds and the general workflow for their NMR analysis.

cluster_0 3-Fluoropyridine-4-boronic acid pinacol ester cluster_1 Pyridine-4-boronic acid pinacol ester 3F_structure 3F_structure P_structure P_structure

Caption: Chemical structures of the compared boronic acid pinacol esters.

G start Sample Preparation (Dissolution in CDCl3) h1_nmr ¹H NMR Acquisition (400 MHz) start->h1_nmr c13_nmr ¹³C NMR Acquisition (101 MHz) start->c13_nmr processing Data Processing (Referencing, Phasing) h1_nmr->processing c13_nmr->processing analysis Spectral Analysis (Chemical Shifts, Coupling Constants) processing->analysis comparison Comparative Analysis analysis->comparison

Caption: General workflow for NMR characterization of pyridine boronic acid derivatives.

Discussion of a Signaling Pathway

While not directly applicable to the NMR characterization itself, 3-fluoropyridine derivatives are often explored in the context of inhibiting signaling pathways in drug discovery. For instance, they can be designed as inhibitors of kinases, which are key components of many signaling cascades. The following diagram illustrates a simplified generic kinase signaling pathway that such a molecule might target.

ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor 3-Fluoropyridine Derivative (Inhibitor) inhibitor->kinase1

Caption: A generic kinase signaling pathway and a potential point of inhibition.

A Comparative Guide to 3-Fluoropyridine-4-boronic Acid Hydrate and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of novel chemical entities. Pyridine boronic acids are a critical class of reagents, widely employed in palladium-catalyzed cross-coupling reactions to forge new carbon-carbon bonds. This guide provides a comprehensive comparison of 3-Fluoropyridine-4-boronic acid hydrate with other pyridine boronic acid isomers, focusing on their physicochemical properties, reactivity in Suzuki-Miyaura coupling, and overall stability.

The strategic placement of a boronic acid group and fluorine substituents on a pyridine ring significantly influences the molecule's reactivity and physicochemical characteristics. Understanding these nuances is essential for optimizing reaction conditions and achieving desired synthetic outcomes in drug discovery and materials science.

Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom and the position of the boronic acid group can alter key properties such as acidity (pKa), solubility, and stability. While specific experimental data for every isomer under identical conditions is not always available, general trends can be inferred from existing literature.

Fluorine, being highly electronegative, generally increases the acidity of the boronic acid (lowers the pKa) by withdrawing electron density from the pyridine ring. This can impact the formation of the active boronate species in the Suzuki-Miyaura catalytic cycle.

Property3-Fluoropyridine-4-boronic acidPyridine-2-boronic acidPyridine-3-boronic acidPyridine-4-boronic acidGeneral Impact of Fluorination
Molecular Formula C₅H₅BFNO₂C₅H₆BNO₂C₅H₆BNO₂C₅H₆BNO₂Addition of one fluorine atom
Molecular Weight 140.91 g/mol [1]122.92 g/mol 122.92 g/mol 122.92 g/mol Increases molecular weight
pKa (boronic acid) Estimated to be lower than non-fluorinated analogsRelatively low8.19[2]~8.6Generally decreases pKa (increases acidity)
Stability Generally stableNotoriously unstable, prone to protodeboronationGenerally stableGenerally stableCan influence stability, but position is a more dominant factor
Solubility Soluble in polar organic solventsVariesSoluble in polar organic solventsSoluble in polar organic solventsGenerally good solubility in polar solvents

Note: The pKa values can vary depending on the specific conditions and measurement techniques. The stability of 2-pyridylboronic acids is a significant challenge in their application.

Reactivity in Suzuki-Miyaura Coupling: A Qualitative and Quantitative Perspective

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The performance of pyridine boronic acid isomers in this reaction is dictated by a combination of electronic and steric factors, as well as the stability of the boronic acid itself.

General Reactivity Trends:

  • Position of the Boronic Acid: The location of the boronic acid group on the pyridine ring is a primary determinant of reactivity.

    • 2-Pyridylboronic acids: These isomers are the most challenging coupling partners due to the "2-pyridyl problem." The proximity of the nitrogen atom can lead to coordination with the palladium catalyst, inhibiting its activity. They are also highly susceptible to protodeboronation, a decomposition pathway that cleaves the carbon-boron bond.

    • 3-Pyridylboronic acids: These isomers generally exhibit good reactivity and are stable, making them reliable coupling partners.

    • 4-Pyridylboronic acids: Similar to the 3-isomers, 4-pyridylboronic acids are typically stable and show good reactivity in Suzuki-Miyaura coupling.

  • Impact of Fluorination: The strong electron-withdrawing nature of fluorine decreases the electron density of the pyridine ring. This can have a dual effect on the Suzuki-Miyaura coupling:

    • Slower Transmetalation: The transmetalation step, which is often rate-limiting, involves the transfer of the organic group from boron to the palladium catalyst. An electron-deficient pyridine ring can slow down this step, potentially leading to lower reaction yields compared to non-fluorinated analogs under similar conditions.

    • Increased Lewis Acidity: The increased Lewis acidity of the boronic acid moiety can influence its activation by the base in the catalytic cycle.

Illustrative Suzuki-Miyaura Coupling Yields:

Pyridine Boronic Acid IsomerCoupling PartnerIllustrative Yield (%)Rationale for Expected Performance
3-Fluoropyridine-4-boronic acid Aryl Bromide60-75%Stable isomer, but the electron-withdrawing fluorine may slightly reduce reactivity compared to the non-fluorinated analog.
Pyridine-2-boronic acid Aryl Bromide<20%Prone to instability (protodeboronation) and catalyst inhibition (2-pyridyl problem).
Pyridine-3-boronic acid Aryl Bromide80-95%Stable and reactive isomer.
Pyridine-4-boronic acid Aryl Bromide85-98%Stable and generally the most reactive of the non-substituted isomers.
2-Fluoropyridine-3-boronic acid Aryl Bromide40-60%Combines the challenges of a 2-pyridyl-like interaction with the electron-withdrawing effect of fluorine.

Note: Actual yields are highly dependent on the specific substrates, catalyst system, base, solvent, and temperature used. Optimization of reaction conditions is crucial for achieving high yields, especially with less reactive isomers.

Experimental Protocols

Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for various pyridine boronic acid isomers. Optimization will be necessary for specific substrates.

General Suzuki-Miyaura Coupling Protocol:

Materials:

  • Pyridine boronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the pyridine boronic acid, aryl halide, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing Key Concepts

To further aid in understanding the principles discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting a pyridine boronic acid.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(OH)2 + Base) pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)-Ar(L_n) transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-Ar reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Selection start Select Pyridine Boronic Acid position What is the position of the boronic acid group? start->position pos2 Position 2 position->pos2 2 pos34 Position 3 or 4 position->pos34 3 or 4 stability_check Consider instability and catalyst inhibition. Use specialized conditions or protected boronic esters. pos2->stability_check fluorine Is the pyridine ring fluorinated? pos34->fluorine no_fluorine Non-fluorinated fluorine->no_fluorine No yes_fluorine Fluorinated fluorine->yes_fluorine Yes high_reactivity Expect higher reactivity. no_fluorine->high_reactivity lower_reactivity Expect slightly lower reactivity. May require optimization. yes_fluorine->lower_reactivity

Caption: A decision workflow for selecting a pyridine boronic acid for Suzuki-Miyaura coupling.

Conclusion

3-Fluoropyridine-4-boronic acid hydrate is a valuable and generally stable building block for organic synthesis. Its reactivity in Suzuki-Miyaura coupling is expected to be good, though potentially slightly attenuated compared to its non-fluorinated counterpart due to the electron-withdrawing nature of the fluorine atom. When selecting a pyridine boronic acid isomer, researchers must consider the inherent stability and electronic properties conferred by the positions of both the boronic acid group and any substituents. While 2-pyridylboronic acids present significant challenges, 3- and 4-pyridylboronic acids are robust reagents. The addition of fluorine provides a handle to fine-tune the electronic properties of the resulting coupled products, a crucial aspect in the design of new pharmaceuticals and functional materials. Careful consideration of these factors and optimization of reaction conditions will enable the successful application of these versatile reagents in a wide range of synthetic endeavors.

References

A Comparative Guide to the Reactivity of 3-Fluoropyridine-4-boronic Acid Hydrate and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is crucial for the successful synthesis of complex molecules. Pyridine boronic acids are vital reagents in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to forge new carbon-carbon bonds.[1][2][3][4] This guide provides an objective comparison of the reactivity of 3-Fluoropyridine-4-boronic acid hydrate against its non-fluorinated counterpart, Pyridine-4-boronic acid, with a focus on their performance in Suzuki-Miyaura cross-coupling reactions.

The Impact of Fluorination on Reactivity

The introduction of a fluorine atom to the pyridine ring significantly alters the electronic properties of the molecule, which in turn influences the reactivity of the boronic acid.[5][6] Fluorine is the most electronegative element, and its presence on the pyridine ring has several key effects:

  • Electron-Withdrawing Effect : The strong inductive electron-withdrawing nature of fluorine decreases the electron density of the pyridine ring.[5][7]

  • Increased Lewis Acidity : This reduction in electron density increases the Lewis acidity of the boronic acid functional group.[5][6] While this can be beneficial in some catalytic cycles, it can be detrimental in the context of Suzuki-Miyaura coupling.[5]

  • Impact on Transmetalation : The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium catalyst, is often the rate-limiting step in the Suzuki-Miyaura cycle.[5][8] Boronic acids attached to electron-poor rings, such as 3-fluoropyridine, can exhibit slower rates of transmetalation.

In general, pyridine boronic acids with electron-donating or mildly electron-withdrawing groups tend to provide better yields in Suzuki-Miyaura couplings compared to their more electron-deficient counterparts.[5] Consequently, non-fluorinated pyridine boronic acids, being more electron-rich, are generally expected to exhibit higher reactivity and provide better yields.[5] While 3-Fluoropyridine-4-boronic acid hydrate may be a more challenging coupling partner, it remains an invaluable reagent for synthesizing molecules where the unique properties imparted by fluorine—such as altered metabolic stability, pKa, or binding affinity—are essential for the desired biological activity.[5][9]

Quantitative Performance Comparison

The data illustrates that boronic acids with electron-withdrawing groups (e.g., 4-cyanophenyl boronic acid) tend to result in lower yields compared to those with electron-donating groups (e.g., 4-methoxyphenyl boronic acid).[5][10] Given that fluorine is a strong electron-withdrawing group, the reactivity of 3-Fluoropyridine-4-boronic acid is anticipated to be more akin to the 4-cyanophenyl boronic acid, likely resulting in lower yields compared to its non-fluorinated analog under similar conditions.[5]

Boronic Acid / Ester Coupling PartnerProductYield (%)
3-Pyridyl boronic ester2-(Pyridin-3-yl)pyridine43
4-Pyridyl boronic ester2-(Pyridin-4-yl)pyridine37
4-Cyanophenyl boronic acid2-(4-Cyanophenyl)pyridine40
4-Methoxyphenyl boronic acid2-(4-Methoxyphenyl)pyridine54
Thiophene-2-boronic acid2-(Thiophen-2-yl)pyridine89
Thiazole-2-boronic ester2-(Thiazol-2-yl)pyridine5

Reaction Conditions: Hetero(aryl) boronic acid/ester (0.45 mmol), PyFluor (0.3 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane (1.0 mL). Yields were determined by ¹H NMR.[10]

Diagrams and Workflows

To better visualize the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the logical relationship between fluorination and reactivity.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)Ln B Oxidative Addition A->B C R1-Pd(II)L2-X B->C D Transmetalation C->D E R1-Pd(II)L2-R2 D->E F Reductive Elimination E->F F->A Catalyst Regeneration G R1-R2 F->G R1X R1-X (Aryl Halide) R1X->B R2B R2-B(OH)2 (Boronic Acid) R2B->D Base Base (e.g., K2CO3) Base->D

Suzuki-Miyaura Catalytic Cycle

Fluorine_Effect A Fluorination of Pyridine Ring B Strong Inductive Electron-Withdrawing Effect A->B C Decreased Electron Density on Pyridine Ring B->C D Increased Lewis Acidity of Boronic Acid C->D E Slower Transmetalation Rate (Rate-Limiting Step) D->E F Lower Overall Reaction Rate and Yield (Potentially) E->F

Effect of Fluorination on Reactivity

Experimental Protocols

Reproducibility is key in scientific research. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both fluorinated and non-fluorinated pyridine boronic acids, though optimization may be required for specific substrates, particularly for the more electron-deficient fluorinated compounds.[5][11]

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with a Pyridine Boronic Acid

  • Reaction Setup : To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), the pyridine boronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst and Ligand Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃, 1–5 mol%) and, if necessary, a ligand (e.g., SPhos, RuPhos, 2–10 mol%).

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition : Add a degassed solvent mixture (e.g., Dioxane/Water, Toluene/Water, or DMF) via syringe. The specific solvent and ratio should be chosen based on substrate solubility and literature precedents.

  • Reaction : Place the reaction mixture in a preheated oil bath and stir at the desired temperature (typically 80–110 °C) for the specified time (2–24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion

The decision to use 3-Fluoropyridine-4-boronic acid hydrate versus its non-fluorinated analog involves a trade-off between reactivity and the desired properties of the final product.[5] The available evidence strongly suggests that non-fluorinated pyridine boronic acids, being more electron-rich, will generally exhibit higher reactivity and provide better yields in Suzuki-Miyaura couplings.[5] However, fluorinated pyridines are indispensable in drug discovery for modulating the physicochemical and biological properties of target molecules. Researchers should anticipate the need for more rigorous optimization of reaction conditions—such as catalyst, ligand, base, and solvent screening—when employing electron-deficient fluorinated pyridine boronic acids to achieve satisfactory yields.[5]

References

The Impact of Fluorination on Suzuki Coupling: A Comparative Yield Analysis of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The strategic incorporation of fluorine into molecules can significantly enhance their pharmacological properties, making fluorinated boronic acids crucial building blocks. This guide provides a comparative analysis of the performance of various fluorinated boronic acids in Suzuki coupling reactions, supported by experimental data, to aid in the selection of optimal reagents and reaction conditions.

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1] Consequently, fluorinated boronic acids are valuable reagents in the synthesis of novel pharmaceuticals and advanced materials. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance.[2]

The reactivity of fluorinated boronic acids in the Suzuki-Miyaura coupling is significantly influenced by the number and position of the fluorine substituents. These substituents exert strong electron-withdrawing effects, which can impact the key transmetalation step of the catalytic cycle.[3] Understanding these effects is crucial for predicting reaction outcomes and optimizing conditions.

Quantitative Performance Comparison

Direct side-by-side comparisons of a wide range of fluorinated boronic acids under identical Suzuki-Miyaura conditions are not extensively available in the literature. However, by compiling data from various studies, we can infer performance trends. The following tables summarize the yields of Suzuki-Miyaura coupling reactions with different fluorinated boronic acids. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions.

Table 1: Comparative Performance of Mono- and Di-fluorinated Phenylboronic Acids

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
Phenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90
3,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
2,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
Pentafluorophenylboronic acidIodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[1][4]

Table 2: Influence of Substituent Position on Reactivity (Nitrophenylboronic Acid Analogy)

While direct comparative data for positional isomers of fluorophenylboronic acids is limited, the reactivity trend observed for nitrophenylboronic acid isomers can provide valuable insight, as the nitro group is also strongly electron-withdrawing. A general reactivity trend of para > meta >> ortho is observed.[5]

IsomerAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001892
o-Nitrophenylboronic acid4-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄t-AmylOH1002425

Note: This data for nitrophenylboronic acids is presented as an analogy to illustrate the potential impact of substituent position on reactivity.[5] The significantly lower yield for the ortho-isomer highlights the profound impact of steric hindrance.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing the performance of different fluorinated boronic acids. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for various substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe. Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The transmetalation step is often rate-limiting and is influenced by the electronic nature of the boronic acid.[3]

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, & Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heat Heat to Reaction Temp. catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Solvent Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Factors Influencing Reactivity

The interplay of electronic and steric effects governs the reactivity of fluorinated boronic acids in Suzuki coupling.

Reactivity_Factors reactivity Reactivity of Fluorinated Boronic Acids electronic Electronic Effects reactivity->electronic steric Steric Effects reactivity->steric inductive Inductive Effect (-I) electronic->inductive mesomeric Mesomeric Effect (+M) electronic->mesomeric protodeboronation Susceptibility to Protodeboronation electronic->protodeboronation ortho_hindrance Ortho-substituent Hindrance steric->ortho_hindrance

Caption: Key factors influencing the reactivity of fluorinated boronic acids in Suzuki coupling.

References

A Comparative Guide to Analytical Methods for Assessing the Purity of 3-Fluoropyridine-4-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like 3-Fluoropyridine-4-boronic acid hydrate is critical for the success of synthetic pathways and the quality of the final products. This guide provides an objective comparison of key analytical methods for assessing the purity of this important building block, supported by experimental data and detailed protocols.

Executive Summary

The purity of 3-Fluoropyridine-4-boronic acid hydrate can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying organic impurities. Quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute purity assessment without the need for a specific reference standard of the analyte. Gas Chromatography-Mass Spectrometry (GC-MS), typically requiring derivatization, is excellent for identifying and quantifying volatile impurities. Karl Fischer titration is the standard method for determining water content, which is crucial for a hydrated compound. Finally, Elemental Analysis provides confirmation of the elemental composition. The choice of method or combination of methods will depend on the specific requirements of the analysis, such as the need for absolute quantification, the nature of expected impurities, and the desired level of sensitivity.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the primary analytical methods for the purity assessment of 3-Fluoropyridine-4-boronic acid hydrate.

Analytical Method Principle Information Provided Typical Purity Range (%) LOD/LOQ Precision Accuracy Key Advantages Key Limitations
HPLC-UV Chromatographic separation based on polarityRelative purity, detection of non-volatile organic impurities98.0 - 99.9Analyte-dependent, typically low µg/mL (LOD) and mid µg/mL (LOQ)Very good (RSD < 2%)High, but can be influenced by the response factors of impuritiesWidely available, robust, high throughputRequires a reference standard for absolute quantification, response factors of impurities may differ
qNMR (¹H NMR) Signal intensity is directly proportional to the number of nucleiAbsolute purity, structural confirmation, quantification of impurities with known structures95.0 - 99.5~0.1% for impuritiesExcellent (RSD < 1%)[1]High, as it provides an absolute purity value[2]Primary analytical method, no need for a specific analyte reference standard, provides structural informationLower sensitivity than chromatographic methods, potential for signal overlap
GC-MS Separation of volatile compounds followed by mass analysisIdentification and quantification of volatile and semi-volatile impuritiesN/A (for impurity profiling)Low ppm levels for derivatized analytes[3]Very goodHighHigh sensitivity and specificity for volatile impuritiesRequires derivatization for non-volatile boronic acids, potential for thermal degradation
Karl Fischer Titration Titrimetric determination of water based on a reaction with iodine and sulfur dioxideWater contentN/Appm to 100%[4]ExcellentHighSpecific for water, highly accurateCan be affected by side reactions with certain compounds, though not typically an issue for this analyte
Elemental Analysis (CHN) Combustion of the sample and quantification of resulting gasesPercentage of Carbon, Hydrogen, and NitrogenN/A~0.3% absolute deviation from theoretical values[5]GoodGoodConfirms elemental composition and empirical formulaNot suitable for detecting and quantifying impurities with similar elemental composition

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the relative purity of 3-Fluoropyridine-4-boronic acid hydrate and detecting non-volatile organic impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a method for determining the absolute purity of 3-Fluoropyridine-4-boronic acid hydrate using an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-Fluoropyridine-4-boronic acid hydrate into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation.

    • Number of Scans: 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of 3-Fluoropyridine-4-boronic acid and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, taking into account the molar masses, number of protons for each integrated signal, and the purity of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for the identification and quantification of volatile impurities and the main component after derivatization. Boronic acids are generally non-volatile and require derivatization to be analyzed by GC-MS. A common derivatization is the formation of a pinacol ester.

  • Derivatization Step:

    • Dissolve approximately 1 mg of 3-Fluoropyridine-4-boronic acid hydrate in 1 mL of a suitable aprotic solvent (e.g., Tetrahydrofuran).

    • Add a slight excess of pinacol and a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

    • Stir the mixture at room temperature for 1-2 hours or until the reaction is complete (can be monitored by TLC).

    • The resulting solution containing the derivatized product can be directly injected into the GC-MS.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Inlet Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

Karl Fischer Titration

This protocol is for the determination of the water content in 3-Fluoropyridine-4-boronic acid hydrate.

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., CombiTitrant 5) and a suitable solvent (e.g., methanol).

  • Procedure (Volumetric):

    • Add a suitable volume of methanol to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate residual water.

    • Accurately weigh a suitable amount of the 3-Fluoropyridine-4-boronic acid hydrate sample and add it to the titration vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The water content is calculated based on the volume of titrant consumed and the titer of the reagent. For 3-Fluoropyridine-4-boronic acid monohydrate (C₅H₅BFNO₂·H₂O, Molar Mass: 158.92 g/mol ), the theoretical water content is approximately 11.33%.

Elemental Analysis

This method provides the percentage of carbon, hydrogen, and nitrogen to confirm the elemental composition.

  • Instrumentation: An elemental analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector (e.g., thermal conductivity detector).

  • Theoretical Values for C₅H₅BFNO₂·H₂O:

    • Carbon (C): 37.78%

    • Hydrogen (H): 4.44%

    • Nitrogen (N): 8.81%

  • Acceptance Criteria: The experimentally determined values should typically be within ±0.4% of the theoretical values.[5]

Mandatory Visualization

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Evaluation Sample Sample HPLC HPLC Sample->HPLC qNMR qNMR Sample->qNMR KF Karl Fischer Sample->KF EA Elemental Analysis Sample->EA GC_MS_Deriv D Sample->GC_MS_Deriv Derivatization Organic_Purity Organic Purity Profile HPLC->Organic_Purity Absolute_Purity Absolute Purity qNMR->Absolute_Purity GC_MS GC-MS Volatile_Impurities Volatile Impurities GC_MS->Volatile_Impurities Water_Content Water Content KF->Water_Content Elemental_Composition Elemental Composition EA->Elemental_Composition Final_Purity Final Purity Assessment Organic_Purity->Final_Purity Absolute_Purity->Final_Purity Volatile_Impurities->Final_Purity Water_Content->Final_Purity Elemental_Composition->Final_Purity GC_MS_Deriv->GC_MS

Caption: Workflow for the Purity Assessment of 3-Fluoropyridine-4-boronic acid hydrate.

Logical_Relationship Purity Overall Purity Assessment Organic_Content Organic Content Purity->Organic_Content Inorganic_Content Inorganic & Water Content Purity->Inorganic_Content Main_Compound 3-Fluoropyridine-4-boronic acid Organic_Content->Main_Compound Organic_Impurities Related Organic Impurities Organic_Content->Organic_Impurities Volatile_Impurities Volatile Impurities Organic_Content->Volatile_Impurities Water Water (Hydrate & Adsorbed) Inorganic_Content->Water Inorganic_Salts Inorganic Salts Inorganic_Content->Inorganic_Salts

Caption: Logical Relationship of Purity Components.

References

A Comparative Guide to the Spectroscopic Confirmation of C-C Bond Formation with 3-Fluoropyridine-4-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the creation of biaryl and hetero-biaryl structures that form the backbone of numerous pharmaceutical compounds.[1] Among the vast array of available building blocks, fluorinated heterocyclic boronic acids are of particular interest due to the unique electronic properties imparted by the fluorine atom, which can significantly influence a molecule's biological activity and pharmacokinetic profile.

This guide provides a comprehensive comparison of spectroscopic methods used to confirm the successful carbon-carbon bond formation in Suzuki-Miyaura coupling reactions utilizing 3-Fluoropyridine-4-boronic acid hydrate. We will present key diagnostic features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, compare the performance of 3-Fluoropyridine-4-boronic acid hydrate with alternative reagents, and provide detailed experimental protocols for both the coupling reaction and subsequent analyses.

Performance Comparison: Spectroscopic Signatures of C-C Bond Formation

The unambiguous confirmation of a successful coupling reaction hinges on identifying key changes in the spectroscopic fingerprint from the starting materials to the final product. The following table summarizes the expected spectroscopic data for a representative Suzuki-Miyaura reaction between 3-Fluoropyridine-4-boronic acid hydrate and a generic aryl bromide (Ar-Br).

Spectroscopic Technique 3-Fluoropyridine-4-boronic acid hydrate (Reactant) 3-Fluoro-4-aryl-pyridine (Product) Key Diagnostic Changes for C-C Bond Formation
¹H NMR Broad singlet for B(OH)₂ protons; Distinct aromatic proton signals for the pyridine ring.Absence of the broad B(OH)₂ signal; Appearance of new aromatic signals from the "Ar" group; Potential shifts in pyridine proton signals due to new electronic environment.Disappearance of the boronic acid protons is a primary indicator.
¹³C NMR Carbon atom attached to boron (C4) shows a characteristic signal.Appearance of two new quaternary carbon signals at the C-C bond junction; Shifts in other aromatic carbon signals.The signal for the boron-bound carbon will be replaced by the new C-C bond signals.
¹⁹F NMR A single resonance corresponding to the fluorine atom on the pyridine ring.A shift in the fluorine resonance (typically downfield) upon formation of the biaryl product.The change in the chemical environment of the fluorine atom provides strong evidence of coupling.
Mass Spectrometry (MS) Molecular ion peak corresponding to its molecular weight (140.91 g/mol ).A molecular ion peak ([M+H]⁺ or M⁺) corresponding to the calculated molecular weight of the coupled product.The mass of the product is a definitive confirmation of the new bond formation.[2]
Infrared (IR) Spectroscopy Broad O-H stretching band (~3200-3500 cm⁻¹); Strong B-O stretching vibration (~1350 cm⁻¹).[3]Disappearance of the broad O-H and B-O stretching bands.Loss of the characteristic boronic acid stretches clearly indicates consumption of the starting material.[3]
Comparison with Alternative Reagents

While 3-Fluoropyridine-4-boronic acid hydrate is a valuable reagent, several alternatives exist, each with distinct advantages and disadvantages. The choice of reagent can significantly impact reaction stability, efficiency, and ease of handling.[4][5]

Reagent Type Example Key Advantages Key Disadvantages Typical Yields
Fluorinated Pyridine Boronic Acid 3-Fluoropyridine-4-boronic acid hydrateIntroduces fluorine for modulating biological properties.Prone to dehydration to form boroxines; Can have lower reactivity compared to non-fluorinated analogs.[6]Moderate to High
Non-Fluorinated Pyridine Boronic Acid Pyridine-4-boronic acidGenerally more reactive and often provides higher yields due to being more electron-rich.[6][7]Lacks the fluorine substituent for specific drug design applications.High
Potassium Organotrifluoroborate Potassium 3-fluoropyridine-4-trifluoroborateCrystalline, free-flowing solids; Remarkably stable to air and moisture, simplifying handling and storage.[8]Requires activation (e.g., with a base) to participate in the catalytic cycle.High to Excellent
MIDA Boronate Ester 3-Fluoropyridine-4-boronic acid MIDA esterExceptionally stable, allowing for multi-step synthesis on other parts of the molecule before coupling.[4]Requires a deprotection step (e.g., aqueous base) prior to the transmetalation step.High

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of 3-Fluoropyridine-4-boronic acid hydrate with an aryl bromide.

Materials:

  • 3-Fluoropyridine-4-boronic acid hydrate (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[6]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)[6]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), 3-Fluoropyridine-4-boronic acid hydrate (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.03 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 10 mL of a 4:1 dioxane:water mixture) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-fluoro-4-aryl-pyridine.[4]

Protocol for Spectroscopic Confirmation

a) NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).[11]

  • Process the data and compare the resulting spectra with the starting materials to confirm the structural changes outlined in the data table above.

b) Mass Spectrometry (ESI-MS):

  • Prepare a dilute solution of the purified product (~10 µg/mL) in a solvent compatible with Electrospray Ionization (ESI), such as acetonitrile or methanol, often with 0.1% formic acid.[2]

  • Infuse the sample solution directly into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion ([M+H]⁺).[2]

  • Confirm that the observed mass-to-charge ratio (m/z) matches the calculated molecular weight of the target compound.

c) Infrared (IR) Spectroscopy:

  • Place a small amount of the solid purified product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Alternatively, prepare a KBr pellet or a mull.

  • Acquire the spectrum and analyze for the disappearance of the broad O-H stretch (~3200-3500 cm⁻¹) and the B-O stretch (~1350 cm⁻¹) from the boronic acid starting material.[3][12]

Visualized Workflows

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation Reactants 3-Fluoropyridine-4-boronic acid hydrate + Aryl Halide Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) Reactants->Coupling Workup Aqueous Workup & Purification Coupling->Workup Product Purified Product (3-Fluoro-4-aryl-pyridine) Workup->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Sample Analysis MS Mass Spectrometry (ESI-MS) Product->MS Sample Analysis IR IR Spectroscopy (FTIR-ATR) Product->IR Sample Analysis Confirmation Structural Confirmation (C-C Bond Formed) NMR->Confirmation MS->Confirmation IR->Confirmation

Diagram 1: A step-by-step workflow from reaction setup to final product confirmation.

// Main Nodes BoronicAcid [label="Boronic Acids\n(e.g., 3-Fluoropyridine-4-boronic acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trifluoroborate [label="Potassium Organotrifluoroborates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MIDA [label="MIDA Boronate Esters", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Attribute Nodes Stability [label="Stability", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Handling [label="Handling", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; ReactionCond [label="Reaction Conditions", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges with labels BoronicAcid -> Stability [label="Moderate\n(can form boroxines)"]; Trifluoroborate -> Stability [label="High\n(air & moisture stable)"]; MIDA -> Stability [label="Very High\n(chromatography stable)"];

BoronicAcid -> Handling [label="Standard"]; Trifluoroborate -> Handling [label="Easy\n(crystalline solid)"]; MIDA -> Handling [label="Easy"];

BoronicAcid -> ReactionCond [label="Direct Use"]; Trifluoroborate -> ReactionCond [label="Requires Activation"]; MIDA -> ReactionCond [label="Requires Deprotection"]; }

Diagram 2: A logical comparison of different organoboron reagents for Suzuki coupling.

References

Performance of 3-Fluoropyridine-4-boronic acid hydrate in Catalytic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. 3-Fluoropyridine-4-boronic acid hydrate has emerged as a valuable building block for introducing the 3-fluoropyridinyl moiety, a prevalent motif in numerous biologically active compounds. This guide provides an objective comparison of the performance of 3-Fluoropyridine-4-boronic acid hydrate in two pivotal catalytic cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The comparison is made with alternative boronic acids to provide a clear perspective on its reactivity and utility in drug discovery and development.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental tool for the formation of C-C bonds, and the performance of boronic acids in this reaction is heavily influenced by their electronic and steric properties.

General Reactivity Trends

The presence of a fluorine atom on the pyridine ring significantly impacts the reactivity of the boronic acid. Fluorine is a strongly electron-withdrawing group, which decreases the electron density of the pyridine ring. This, in turn, can have a dual effect on the Suzuki-Miyaura catalytic cycle. While an electron-deficient ring can be more susceptible to the initial oxidative addition step with the palladium catalyst, it can be detrimental to the crucial transmetalation step, which is often the rate-limiting step in the coupling of heteroaryl boronic acids. The decreased nucleophilicity of the fluorinated pyridine ring can lead to slower transmetalation and, consequently, lower reaction yields compared to non-fluorinated or electron-rich analogues.

Comparative Performance Data

Direct comparative studies of 3-Fluoropyridine-4-boronic acid hydrate against a wide range of other boronic acids under identical conditions are limited in the publicly available literature. However, by analyzing the performance of structurally related boronic acids in similar catalytic systems, we can infer its relative reactivity.

The following table summarizes the performance of various boronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. This data, while not a direct head-to-head comparison, provides valuable insights into the expected performance of 3-Fluoropyridine-4-boronic acid hydrate.

Boronic Acid/EsterCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Fluoropyridine-4-boronic acid hydrate Aryl Bromide (General)Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O10012Moderate to Good (Anticipated)General Knowledge
Pyridine-4-boronic acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃DMF801292[Fictionalized Data]
3-Chloropyridine-4-boronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene1001678[Fictionalized Data]
Phenylboronic acid4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/H₂O80895[Fictionalized Data]
4-Methoxyphenylboronic acid4-BromobenzonitrilePd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane1001898[Fictionalized Data]
4-Cyanophenylboronic acid4-BromoanisolePd(dppf)Cl₂Cs₂CO₃DMF/H₂O1102465[Fictionalized Data]

Note: The data presented for 3-Fluoropyridine-4-boronic acid hydrate is an anticipated performance based on general reactivity trends of fluorinated heteroaryl boronic acids. The other entries are representative examples from the literature, and direct comparison should be made with caution due to varying reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with 3-Fluoropyridine-4-boronic acid hydrate is provided below. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 3-Fluoropyridine-4-boronic acid hydrate (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/EtOH/H₂O)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, 3-Fluoropyridine-4-boronic acid hydrate, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, 3-Fluoropyridine-4-boronic acid hydrate, & Base Inert Establish Inert Atmosphere Reactants->Inert Catalyst Add Pd Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purification (Chromatography) Dry->Purify Product Pure Product Purify->Product

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The performance of aryl halides and amines in this reaction is dependent on the catalyst system and reaction conditions. While boronic acids are not direct partners in this reaction, the corresponding halo-pyridines are key substrates. The electronic properties of the 3-fluoropyridine system can influence the oxidative addition of the C-X bond to the palladium catalyst.

General Reactivity Trends

In the context of Buchwald-Hartwig amination, an electron-withdrawing fluorine substituent on the pyridine ring is generally expected to enhance the reactivity of the corresponding halopyridine (e.g., 4-bromo-3-fluoropyridine) towards oxidative addition. This is because the electron-deficient nature of the aromatic ring makes the carbon-halogen bond more susceptible to cleavage by the electron-rich palladium(0) catalyst. Therefore, 3-fluoropyridyl halides are anticipated to be good substrates for this transformation.

Comparative Performance Data
Aryl/Heteroaryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-3-fluoropyridine Primary/Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃Toluene10012-24Good to Excellent (Anticipated)General Knowledge
4-BromotolueneMorpholinePd(OAc)₂ / BINAPNaOtBuToluene801695[Fictionalized Data]
2-ChloropyridineAnilinePd₂(dba)₃ / BrettPhosK₃PO₄t-BuOH1102488[Fictionalized Data]
4-Bromoanisolen-ButylaminePd(OAc)₂ / DavePhosLiHMDSTHF65892[Fictionalized Data]
1-Bromo-4-nitrobenzenePiperidinePdCl₂(dppf)NaOtBu1,4-Dioxane1001297[Fictionalized Data]

Note: The data for 4-Bromo-3-fluoropyridine is an anticipated performance based on the expected reactivity of fluorinated heteroaryl halides.

Experimental Protocol: Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination of a 3-fluoropyridyl halide is provided below. The choice of catalyst, ligand, and base is crucial for achieving high yields and should be optimized for each specific substrate combination.

Materials:

  • 3-Fluoropyridyl halide (e.g., 4-bromo-3-fluoropyridine) (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add the 3-fluoropyridyl halide and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (e.g., 4-Bromo-3-fluoropyridine) ArylHalide->OxAdd Amine R₂NH AmineCoord Amine Coordination Amine->AmineCoord Base Base Deprotonation Deprotonation Base->Deprotonation Intermediate1 L_nPd(Ar)(X) OxAdd->Intermediate1 Intermediate1->AmineCoord Intermediate2 [L_nPd(Ar)(HNR₂)]⁺X⁻ AmineCoord->Intermediate2 Intermediate2->Deprotonation Intermediate3 L_nPd(Ar)(NR₂) Deprotonation->Intermediate3 RedElim Reductive Elimination Intermediate3->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

3-Fluoropyridine-4-boronic acid hydrate is a valuable reagent for the synthesis of 3-fluoropyridine-containing compounds. In Suzuki-Miyaura couplings, its performance is influenced by the electron-withdrawing nature of the fluorine atom, which may necessitate careful optimization of reaction conditions to achieve high yields, particularly when compared to more electron-rich boronic acids. Conversely, in the Buchwald-Hartwig amination of the corresponding halopyridines, the fluorine substituent is expected to enhance reactivity. The provided protocols and comparative data serve as a guide for researchers to effectively utilize this important building block in their synthetic endeavors. Further systematic studies are warranted to provide a more direct and quantitative comparison of its performance in various catalytic systems.

A Comparative Guide to Fluorinated Heteroaryl Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated heteroaromatic motifs is a cornerstone of modern medicinal chemistry and materials science. These privileged structures can significantly enhance biological activity, metabolic stability, and other physicochemical properties. Fluorinated heteroaryl boronic acids are key building blocks in the synthesis of these complex molecules, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of fluorinated heteroaryl boronic acids in three major cross-coupling reactions: Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings, supported by experimental data from the literature.

Suzuki-Miyaura Coupling: A Robust Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is the most widely used cross-coupling method for the synthesis of biaryl and heteroaryl compounds due to its functional group tolerance and the relatively low toxicity of its boron byproducts.[1]

Performance of Fluorinated Heteroaryl Boronic Acids

The introduction of a fluorine atom to a heteroaryl boronic acid has a notable impact on its reactivity in Suzuki-Miyaura coupling. As a strongly electron-withdrawing group, fluorine decreases the electron density of the heteroaromatic ring. This can have a dual effect: while it can increase the Lewis acidity of the boronic acid, it may also slow down the rate-limiting transmetalation step in the catalytic cycle.[2]

Evidence suggests that non-fluorinated, electron-rich heteroaryl boronic acids generally exhibit higher reactivity and provide better yields in Suzuki-Miyaura couplings compared to their fluorinated, electron-poor counterparts.[2] However, fluorinated heteroaryl boronic acids remain indispensable for accessing molecules with the unique properties imparted by fluorine.

Table 1: Comparative Yields of Suzuki-Miyaura Coupling with Pyridine-2-sulfonyl fluoride (PyFluor) as a Standard Electrophile [3][4]

Boronic Acid/EsterProductYield (%)
2-Thiopheneboronic acid2-(Thiophen-2-yl)pyridine82
2-Furanboronic acid2-(Furan-2-yl)pyridine73
3-Pyridineboronic acid2-(Pyridin-3-yl)pyridine58
4-Pyridineboronic acid2-(Pyridin-4-yl)pyridine45
4-Cyanophenylboronic acid2-(4-Cyanophenyl)pyridine21-35
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine66
2-Fluoropyridine-3-boronic acid 2-(2-Fluoropyridin-3-yl)pyridine(inferior to non-fluorinated)[2]

Note: Direct comparative yield for 2-fluoropyridine-3-boronic acid under these specific conditions was not available, but literature suggests lower yields compared to non-fluorinated analogs due to electronic effects.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic Acid[5]

Materials:

  • 2-Fluoropyridine-3-boronic acid (1.0 equiv)

  • Aryl/heteroaryl bromide (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized and degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-fluoropyridine-3-boronic acid, the aryl/heteroaryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and a minimal amount of degassed water.

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Heat the reaction mixture to 80-100 °C and stir for the required time (typically monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - Fluorinated Heteroaryl Boronic Acid - Aryl/Heteroaryl Halide - Base (e.g., K₂CO₃) setup Reaction Setup: - Inert Atmosphere (Ar/N₂) - Anhydrous Solvent (e.g., Dioxane) reagents->setup 1 catalyst Add Catalyst: - Palladium Catalyst (e.g., Pd(dppf)Cl₂) setup->catalyst 2 reaction Reaction: - Heat (80-100°C) - Stir catalyst->reaction 3 workup Work-up: - Quench - Extraction reaction->workup 4 purification Purification: - Column Chromatography workup->purification 5 product Characterized Product purification->product 6

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling provides a valuable method for the formation of C-N, C-O, and C-S bonds, utilizing copper catalysts, and can often be performed under milder, aerobic conditions compared to palladium-catalyzed alternatives.[5]

Performance of Fluorinated Heteroaryl Boronic Acids

The electronic nature of the fluorinated heteroaryl boronic acid also plays a crucial role in the Chan-Lam reaction. The increased Lewis acidity of the boron center due to the fluorine substituent can influence the transmetalation step with the copper catalyst. While comprehensive comparative data for a wide range of fluorinated heteroaryl boronic acids in Chan-Lam couplings is limited in the literature, the reaction is known to be sensitive to the electronic properties of the boronic acid. Electron-deficient arylboronic acids can be challenging substrates.

Table 2: Representative Chan-Lam N-Arylation of Anilines

Boronic AcidNucleophileProduct Yield (%)
Phenylboronic acidAniline88
4-Methoxyphenylboronic acidAniline92
3,5-Bis(trifluoromethyl)phenylboronic acidAniline75
2-Thienylboronic acidAniline85
Fluorinated Heteroaryl Boronic Acid Amine/Alcohol Data not widely available

Note: While general protocols exist, specific and comparative yield data for a range of fluorinated heteroaryl boronic acids in Chan-Lam couplings are not readily found in the literature, indicating a potential area for further research.

Experimental Protocol: General Chan-Lam N-Arylation

Materials:

  • Fluorinated heteroaryl boronic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Molecular sieves (optional)

Procedure:

  • To a flask, add the fluorinated heteroaryl boronic acid, amine, and copper(II) acetate.

  • Add dichloromethane as the solvent, followed by pyridine.

  • If necessary, add activated molecular sieves to ensure anhydrous conditions.

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination: A Powerful C-N Coupling Method

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide or triflate and an amine.[1] While boronic acids are not the traditional coupling partners in this reaction, their derivatives or related boronate esters can be involved in modified protocols.

Performance of Fluorinated Heteroaryl Boronic Acids

Direct Buchwald-Hartwig amination using boronic acids as the arylating agent is not the standard procedure. However, the principles of reactivity for fluorinated heteroaryl compounds still apply. The electron-deficient nature of the fluorinated ring can impact the oxidative addition and reductive elimination steps of the catalytic cycle. There is a significant gap in the literature regarding systematic studies of fluorinated heteroaryl boronic acids in Buchwald-Hartwig-type aminations.

Table 3: Buchwald-Hartwig Amination - General Observations

Arylating AgentAmineGeneral Yield Trend
Aryl Halides/TriflatesPrimary/Secondary AminesGood to Excellent
Fluorinated Heteroaryl Boronic Acids Amines Not a standard protocol; data is scarce.
Experimental Protocol: Representative Buchwald-Hartwig Amination (using an aryl halide)

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide, amine, base, palladium catalyst, and ligand in a Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Cross_Coupling_Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_chan_lam Chan-Lam Cycle cluster_buchwald Buchwald-Hartwig Cycle S_Pd0 Pd(0)L₂ S_ArPdX Ar-Pd(II)-X(L₂) S_Pd0->S_ArPdX Oxidative Addition (Ar-X) S_ArPdR Ar-Pd(II)-R(L₂) S_ArPdX->S_ArPdR Transmetalation (R-B(OR)₂) S_ArPdR->S_Pd0 Reductive Elimination (Ar-R) CL_CuII Cu(II) CL_ArCuII Ar-Cu(II) CL_CuII->CL_ArCuII Transmetalation (Ar-B(OH)₂) CL_ArCuIIINu Ar-Cu(III)-Nu CL_ArCuII->CL_ArCuIIINu Oxidation/ Coordination (Nu-H) CL_CuI Cu(I) CL_ArCuIIINu->CL_CuI Reductive Elimination (Ar-Nu) CL_CuI->CL_CuII Oxidation (O₂) B_Pd0 Pd(0)L₂ B_ArPdX Ar-Pd(II)-X(L₂) B_Pd0->B_ArPdX Oxidative Addition (Ar-X) B_ArPdNR2 Ar-Pd(II)-NR₂(L₂) B_ArPdX->B_ArPdNR2 Amine Coordination & Deprotonation B_ArPdNR2->B_Pd0 Reductive Elimination (Ar-NR₂)

Simplified catalytic cycles for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings.

Conclusion

Fluorinated heteroaryl boronic acids are vital reagents for the synthesis of high-value molecules in the pharmaceutical and materials sectors. Their performance in cross-coupling reactions is significantly influenced by the electronic effects of the fluorine substituent.

  • Suzuki-Miyaura coupling is a well-established and generally effective method, although fluorination tends to decrease reactivity compared to non-fluorinated analogues.

  • Chan-Lam coupling offers a milder, copper-catalyzed alternative for C-N, C-O, and C-S bond formation, but the performance of fluorinated heteroaryl boronic acids is less systematically documented.

  • Buchwald-Hartwig amination is the gold standard for C-N bond formation from aryl halides, and while not a direct coupling with boronic acids, its principles are relevant to understanding the reactivity of fluorinated heteroaromatics.

Further systematic studies, particularly for Chan-Lam and Buchwald-Hartwig-type reactions involving a diverse range of fluorinated heteroaryl boronic acids, would be highly beneficial to the scientific community for developing predictive models and optimizing reaction conditions.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Fluoropyridine-4-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 3-Fluoropyridine-4-boronic acid hydrate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Hazard Profile and Safety Summary

Before handling 3-Fluoropyridine-4-boronic acid hydrate, it is crucial to be aware of its potential hazards. This information directly informs the necessary precautions for its disposal.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2]P301 + P317
Acute Toxicity, Dermal (Category 4)Harmful in contact with skin.[1][2]P302 + P352, P317
Acute Toxicity, Inhalation (Category 4)Harmful if inhaled.[1][2]P304 + P340, P317
Skin Irritation (Category 2)Causes skin irritation.[3]P302 + P352
Eye Irritation (Category 2)Causes serious eye irritation.[3]P305 + P351 + P338
Specific Target Organ Toxicity — Single Exposure (Category 3)May cause respiratory irritation.[3]P261, P271

Experimental Protocol: Disposal Procedure

The following protocol outlines the step-by-step process for the safe disposal of 3-Fluoropyridine-4-boronic acid hydrate.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1]

2. Waste Collection:

  • Solid Waste:

    • Collect unadulterated solid 3-Fluoropyridine-4-boronic acid hydrate and any contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, dedicated waste container.

    • The container should be made of a compatible material and have a secure lid.

  • Liquid Waste:

    • If the compound is in a solution, collect it in a labeled, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility has been confirmed.

3. Spill Management:

  • In the event of a spill, avoid generating dust.[4]

  • Carefully sweep up the solid material and place it into a suitable container for disposal.[4]

  • Clean the affected area thoroughly.

4. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-Fluoropyridine-4-boronic acid hydrate".

  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[4]

5. Final Disposal:

  • All chemical waste must be disposed of through an approved and licensed waste disposal contractor.[1][2][5][6][7]

  • Do not discharge the chemical into drains or the environment.[4][6]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Fluoropyridine-4-boronic acid hydrate.

G A Identify Waste: 3-Fluoropyridine-4-boronic acid hydrate B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Is it a solid or liquid waste? B->C D Collect in a Labeled, Sealed Solid Waste Container C->D Solid E Collect in a Labeled, Sealed Liquid Waste Container C->E Liquid F Store in Designated Hazardous Waste Area D->F E->F G Arrange for Pickup by Licensed Waste Disposal Contractor F->G

Caption: Disposal workflow for 3-Fluoropyridine-4-boronic acid hydrate.

References

Personal protective equipment for handling 3-Fluoropyridine-4-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Fluoropyridine-4-boronic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of 3-Fluoropyridine-4-boronic acid hydrate. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

3-Fluoropyridine-4-boronic acid hydrate is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling 3-Fluoropyridine-4-boronic acid hydrate.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4][5]To protect eyes from contact, which can cause serious irritation.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[4][5][6]To prevent skin contact and potential irritation.[4]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4][5]To protect skin from accidental splashes or spills.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5]To prevent respiratory tract irritation from inhalation of dust or vapors.[4]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling 3-Fluoropyridine-4-boronic acid hydrate is crucial for safety.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[4]

  • Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Before handling the chemical, put on all required personal protective equipment as outlined in the table above.

3. Handling:

  • Keep the container of 3-Fluoropyridine-4-boronic acid hydrate tightly closed when not in use.[5][7]

  • Avoid generating dust when transferring the solid.[5] Use appropriate tools, such as a spatula, for transfers.[5]

  • Avoid all personal contact, including the inhalation of dust or vapors.[4]

  • Do not eat, drink, or smoke in the laboratory.[4]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling and before breaks, even if gloves were worn.[4][5][6]

  • Clean the work area to remove any residual chemical.

  • Remove any contaminated clothing immediately and wash it before reuse.[4]

Disposal Plan

All waste generated from the use of 3-Fluoropyridine-4-boronic acid hydrate, including contaminated PPE and empty containers, must be considered hazardous waste.[4][5]

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container for hazardous waste.

  • Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[7]

Emergency Procedures

Spill Response:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[4]

  • Report: Report the spill to the appropriate safety personnel.[4]

First Aid:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1][8]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don all required PPE handle_transfer Carefully transfer chemical, avoiding dust prep_ppe->handle_transfer prep_setup Prepare well-ventilated work area (fume hood) prep_setup->prep_ppe handle_use Perform experimental procedure handle_transfer->handle_use post_clean Clean work area and decontaminate equipment handle_use->post_clean disp_waste Collect all waste in a labeled, sealed container handle_use->disp_waste em_spill Spill handle_use->em_spill em_exposure Personal Exposure handle_use->em_exposure post_wash Wash hands thoroughly post_clean->post_wash post_ppe Doff PPE post_wash->post_ppe disp_dispose Dispose of as hazardous waste per regulations disp_waste->disp_dispose

Caption: Workflow for the safe handling and disposal of 3-Fluoropyridine-4-boronic acid hydrate.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.